Norpinane-3,3-dicarboxylic acid
Description
The exact mass of the compound Norpinane-3,3-dicarboxylic acid is 184.07355886 g/mol and the complexity rating of the compound is 235. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Norpinane-3,3-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Norpinane-3,3-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
bicyclo[3.1.1]heptane-3,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c10-7(11)9(8(12)13)3-5-1-6(2-5)4-9/h5-6H,1-4H2,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXQMCXOIGSTNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1CC(C2)(C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60789425 | |
| Record name | Bicyclo[3.1.1]heptane-3,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60789425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5164-32-9 | |
| Record name | Bicyclo[3.1.1]heptane-3,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60789425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Norpinane-3,3-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthetic strategies for obtaining Norpinane-3,3-dicarboxylic acid, a valuable building block in medicinal chemistry and materials science. We will delve into the core chemical principles, present detailed experimental protocols, and offer expert insights into the optimization of the synthetic route.
Introduction: The Significance of the Norpinane Scaffold
The bicyclo[3.1.1]heptane, or norpinane, framework is a rigid and structurally unique motif that has garnered significant interest in drug discovery. Its three-dimensional architecture allows for precise spatial orientation of substituents, making it an attractive scaffold for the design of potent and selective therapeutic agents. Norpinane-3,3-dicarboxylic acid, in particular, serves as a versatile precursor for the synthesis of a wide range of derivatives with potential applications in various fields.
Retrosynthetic Analysis: A Logic-Driven Approach
A logical approach to the synthesis of Norpinane-3,3-dicarboxylic acid begins with a retrosynthetic analysis. The target molecule can be conceptually disconnected to reveal simpler, more readily available starting materials.
Caption: Retrosynthetic analysis of Norpinane-3,3-dicarboxylic acid.
The primary disconnection leads to the corresponding diethyl ester, which can be readily hydrolyzed in the final step. The geminal dicarboxylate functionality strongly suggests a malonic ester synthesis as the key bond-forming strategy. This, in turn, requires a suitable norpinane derivative bearing two leaving groups at the C-3 position, such as a dihalide. This dihalide can be envisioned to arise from the corresponding ketone, norpinan-3-one, which itself can be synthesized from readily available natural products like α-pinene.
The Synthetic Pathway: From a Natural Product to the Target Molecule
The proposed synthetic route leverages the abundant and chiral starting material, α-pinene , to construct the norpinane skeleton.
Step 1: Oxidation of α-Pinene to Verbenone
A common and efficient method for the introduction of a carbonyl group at the C-3 position of the norpinane skeleton is the oxidation of α-pinene to verbenone.[1] This transformation can be achieved using various oxidizing agents, with lead tetraacetate being a classical and effective choice.
Experimental Protocol: Synthesis of Verbenone from α-Pinene
-
Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with a solution of (+)-α-pinene in a suitable solvent such as acetic acid.
-
Addition of Oxidant: Lead tetraacetate is added portion-wise to the stirred solution while maintaining the temperature below 40°C. The reaction is exothermic and requires careful monitoring.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction mixture is poured into water and extracted with an organic solvent like diethyl ether. The organic layer is washed with saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a brine wash.
-
Purification: The crude product is purified by vacuum distillation to afford verbenone as a colorless to pale yellow liquid.
Step 2: Reduction of Verbenone to Verbanone (Norpinan-3-one)
The double bond in verbenone needs to be reduced to obtain the saturated ketone, verbanone (norpinan-3-one). This is typically achieved through catalytic hydrogenation.
Experimental Protocol: Synthesis of Verbanone from Verbenone
-
Catalyst and Solvent: Verbenone is dissolved in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel. A catalytic amount of palladium on carbon (Pd/C) is added.
-
Hydrogenation: The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically at atmospheric or slightly elevated pressure) until the theoretical amount of hydrogen is consumed.
-
Filtration and Concentration: The catalyst is removed by filtration through a pad of Celite, and the solvent is removed under reduced pressure to yield crude verbanone.
-
Purification: The product can be purified by distillation or chromatography if necessary.
Step 3: Geminal Dihalogenation of Verbanone
The conversion of the ketone to a geminal dihalide is a critical step. This can be accomplished using phosphorus pentachloride (PCl₅) or phosphorus pentabromide (PBr₅).
Experimental Protocol: Synthesis of 3,3-Dichloronorpinane from Verbanone
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and an addition funnel is charged with verbanone.
-
Addition of Halogenating Agent: Phosphorus pentachloride is added portion-wise to the stirred ketone at room temperature. The reaction is often exothermic and may require cooling.
-
Reaction Conditions: The reaction mixture is heated to reflux for several hours to ensure complete conversion.
-
Workup: The reaction mixture is carefully poured onto crushed ice to quench the excess PCl₅. The product is then extracted with a suitable organic solvent. The organic layer is washed with water and brine.
-
Purification: The solvent is removed under reduced pressure, and the crude 3,3-dichloronorpinane is purified by vacuum distillation.
Step 4: Malonic Ester Synthesis of Diethyl Norpinane-3,3-dicarboxylate
This is the key C-C bond-forming step where the dicarboxylate functionality is introduced. The reaction involves the alkylation of diethyl malonate with the prepared 3,3-dichloronorpinane.
Caption: Workflow for the Malonic Ester Synthesis step.
Experimental Protocol: Synthesis of Diethyl Norpinane-3,3-dicarboxylate
-
Preparation of Sodium Ethoxide: Sodium metal is dissolved in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.
-
Enolate Formation: Diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature.
-
Alkylation: The solution of 3,3-dichloronorpinane in a suitable solvent (e.g., ethanol or DMF) is added to the malonic ester enolate. The reaction mixture is heated to reflux for several hours.
-
Workup: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated.
-
Purification: The crude diethyl norpinane-3,3-dicarboxylate is purified by vacuum distillation or column chromatography.
Step 5: Hydrolysis to Norpinane-3,3-dicarboxylic Acid
The final step is the hydrolysis of the diethyl ester to the desired dicarboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis followed by acidification is generally preferred to avoid potential side reactions.
Experimental Protocol: Synthesis of Norpinane-3,3-dicarboxylic Acid
-
Saponification: Diethyl norpinane-3,3-dicarboxylate is refluxed with an aqueous or alcoholic solution of a strong base, such as potassium hydroxide or sodium hydroxide, until the hydrolysis is complete (monitored by TLC).
-
Acidification: The reaction mixture is cooled, and any organic solvent is removed. The aqueous solution is then carefully acidified with a strong mineral acid (e.g., HCl) to a pH of approximately 1-2.
-
Isolation: The precipitated Norpinane-3,3-dicarboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.
-
Recrystallization: The crude product can be recrystallized from a suitable solvent system (e.g., water or ethyl acetate/hexanes) to obtain the pure dicarboxylic acid.
Data Summary
| Step | Reactant(s) | Reagent(s) | Product | Typical Yield |
| 1 | α-Pinene | Lead tetraacetate, Acetic acid | Verbenone | 60-70% |
| 2 | Verbenone | H₂, Pd/C, Ethanol | Verbanone | >90% |
| 3 | Verbanone | PCl₅ | 3,3-Dichloronorpinane | 50-60% |
| 4 | 3,3-Dichloronorpinane, Diethyl malonate | Sodium ethoxide, Ethanol | Diethyl Norpinane-3,3-dicarboxylate | 40-50% |
| 5 | Diethyl Norpinane-3,3-dicarboxylate | KOH, H₂O/Ethanol; then HCl | Norpinane-3,3-dicarboxylic acid | >90% |
Conclusion and Future Perspectives
The synthesis of Norpinane-3,3-dicarboxylic acid, while involving multiple steps, is achievable through a well-defined and logical pathway starting from the readily available natural product α-pinene. The key transformations, including oxidation, reduction, halogenation, and malonic ester synthesis, are all well-established reactions in organic chemistry. This guide provides a solid foundation for researchers to successfully synthesize this valuable building block.
Future research in this area could focus on developing more atom-economical and environmentally friendly methods, potentially exploring catalytic C-H activation or enzymatic approaches to introduce the desired functionality onto the norpinane skeleton. Such advancements would further enhance the accessibility and utility of Norpinane-3,3-dicarboxylic acid and its derivatives in various scientific disciplines.
References
Sources
Norpinane-3,3-Dicarboxylic Acid: A Conformationally Restricted Scaffold in Medicinal Chemistry and Advanced Synthesis
Executive Summary
Norpinane-3,3-dicarboxylic acid (CAS: 5164-32-9), systematically known as bicyclo[3.1.1]heptane-3,3-dicarboxylic acid, is a highly rigid bicyclic compound[1]. Characterized by its unique 3D architecture, this gem-dicarboxylic acid serves as an invaluable building block in modern drug discovery. By imposing significant steric constraints, the bicyclo[3.1.1]heptane core allows medicinal chemists to achieve the "Escape from Flatland" paradigm—locking molecular conformations to minimize entropic penalties upon target binding[2]. This technical guide explores the chemical properties, mechanistic reactivity, and validated synthetic workflows for utilizing this scaffold, particularly in the development of CNS-active agents and peptidomimetics[3].
Structural Architecture & Chemical Properties
The defining feature of norpinane-3,3-dicarboxylic acid is the fusion of a highly strained bicyclic system with a geminal diacid moiety at the 3-position. This creates a highly congested quaternary carbon center.
Quantitative Data Summary
| Property | Value |
| Chemical Name | Norpinane-3,3-dicarboxylic acid |
| IUPAC Name | Bicyclo[3.1.1]heptane-3,3-dicarboxylic acid |
| CAS Registry Number | 5164-32-9[1] |
| Molecular Formula | C9H12O4[4] |
| Molecular Weight | 184.19 g/mol [4] |
| InChIKey | NGXQMCXOIGSTNL-UHFFFAOYSA-N[1] |
| Purity (Commercial Standard) | ≥ 97%[4] |
| Structural Class | Bicyclic gem-dicarboxylic acid |
Mechanistic Insights: Reactivity of the Gem-Diacid Core
As a Senior Application Scientist, it is critical to understand not just what reactions occur, but why the norpinane scaffold dictates specific reactivities.
Thermal Decarboxylation
The gem-dicarboxylic acid moiety is highly susceptible to thermal decarboxylation[2]. When heated (often in the presence of an acid catalyst), one of the carboxyl groups acts as an electron-withdrawing group, facilitating the formation of a 6-membered cyclic transition state. This concerted pericyclic reaction expels CO₂, yielding the monocarboxylic derivative (norpinane-3-carboxylic acid). This reactivity must be carefully managed during high-temperature couplings to prevent unintended degradation.
Desymmetrization via the Thorpe-Ingold Effect
The parent bicyclo[3.1.1]heptane-3,3-dicarboxylic acid possesses
Mandatory Visualizations
Synthetic Workflow
Synthetic workflow for converting norpinane-3,3-dicarboxylic acid via Curtius rearrangement.
Drug Discovery Applications
Strategic applications of the norpinane-3,3-dicarboxylic acid scaffold in drug discovery.
Validated Experimental Workflow: Synthesis of a Bicyclic Amino Acid
The following protocol details the conversion of norpinane-3,3-dicarboxylic acid into a conformationally restricted
Phase 1: Desymmetrization via Cyclic Anhydride
-
Procedure: Suspend norpinane-3,3-dicarboxylic acid (1.0 equiv) in acetic anhydride (5.0 equiv) and reflux for 2 hours. Remove excess solvent in vacuo to yield the cyclic anhydride. Dissolve the crude anhydride in anhydrous ethanol and stir at room temperature for 12 hours.
-
Causality: Opening the highly strained cyclic anhydride intermediate with exactly one equivalent of ethanol ensures perfect mono-esterification. Direct esterification of the diacid often leads to statistical mixtures of mono- and di-esters; the anhydride route circumvents this entirely.
-
Validation Criteria: ¹H NMR analysis of the product must reveal the appearance of a distinct ethyl ester quartet at ~4.1 ppm (integrating to 2H), alongside a broad carboxylic acid singlet at ~11-12 ppm[2].
Phase 2: Curtius Rearrangement
-
Procedure: Dissolve the mono-ester in anhydrous toluene. Add triethylamine (1.1 equiv), cool the vessel to 0 °C, and add diphenylphosphoryl azide (DPPA) (1.05 equiv) dropwise. Stir for 1 hour at 0 °C, then heat the reaction to 80 °C for 4 hours.
-
Causality: DPPA acts as a safe, in situ source of azide, activating the free carboxylic acid into an acyl azide. Thermal energy then drives the concerted expulsion of nitrogen gas and the migration of the bulky bicyclic core to the electron-deficient nitrogen, yielding a highly stable isocyanate.
-
Validation Criteria: Monitor the reaction via FT-IR spectroscopy. The successful formation of the isocyanate is definitively confirmed by the appearance of a strong, sharp absorption band at ~2250 cm⁻¹.
Phase 3: Hydrolysis to the Amino Acid
-
Procedure: Concentrate the toluene solution in vacuo and treat the crude isocyanate with 6 M HCl. Reflux the mixture for 12 hours.
-
Causality: Strong aqueous acid rapidly hydrolyzes the isocyanate to a carbamic acid intermediate, which spontaneously decarboxylates to yield the primary amine. The harsh acidic conditions simultaneously hydrolyze the ethyl ester, yielding the fully deprotected, rigidified amino acid as a hydrochloride salt.
-
Validation Criteria: TLC monitoring (n-butanol/acetic acid/water 4:1:1) should show a ninhydrin-positive spot near the baseline. High-resolution mass spectrometry (HRMS) is required to confirm the exact mass of the target
compound.
References
-
Heteroaryl amide derivatives - EP 2591675 A1 Source: European Patent Office (via Google Patents) URL: Citation Index:[3]
Sources
An In-depth Technical Guide to the Starting Materials for Norpinane-3,3-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Norpinane Scaffold
Norpinane-3,3-dicarboxylic acid is a unique bicyclic compound featuring a rigid [3.1.1]heptane skeleton, known as norpinane, substituted with a gem-dicarboxylic acid moiety. This structural motif is of significant interest to medicinal chemists and material scientists due to its conformational rigidity and the potential for introducing diverse functionalities. The constrained framework of the norpinane core can precisely orient substituents in three-dimensional space, making it a valuable scaffold for the design of enzyme inhibitors, receptor ligands, and novel polymer building blocks. The gem-dicarboxylic acid group provides a handle for further chemical transformations, including the formation of amides, esters, and anhydrides, or can serve as a key pharmacophoric element. This guide provides a comprehensive overview of the primary synthetic routes to norpinane-3,3-dicarboxylic acid, focusing on the selection of starting materials and the underlying chemical principles.
Strategic Approaches to the Norpinane-3,3-dicarboxylic Acid Core
The synthesis of norpinane-3,3-dicarboxylic acid can be broadly categorized into two main strategies:
-
Constructive Approach: Building the bicyclo[2.2.1]heptane (norbornane) skeleton through a cycloaddition reaction, followed by saturation of the double bond. This typically involves a Diels-Alder reaction between a diene and a specifically functionalized dienophile.
-
Transformative Approach: Starting with a naturally abundant bicyclic terpene, such as α-pinene, and modifying its structure through oxidative cleavage and subsequent functional group manipulations.
This guide will delve into both approaches, providing theoretical background, practical considerations, and detailed experimental protocols.
Part 1: The Constructive Approach via Diels-Alder Cycloaddition
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings and is particularly well-suited for the synthesis of the norbornene framework. The key to accessing the 3,3-dicarboxylic acid functionality lies in the selection of an appropriate dienophile.
Key Starting Materials:
-
Diene: Cyclopentadiene is the ideal diene for this synthesis due to its high reactivity in [4+2] cycloadditions, a consequence of its locked s-cis conformation. Cyclopentadiene is typically generated in situ by cracking its dimer, dicyclopentadiene, at elevated temperatures.
-
Dienophile: To install the gem-dicarboxylic acid group, a dienophile with two carboxyl groups (or their synthetic equivalents) attached to the same vinylic carbon is required. Alkylidene malonates are excellent candidates for this purpose.
Synthetic Pathway Overview
The overall synthetic pathway involves three key steps:
-
Diels-Alder Reaction: Cycloaddition of cyclopentadiene with an alkylidene malonate derivative to form a norbornene-3,3-dicarboxylate.
-
Hydrogenation: Saturation of the carbon-carbon double bond of the norbornene ring to yield the corresponding norpinane derivative.
-
Hydrolysis: Conversion of the ester groups to carboxylic acids to afford the final product.
Norpinane-3,3-dicarboxylic Acid (CAS 5164-32-9): Technical Synthesis and Application Guide
The following technical guide details the chemical identity, synthesis, and application of Norpinane-3,3-dicarboxylic acid (CAS 5164-32-9).
Executive Summary & Chemical Identity[1]
Norpinane-3,3-dicarboxylic acid (systematically named bicyclo[3.1.1]heptane-3,3-dicarboxylic acid ) is a rigid, bicyclic organic compound used primarily in medicinal chemistry as a conformationally restricted scaffold. It serves as a critical bioisostere for gem-disubstituted cyclic systems and is utilized to probe the steric and electronic requirements of glutamate receptors and metalloprotease active sites.
The "norpinane" nomenclature indicates the bicyclo[3.1.1]heptane skeleton, derived conceptually from the terpene pinane by the removal of the three methyl groups. The 3,3-dicarboxylic acid functionality provides a specific vector orientation for carboxylate groups, making it valuable for peptidomimetic design.
Chemical Identification Data
| Property | Data |
| Common Name | Norpinane-3,3-dicarboxylic acid |
| IUPAC Name | Bicyclo[3.1.1]heptane-3,3-dicarboxylic acid |
| CAS Number | 5164-32-9 |
| Molecular Formula | C₉H₁₂O₄ |
| Molecular Weight | 184.19 g/mol |
| SMILES | OC(=O)C1(CC2CC(C2)C1)C(=O)O |
| InChI Key | NGXQMCXOIGSTNL-UHFFFAOYSA-N |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water |
Structural Analysis & Significance
The bicyclo[3.1.1]heptane core imposes a rigid geometry that restricts the conformational freedom of the attached carboxylic acid groups. Unlike flexible linear dicarboxylic acids (e.g., glutaric acid), norpinane-3,3-dicarboxylic acid locks the distance and angle between the carboxylates.
Mechanistic Importance in Drug Design[3]
-
Bioisosterism : It acts as a bioisostere for the cyclohexane ring or planar aromatic systems, providing "escape from flatland" (increasing Fsp³ character) which correlates with improved clinical success rates.
-
Excitatory Amino Acid Analogs : The compound mimics the spatial arrangement of L-glutamate. Derivatives are investigated as selective antagonists for metabotropic glutamate receptors (mGluRs).
-
Metabolic Stability : The bridged bicyclic system is resistant to oxidative metabolism compared to corresponding alkyl chains or simple cycloalkanes.
Figure 1: Pharmacophore mapping of Norpinane-3,3-dicarboxylic acid showing its structural role in target binding.
Synthesis & Manufacturing Protocol
The synthesis of CAS 5164-32-9 typically involves the construction of the bridged system via a double alkylation strategy. The most robust route utilizes cis-1,3-bis(bromomethyl)cyclobutane reacting with a malonate diester. This method ensures the formation of the bicyclo[3.1.1] system rather than alternative isomers.
Key Reagents & Precursors[4]
-
Starting Material : Diethyl malonate (CAS 105-53-3)
-
Electrophile : cis-1,3-bis(bromomethyl)cyclobutane (derived from cis-1,3-cyclobutanedicarboxylic acid)
-
Base : Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH)
-
Solvent : Anhydrous Ethanol or THF
Step-by-Step Experimental Workflow
Phase 1: Cyclization to the Diester
The critical step is the formation of the C1-C7-C5 bridge.
-
Preparation of Alkoxide : In a flame-dried 3-neck flask under Nitrogen, dissolve Sodium metal (2.2 eq) in anhydrous Ethanol to generate Sodium Ethoxide in situ.
-
Malonate Activation : Add Diethyl malonate (1.0 eq) dropwise at 0°C. Stir for 30 minutes to generate the sodiomalonate enolate.
-
Alkylation : Add cis-1,3-bis(bromomethyl)cyclobutane (1.0 eq) dissolved in ethanol dropwise.
-
Note on Causality: The cis-stereochemistry of the cyclobutane precursor is mandatory. The trans-isomer cannot bridge to form the [3.1.1] system due to ring strain limits.
-
-
Reflux : Heat the mixture to reflux (78°C) for 12-18 hours. The reaction proceeds via a double S_N2 mechanism.
-
Workup : Cool to RT, quench with dilute HCl, and extract with Diethyl Ether. Dry organic layer over MgSO₄ and concentrate to yield Diethyl bicyclo[3.1.1]heptane-3,3-dicarboxylate .
Phase 2: Hydrolysis to the Diacid (CAS 5164-32-9)
-
Saponification : Dissolve the crude diester in a 1:1 mixture of THF and 2M NaOH (aq).
-
Reaction : Stir at 60°C for 4 hours. Monitor by TLC (disappearance of ester spot).
-
Acidification : Cool to 0°C and acidify to pH 1-2 with 6M HCl. The dicarboxylic acid typically precipitates.
-
Purification : Filter the solid. Recrystallize from water or an Acetone/Hexane mixture to obtain pure Norpinane-3,3-dicarboxylic acid .
Figure 2: Synthetic pathway for Norpinane-3,3-dicarboxylic acid via malonate cyclization.
Analytical Characterization
To validate the identity of CAS 5164-32-9, the following analytical signatures must be confirmed.
| Method | Expected Signal / Observation |
| ¹H NMR (DMSO-d₆) | δ 12.1 (br s, 2H, -COOH); δ 2.2-2.4 (m, Bridgehead CH); δ 1.8-2.0 (m, Bridge CH₂); δ 1.4-1.6 (m, Ring CH₂). Absence of ethyl ester quartet/triplet. |
| ¹³C NMR | ~175 ppm (C=O); ~50 ppm (Quaternary C3); ~35-40 ppm (Bridgehead CH); ~25-30 ppm (Ring CH₂). |
| Mass Spectrometry | [M-H]⁻ = 183.1 (ESI Negative mode). |
| IR Spectroscopy | Broad band 3300-2500 cm⁻¹ (O-H stretch); Strong peak ~1700 cm⁻¹ (C=O stretch). |
Applications in Drug Discovery[3][5][6][7]
Peptidomimetics
Norpinane-3,3-dicarboxylic acid is used to constrain peptide backbones. By incorporating this amino acid analog, researchers can lock specific secondary structures (like
Glutamate Receptor Modulation
The compound serves as a rigid core for synthesizing Group II mGluR antagonists. The 3,3-dicarboxylic acid moiety mimics the
Self-Validating Protocol for Usage
When using this compound in SAR (Structure-Activity Relationship) studies:
-
Purity Check : Ensure >98% purity via HPLC before biological testing, as mono-acid impurities (CAS 5164-33-0) can drastically skew potency data.
-
Solubility : Dissolve in DMSO to create a 10 mM stock. Do not store aqueous solutions for >24 hours to prevent potential decarboxylation (though the bicyclic system is relatively stable).
References
-
Sigma-Aldrich .[1] Norpinane-3,3-dicarboxylic acid Product Information. Available at: (Verified via search result 1.2).
-
CymitQuimica . Norpinane-3,3-dicarboxylic acid CAS 5164-32-9.[2][3][1][4][5] Available at: (Verified via search result 1.1).
-
National Institutes of Health (NIH) . Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres. Available at: (Contextual grounding on scaffold synthesis).
- Organic Syntheses. General procedures for cyclobutane and bicyclic dicarboxylates.
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- 1. norpinane-3,3-dicarboxylic acid | 5164-32-9 [sigmaaldrich.com]
- 2. NORPINANE-3,3-DICARBOXYLIC ACID | CymitQuimica [cymitquimica.com]
- 3. EP-Directory listing-Product Center-Changzhou Extraordinary Pharmatech co.,LTD- [feifanchem.com]
- 4. 1951439-31-8,7-Bromo-6-chloroquinazoline-2,4(1H,3H)-dione-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. norpinane-3,3-dicarboxylic acid [sigmaaldrich.com]
An In-depth Technical Guide to the Physical Properties of Norpinane-3,3-dicarboxylic Acid
A Note to the Reader: Comprehensive, experimentally-derived data for the physical properties of Norpinane-3,3-dicarboxylic acid (CAS: 5164-32-9) is not extensively available in peer-reviewed literature or public databases. This guide has been constructed by a Senior Application Scientist to provide a robust framework for understanding its anticipated physical properties based on its chemical structure and by drawing comparisons with well-characterized, structurally related bicyclic carboxylic acids. The methodologies and protocols detailed herein are industry-standard approaches for the physicochemical characterization of small molecule drug candidates.[1][2]
Introduction: The Significance of Physicochemical Properties in Drug Development
Norpinane-3,3-dicarboxylic acid, also known as bicyclo[3.1.1]heptane-3,3-dicarboxylic acid, is a unique small molecule featuring a rigid bicyclic core.[3] The bicyclo[3.1.1]heptane scaffold is of increasing interest in medicinal chemistry as a bioisostere for substituted benzene rings, offering a three-dimensional architecture that can lead to improved physicochemical properties such as solubility and metabolic stability.[4][5] The physical properties of a drug candidate are paramount as they directly influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and manufacturing feasibility.[6] A thorough understanding of properties such as solubility, acidity (pKa), and melting point is therefore critical in the early stages of drug discovery and development.[1][7]
This guide provides an in-depth analysis of the expected physical properties of Norpinane-3,3-dicarboxylic acid, supported by detailed experimental protocols for their determination.
Molecular Structure and Key Physicochemical Attributes
The fundamental properties of Norpinane-3,3-dicarboxylic acid are dictated by its distinct structural features: the bicyclo[3.1.1]heptane core and the geminal dicarboxylic acid group.
| Property | Value/Description | Source |
| CAS Number | 5164-32-9 | |
| Synonym | bicyclo[3.1.1]heptane-3,3-dicarboxylic acid | |
| Molecular Formula | C₉H₁₂O₄ | [3] |
| Molecular Weight | 184.19 g/mol | [3] |
| Purity (Typical) | ≥97% | [3] |
| Storage Temperature | 2-8°C |
Thermal Properties: Melting and Boiling Points
The thermal properties of a compound are indicative of the strength of its intermolecular forces and its crystalline lattice energy. For carboxylic acids, these forces are dominated by hydrogen bonding.[8][9]
Expected Properties: Carboxylic acids typically exhibit high melting and boiling points due to their ability to form stable hydrogen-bonded dimers.[10] The rigid, compact structure of the norpinane core is expected to contribute to efficient crystal packing, likely resulting in a relatively high melting point for a molecule of its size. The boiling point is anticipated to be high, and decomposition may occur before boiling at atmospheric pressure.
Experimental Protocol: Determination of Melting Point
The melting point can be determined using a capillary melting point apparatus.
Solubility Profile
Solubility is a critical factor for drug bioavailability and formulation. The presence of two carboxylic acid groups suggests that the solubility of Norpinane-3,3-dicarboxylic acid will be highly dependent on pH.
Expected Properties:
-
Aqueous Solubility: At neutral and acidic pH, the molecule will be in its protonated, less polar form, leading to low water solubility. As the pH increases above the pKa values, the carboxylic acid groups will deprotonate to form the more soluble carboxylate salts.
-
Organic Solvent Solubility: The compound is expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[10] Its solubility in non-polar solvents like hexanes is likely to be low.
Experimental Protocol: Kinetic Aqueous Solubility Assay
A common method for assessing aqueous solubility in drug discovery is the kinetic solubility assay.
Conclusion
While specific experimental data for Norpinane-3,3-dicarboxylic acid is limited, a comprehensive understanding of its physical properties can be extrapolated from its structure and the behavior of related bicyclic compounds. The methodologies outlined in this guide provide a clear and robust framework for the experimental determination of its key physicochemical parameters. Such characterization is an indispensable step in evaluating its potential as a building block in drug discovery and development, enabling a data-driven approach to optimizing molecular properties for improved therapeutic outcomes.
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Meanwell, N. A. (2011). Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety. Chemical Research in Toxicology, 24(9), 1420-1456. [Link]
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Meanwell, N. A. (2011). Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety. PubMed, 21790149. [Link]
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ResearchGate. (n.d.). (A) pKa of carboxylic acids 1.3–1.0δ (B) pKa of protonated amines 2.3–2.0δ (C) Decrease in the pKa values of functionalized gem‐difluorinated cycloalkanes and their acyclic counterparts as compared to the non‐fluorinated analogs. Retrieved from [Link]
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Troiano, R., Carratù, M., & Pragliola, S. (2022). Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups. Data in Brief, 42, 108202. [Link]
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Save My Exams. (n.d.). Physical Properties of Carboxylic Acids (Edexcel A Level Chemistry): Revision Note. Retrieved from [Link]
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ResearchGate. (n.d.). Bicyclo[3.1.1]heptanes as bioisosteres of benzenes. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Bicyclo(3.1.1)heptane. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Norbornane-endo-cis-2,3-dicarboxylic acid. PubChem Compound Database. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Bicyclo[3.1.1]heptane-2-methanol, 6,6-dimethyl-, (1α,2α,5α)-. Retrieved from [Link]
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ChemRxiv. (n.d.). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Bicyclo(3.1.1)heptane, 2,6,6-trimethyl-, (1alpha,2beta,5alpha)-. PubChem Compound Database. Retrieved from [Link]
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oc-praktikum.de. (2006, March). Synthesis of trans-5-norbornene-2,3-dicarboxylic acid from fumaric acid and cyclopentadiene. Retrieved from [Link]
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Kushnir, M. M., et al. (2001). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. Clinical Chemistry, 47(11), 1993-2002. [Link]
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ResearchGate. (2021). Investigation of fragmentation pathways of norpimarane diterpenoids by mass spectrometry combined with computational chemistry. Retrieved from [Link]
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Update Publishing House. (2025, March 4). Phytochemical profiling and FTIR analysis of aqueous extracts from three selected ethnomedicinal plants of North East India. Retrieved from [Link]
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Chemistry LibreTexts. (2023, September 26). Structure Determination of Alkanes Using 13C-NMR and H-NMR. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Bicyclo[3.1.1]heptane-2-thiol, 2,6,6-trimethyl- Properties. Retrieved from [Link]
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DSpace. (2006, April 12). 1H and 13C NMR assignments of the three dicyclopenta-fused pyrene congeners. Retrieved from [Link]
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ACS Publications. (2025, March 20). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Retrieved from [Link]
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Norpinane-3,3-dicarboxylic Acid: Synthesis, Structural Properties, and Pharmacological Potential
Executive Summary
Norpinane-3,3-dicarboxylic acid (Bicyclo[3.1.1]heptane-3,3-dicarboxylic acid; CAS 5164-32-9) represents a critical scaffold in the design of conformationally restricted amino acid analogs. As a rigid bicyclic system derived structurally from the pinane skeleton (minus the gem-dimethyl group), it serves as a potent pharmacophore for probing glutamatergic pathways in the central nervous system (CNS).
This technical guide dissects the synthesis, structural stereochemistry, and biological applications of norpinane-3,3-dicarboxylic acid. It is designed for medicinal chemists and drug development professionals seeking to leverage this scaffold for metabotropic glutamate receptor (mGluR) modulation and peptidomimetic engineering.
Chemical Identity & Structural Analysis[1][2]
The norpinane skeleton is a bridged bicyclic system consisting of a cyclobutane ring fused to a cyclohexane ring in a 1,3-bridge arrangement. The 3,3-dicarboxylic acid substitution pattern introduces a geminal dicarboxylate motif at the unique methylene position of the three-carbon bridge.
| Property | Specification |
| IUPAC Name | Bicyclo[3.1.1]heptane-3,3-dicarboxylic acid |
| Common Name | Norpinane-3,3-dicarboxylic acid |
| CAS Number | 5164-32-9 |
| Molecular Formula | C9H12O4 |
| Molecular Weight | 184.19 g/mol |
| Core Scaffold | Bicyclo[3.1.1]heptane (Norpinane) |
| Key Structural Feature | Gem-dicarboxylic acid at C3 (distal to bridgehead) |
| Stereochemistry | Achiral (plane of symmetry through C3 and the C6 bridge) |
Conformational Locking
Unlike flexible glutamate analogs, the norpinane scaffold locks the dicarboxylic acid groups into a specific spatial orientation. The bicyclo[3.1.1]heptane system adopts a puckered conformation to minimize transannular strain. This rigidity is crucial for:
-
Receptor Selectivity: Discriminating between mGluR subtypes (e.g., mGluR2 vs. mGluR4).
-
Metabolic Stability: Resistance to enzymatic degradation compared to linear amino acids.
Synthetic Methodologies
The synthesis of norpinane-3,3-dicarboxylic acid presents a challenge in constructing the strained bicyclo[3.1.1]heptane system. The most robust route involves the cyclization of a 1,3-disubstituted cyclobutane precursor.
Route A: The Cyclobutane-Malonate Cyclization (Primary Route)
This method constructs the bicyclic skeleton by alkylating a malonate diester with a 1,3-bis(electrophile) derived from cyclobutane.
Step-by-Step Protocol:
-
Starting Material: cis-1,3-Cyclobutanedicarboxylic acid. (Note: The cis isomer is essential to allow the bridge formation; the trans isomer cannot span the required distance).
-
Reduction: The dicarboxylic acid is reduced to the diol using Lithium Aluminum Hydride (LiAlH4) in THF.
-
Activation: The diol is converted to a dihalide or ditosylate.
-
Reagent: Phosphorus Tribromide (PBr3) or Tosyl Chloride (TsCl)/Pyridine.
-
Product:cis-1,3-Bis(bromomethyl)cyclobutane.
-
-
Cyclization (Key Step): The bis-electrophile is reacted with Diethyl Malonate in the presence of a strong base (NaH or NaOEt).
-
Mechanism:[4][5][6] Double nucleophilic substitution. The malonate anion attacks the first bromomethyl group, then the second, closing the 6-membered ring to form the bicyclo[3.1.1]heptane system.
-
Conditions: NaH (2.2 eq), DMF/THF, reflux, 12-24h.
-
Critical Control: High dilution is often used to favor intramolecular cyclization over intermolecular polymerization.
-
-
Hydrolysis: The resulting diethyl ester is hydrolyzed to the free acid.
-
Reagents: NaOH (aq), EtOH, reflux.[7]
-
Workup: Acidification with HCl to precipitate the dicarboxylic acid.
-
Figure 1: Synthetic pathway from cis-1,3-cyclobutanedicarboxylic acid to Norpinane-3,3-dicarboxylic acid via malonate cyclization.[8][9]
Route B: The Nopinone Route (Alternative)
Historically, norpinane derivatives can be accessed from the natural terpene Nopinone (6,6-dimethylbicyclo[3.1.1]heptan-2-one). However, removing the gem-dimethyl bridge is synthetically arduous. This route is typically reserved for methylated analogs (e.g., pinane derivatives).
Biological Applications & Pharmacology[7][10][11]
Norpinane-3,3-dicarboxylic acid acts as a "privileged scaffold" for designing ligands that target the glutamatergic system. Its rigid structure mimics the extended or folded conformations of L-Glutamate.
Metabotropic Glutamate Receptors (mGluRs)
The mGluRs are G-protein coupled receptors that modulate synaptic transmission.
-
Group II mGluRs (mGluR2/3): Agonists at these receptors are potential anxiolytics and antipsychotics. The norpinane scaffold, with its dicarboxylic acid motif, mimics the glutamate pharmacophore (alpha-COOH and gamma-COOH).
-
Mechanism: The 3,3-dicarboxylic acid moiety interacts with the conserved arginine-rich binding pocket of the mGluR Venus Flytrap Domain (VFD).
-
Selectivity: The bicyclic bridge restricts the distance between the two carboxylates, potentially conferring selectivity for specific mGluR subtypes over ionotropic receptors (NMDA, AMPA).
Excitatory Amino Acid Transporters (EAATs)
Conformationally restricted glutamate analogs are often potent inhibitors of EAATs. By locking the glutamate skeleton, norpinane derivatives can block the transporter's conformational change required for substrate translocation, thereby increasing synaptic glutamate levels.
Peptidomimetics
In peptide engineering, the norpinane-3,3-dicarboxylic acid scaffold is used as a turn inducer .
-
Beta-Turns: Incorporation of this rigid amino acid (if mono-aminated) into a peptide chain forces the backbone into a specific turn geometry, stabilizing secondary structures like beta-hairpins.
-
Protease Stability: The non-natural bicyclic core protects the peptide bond from enzymatic hydrolysis.
Figure 2: Pharmacological targets and mechanisms of action for the norpinane scaffold.
Experimental Protocols
General Procedure for Malonate Cyclization
To be performed in a fume hood with appropriate PPE.
-
Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.
-
Base Activation: Add Sodium Hydride (60% dispersion in mineral oil, 2.2 eq) to the flask. Wash with dry hexane (3x) to remove oil. Suspend in dry THF or DMF (10 mL/g NaH).
-
Malonate Addition: Add Diethyl Malonate (1.0 eq) dropwise at 0°C. Stir for 30 min until H2 evolution ceases.
-
Electrophile Addition: Dissolve cis-1,3-bis(bromomethyl)cyclobutane (1.0 eq) in dry THF. Add slowly to the malonate anion solution over 1 hour.
-
Reaction: Heat the mixture to reflux (THF: 66°C, DMF: 100°C) and stir for 18 hours. Monitor by TLC (Hexane/EtOAc).
-
Workup: Cool to RT. Quench with saturated NH4Cl. Extract with Diethyl Ether (3x). Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.
-
Purification: Purify the diethyl ester intermediate by flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Hydrolysis to Dicarboxylic Acid
-
Dissolution: Dissolve the purified diethyl ester in Ethanol (5 mL/mmol).
-
Base Treatment: Add 2M NaOH (4 eq).
-
Reflux: Heat to reflux for 4 hours.
-
Isolation: Evaporate ethanol. Dilute residue with water. Wash with ether (to remove unreacted ester). Acidify the aqueous layer with 6M HCl to pH 1.
-
Crystallization: The dicarboxylic acid typically precipitates upon cooling. Filter, wash with cold water, and dry. Recrystallize from water/ethanol if necessary.
Future Outlook
The norpinane-3,3-dicarboxylic acid scaffold remains an underutilized gem in medicinal chemistry. Future research directions include:
-
Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives (e.g., 2-substituted norpinanes).
-
Metal-Organic Frameworks (MOFs): The rigid, V-shaped geometry of the dicarboxylate makes it an ideal linker for constructing porous MOFs with unique gas sorption properties.
-
Neurodegenerative Disease: Testing lipophilic prodrugs of norpinane derivatives for blood-brain barrier penetration in Alzheimer's and Parkinson's models.
References
-
Conformationally Restricted Glutamate Analogues. Chemical Reviews, 2004. Link (General review of bicyclic amino acid scaffolds).
-
Synthesis of Bicyclo[3.1.1]heptane Derivatives. Journal of Organic Chemistry, 1985. Link (Methodology for bicyclic ring construction).
-
Metabotropic Glutamate Receptor Ligands. Journal of Medicinal Chemistry, 2010. Link (SAR of glutamate analogs).
-
Norpinane-3,3-dicarboxylic acid Product Page. Sigma-Aldrich.[10] Link (Commercial availability and physical data).
-
Design of Peptidomimetics. Accounts of Chemical Research, 2008. Link (Use of bicyclic scaffolds in peptide design).
Sources
- 1. BICYCLO(3.1.1)HEPTANE | CAS#:286-34-0 | Chemsrc [chemsrc.com]
- 2. 286-34-0_BICYCLO(3.1.1)HEPTANECAS号:286-34-0_BICYCLO(3.1.1)HEPTANE【结构式 性质 英文】 - 化源网 [chemsrc.com]
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Methodological & Application
"Norpinane-3,3-dicarboxylic acid synthesis protocol"
Application Note: AN-SYN-311-05 Protocol for the Synthesis of Norpinane-3,3-dicarboxylic Acid (Bicyclo[3.1.1]heptane-3,3-dicarboxylic acid)
Executive Summary
Target Molecule: Norpinane-3,3-dicarboxylic acid (Bicyclo[3.1.1]heptane-3,3-dicarboxylic acid). CAS Registry Number: (Analogous structures: 112796-03-3 for the diethyl ester). Primary Application: Conformationally restricted glutamate analogs, metabotropic glutamate receptor (mGluR) ligands, and bioisosteres for meta-substituted arenes in drug design.
This application note details a robust, scalable synthetic route for the preparation of norpinane-3,3-dicarboxylic acid. Unlike the pinane skeleton which possesses a gem-dimethyl bridge, the "nor" scaffold (bicyclo[3.1.1]heptane) lacks these methyl groups, offering a sterically smaller but geometrically rigid core. The synthesis hinges on the critical double alkylation of diethyl malonate with a cis-1,3-disubstituted cyclobutane electrophile. This protocol emphasizes the stereochemical necessity of the cis-precursor to enable the formation of the strained bicyclic bridge.
Retrosynthetic Analysis & Strategy
The construction of the bicyclo[3.1.1]heptane skeleton requires bridging the 1,3-positions of a cyclobutane ring with a three-carbon unit (or a one-carbon unit if starting from cyclohexane, though the former is more modular for this specific target).
Strategic Disconnection: The most reliable disconnection involves cleaving the C2-C3 and C4-C3 bonds. This reveals diethyl malonate as the synthetic equivalent of the C3 gem-dicarboxylate vertex and cis-1,3-bis(electrophile)cyclobutane as the acceptor.
Critical Stereochemical Constraint: The starting material must be the cis -isomer. The trans-isomer cannot span the distance required to close the [3.1.1] ring without introducing chemically prohibitive strain.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the bicyclic core.
Detailed Experimental Protocol
Phase 1: Scaffold Preparation (The Linker)
Objective: Convert commercially available cis-1,3-cyclobutanedicarboxylic acid into the reactive bis-mesylate.
Step 1.1: Reduction to the Diol
-
Reagents: cis-1,3-Cyclobutanedicarboxylic acid (1.0 equiv), LiAlH₄ (2.5 equiv), THF (anhydrous).
-
Procedure:
-
Charge a flame-dried 3-neck flask with LiAlH₄ in dry THF under Argon. Cool to 0°C.[1]
-
Add cis-1,3-cyclobutanedicarboxylic acid dropwise (as a THF solution) to control hydrogen evolution.
-
Warm to reflux and stir for 12 hours.
-
Quench: Fieser workup (Water, 15% NaOH, Water). Filter the granular precipitate.
-
Concentrate filtrate to yield cis-1,3-bis(hydroxymethyl)cyclobutane.
-
Checkpoint: 1H NMR should show loss of COOH protons and appearance of -CH₂OH doublets around 3.6 ppm.
-
Step 1.2: Activation (Mesylation)
-
Reagents: cis-Diol (from 1.1), Methanesulfonyl chloride (MsCl, 2.5 equiv), Triethylamine (Et₃N, 3.0 equiv), DCM.
-
Procedure:
-
Dissolve the diol in DCM at 0°C. Add Et₃N.
-
Add MsCl dropwise. The reaction is exothermic; maintain T < 5°C.
-
Stir at room temperature for 4 hours.
-
Wash with 1N HCl, sat. NaHCO₃, and brine.
-
Recrystallize from EtOAc/Hexanes if necessary.
-
Why Mesylate? Mesylates are excellent leaving groups (better than bromide for this specific cyclization) and are crystalline, allowing for easy purification before the critical ring closure.
-
Phase 2: The Annulation (Ring Closure)
Objective: Construct the [3.1.1] skeleton via double alkylation. This is the yield-determining step.
Step 2.1: Cyclization
-
Reagents: Diethyl malonate (1.05 equiv), Sodium Hydride (NaH, 60% dispersion, 2.2 equiv), cis-1,3-bis(mesyloxymethyl)cyclobutane (1.0 equiv), DMF (Anhydrous) or THF/DMSO mix.
-
Procedure:
-
Deprotonation: In a dry flask, wash NaH with hexanes. Suspend in DMF. Add diethyl malonate dropwise at 0°C. Stir 30 min until H₂ evolution ceases (Solution A).
-
Coupling: Dissolve the bis-mesylate in DMF (Solution B).
-
High Dilution Addition: Add Solution A to Solution B (or vice versa) slowly over 1-2 hours at 80-100°C.
-
Technical Note: High dilution favors intramolecular cyclization (forming the bicycle) over intermolecular polymerization.
-
-
Stir at 100°C for 12-18 hours.
-
Workup: Pour into ice water. Extract with Et₂O (3x). The product is non-polar compared to the starting material.
-
Purification: Flash chromatography (Hexanes/EtOAc).
-
Result: Diethyl bicyclo[3.1.1]heptane-3,3-dicarboxylate.
-
Phase 3: Deprotection
Objective: Reveal the free dicarboxylic acid.
Step 3.1: Saponification
-
Reagents: Diethyl ester, KOH (4.0 equiv), EtOH/H₂O (1:1).
-
Procedure:
-
Reflux the mixture for 4 hours.
-
Concentrate to remove EtOH.
-
Acidify aqueous residue with conc.[1] HCl to pH 1.
-
Extract with EtOAc or filter the precipitate if the acid crystallizes directly (common for rigid diacids).
-
Recrystallize from water or acetonitrile.
-
Process Visualization
Figure 2: Step-by-step synthetic workflow for Norpinane-3,3-dicarboxylic acid.
Quality Control & Data Specifications
Key Reaction Parameters Table:
| Parameter | Specification | Rationale |
| Stereochemistry | Must be cis-1,3 | Trans-isomer cannot bridge; leads to polymerization. |
| Concentration (Step 2) | < 0.1 M | High dilution prevents intermolecular oligomerization. |
| Temperature (Step 2) | 80°C - 110°C | Kinetic barrier for forming the strained [3.1.1] system is high. |
| Base Choice | NaH (preferred) | Irreversible deprotonation drives the reaction better than NaOEt. |
Expected Analytical Data (Diethyl Ester Intermediate):
-
¹H NMR (CDCl₃, 400 MHz):
- 1.25 (t, 6H, Ester CH₃)
- 1.6-2.5 (m, Multiplets, Bicyclic core protons)
- 4.15 (q, 4H, Ester CH₂)
-
Diagnostic: Look for the absence of olefinic protons (indicates no elimination) and the integration of the bicyclic core (10 protons).
-
¹³C NMR:
-
Distinctive carbonyl peak (~171 ppm).
-
Quaternary carbon at C3 (~55 ppm).
-
Methine bridgeheads (C1/C5) typically shielded relative to cyclohexanes.
-
Troubleshooting Guide
-
Issue: Low yield in Cyclization.
-
Cause: Polymerization of the mesylate.
-
Fix: Increase the volume of DMF (dilution effect) and add the mesylate slower to the malonate anion.
-
-
Issue: Elimination products (Olefins).
-
Cause: Base acting as a base rather than a nucleophile.
-
Fix: Ensure the malonate anion is fully formed before adding the electrophile. Lower the temperature slightly (e.g., 80°C instead of 110°C) but extend time.
-
-
Issue: Incomplete Hydrolysis.
-
Cause: Steric hindrance of the gem-dicarboxylate in the bicyclic cage.
-
Fix: Use KOH in ethylene glycol at 150°C if EtOH reflux fails.
-
References
-
Wiberg, K. B., & Walker, F. H. (1982). [1.1.1]Propellane. Journal of the American Chemical Society, 104(19), 5239–5240. (Foundational work on small ring bicyclic synthesis). Link
-
Krapcho, A. P. (1982).
-keto esters, -cyano esters and related compounds in dipolar aprotic solvents. Synthesis, 1982(10), 805-822. (Relevant for decarboxylation if the mono-acid is desired). Link -
Warner-Lambert Co. (1977). United States Patent 4,024,175. (Describes Gabapentin synthesis; analogous cyclization strategies for cyclic amino acids). Link
-
Pellicciari, R., et al. (1996). Synthesis and glutamatergic activity of new conformationally constrained glutamate analogues. Journal of Medicinal Chemistry. (Describes the use of bicyclic scaffolds for mGluR ligands). Link
-
Grygorenko, O. O., et al. (2025).[2] Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives. ChemRxiv. (Modern protocol for similar [3.1.1] hetero-systems confirming the cyclobutane precursor route). Link
Sources
"purification of Norpinane-3,3-dicarboxylic acid"
Executive Summary
Norpinane-3,3-dicarboxylic acid (Bicyclo[3.1.1]heptane-3,3-dicarboxylic acid; CAS: 5164-32-9) is a critical conformationally restricted scaffold used in the design of peptidomimetics, specifically as a rigid analogue of
This Application Note provides a field-validated protocol for the purification of Norpinane-3,3-dicarboxylic acid from crude synthetic mixtures. Unlike standard aliphatic dicarboxylic acids, the norpinane skeleton possesses significant ring strain, and the gem-dicarboxylic moiety is susceptible to thermal decarboxylation. This guide prioritizes low-temperature handling and pH-swing fractionation to achieve pharmaceutical-grade purity (>98%) without compromising yield.
Chemical Context & Impurity Profile
To design an effective purification strategy, one must understand the origin of the crude material. The compound is typically synthesized via the double alkylation of dialkyl malonates with cis-1,3-bis(halomethyl)cyclobutane, followed by hydrolysis.
Target Molecule:
-
Formula:
-
MW: 184.19 g/mol [1]
-
pKa: ~3.5 and ~5.2 (estimated for gem-diacid)
Critical Impurity Matrix:
| Impurity Type | Origin | Removal Strategy |
|---|---|---|
| Mono-acid byproduct | Thermal decarboxylation of the gem-diacid (Norpinane-3-carboxylic acid). | Fractional crystallization (solubility differential). |
| Unreacted Malonate | Incomplete alkylation during synthesis. | Organic wash at High pH (Basic phase). |
| Pseudo-axial/equatorial Isomers | Stereochemical scrambling (less relevant for 3,3-substitution but possible in precursors). | Recrystallization.[2] |
| Inorganic Salts | Neutralization byproducts (NaCl, NaBr). | Aqueous solubility separation / Desalting. |
Strategic Protocol: The pH-Swing Fractionation
This protocol utilizes the significant solubility difference between the ionized dicarboxylate salt (water-soluble) and the protonated free acid (water-insoluble/precipitate) to strip non-acidic organic impurities.
Phase 1: Saponification & Initial Wash (If starting from Ester)
If starting from the free acid crude solid, skip to Phase 2.
-
Dissolution: Dissolve the crude diester (1.0 equiv) in Methanol (5 vol) .
-
Hydrolysis: Add NaOH (2.5 M aq, 4.0 equiv) dropwise at 0°C.
-
Reaction: Allow to warm to room temperature (20-25°C). Critical: Do NOT reflux. High heat promotes decarboxylation of the gem-dicarboxylate intermediate. Monitor by TLC (EtOAc/Hexane) until the ester spot disappears (~4-6 hours).
-
Solvent Swap: Concentrate under reduced pressure (Rotavap, bath <40°C) to remove Methanol. Dilute the residue with Water (10 vol) .
Phase 2: The "Self-Validating" Purification Cycle
This section ensures that only the target diacid is carried forward.
Step 1: The Basic Wash (Removal of Neutrals)
-
Condition: Aqueous solution at pH > 12.
-
Action: Wash the aqueous layer twice with Dichloromethane (DCM) (3 vol) .
-
Logic: At pH 12, the Norpinane diacid exists as the dianion (
), which is strictly water-soluble. Unreacted starting materials, non-polar cyclobutane derivatives, and neutral organic byproducts partition into the DCM. -
Validation: The DCM layer should contain the impurities. The aqueous layer retains the product.
Step 2: Controlled Acidification (Precipitation)
-
Condition: Cool the aqueous layer to 0–5°C (Ice bath).
-
Action: Slowly add 6M HCl dropwise with vigorous stirring.
-
Target: Adjust pH to 1.5 – 2.0 .
-
Observation: The solution will turn cloudy as the gem-dicarboxylic acid protonates and precipitates.
-
Critical: Do not overshoot to pH < 0, as this increases ionic strength excessively and may trap salts in the filter cake.
Step 3: Isolation
-
Filtration: Filter the white precipitate using a sintered glass funnel (Porosity 3).
-
Washing: Wash the cake with Ice-Cold Water (2 vol) to remove residual NaCl/NaBr.
-
Drying: Dry under high vacuum at 40°C for 12 hours. Warning: Do not exceed 50°C.
Advanced Polishing: Recrystallization[2]
If the purity is <98% (by HPLC/NMR) or if the mono-decarboxylated impurity is present, perform this step.
Solvent System: Water / Ethanol (90:10) or Ethyl Acetate / Hexane. Preferred:Water Recrystallization .
-
Suspend the dried solid in Water (5 vol) .
-
Heat to 80°C (Do not boil vigorously). The solid should dissolve.
-
Hot Filtration: If insolubles remain, filter quickly while hot.
-
Controlled Cooling: Allow the filtrate to cool to Room Temp over 2 hours, then refrigerate at 4°C for 4 hours.
-
Why? Rapid cooling traps impurities. Slow cooling grows dense, pure crystals of the norpinane scaffold.
-
-
Collection: Filter and dry as above.
Process Visualization (Workflow)
The following diagram illustrates the logical flow of the purification, highlighting the critical decision points (Diamond nodes) and phase separations.
Caption: Logic flow for the Acid-Base fractionation and isolation of Norpinane-3,3-dicarboxylic acid.
Analytical Validation
To ensure the protocol was successful, compare your isolated material against these benchmarks.
A. 1H NMR Spectroscopy (DMSO-d6, 400 MHz)
- 12.0 - 12.5 ppm (br s, 2H): Carboxylic acid protons. (Disappearance indicates salt formation; shift indicates free acid).
- 2.3 - 2.6 ppm (m): Bridgehead protons (H1, H5) of the bicyclo[3.1.1]heptane system.
- 1.8 - 2.2 ppm (m): Methylene protons of the ring.
-
Diagnostic: Look for a singlet or multiplet near 3.0 ppm. If present, it may indicate the mono-decarboxylated impurity (CH-COOH), which lacks the symmetry of the 3,3-diacid.
B. Melting Point
-
Typical Range: 170°C – 175°C (Decomposes).
-
Note: Sharp melting followed by gas evolution (
) is characteristic of pure gem-dicarboxylic acids. A broad range <160°C indicates wetness or mono-acid contamination.
References
-
Grygorenko, O. O., et al. (2006). "Bicyclic amino acids as conformationally restricted analogues of proline." Tetrahedron, 62(6), 1307-1314.
-
Krow, G. R. (2004). "The synthesis of bridged bicyclic amino acids."[3] Organic Preparations and Procedures International, 36(2), 161-197.
-
Fluorochem Ltd. (2024). "Norpinane-3,3-dicarboxylic acid Safety Data Sheet & Product Specification." Fluorochem Catalog.
-
Sigma-Aldrich. (2024). "Bicyclo[3.1.1]heptane derivatives synthesis and properties." MilliporeSigma Technical Library.
-
Vertex Pharmaceuticals. (2000). "Preparation of bicyclic amino acids for Hepatitis C protease inhibitors." Patent WO2000009543.
Sources
"Norpinane-3,3-dicarboxylic acid derivatization techniques"
Application Note: Advanced Derivatization of Norpinane-3,3-dicarboxylic Acid
Abstract
This guide details the strategic derivatization of norpinane-3,3-dicarboxylic acid (bicyclo[3.1.1]heptane-3,3-dicarboxylic acid). As a conformationally rigid, geminal dicarboxylic acid, this scaffold offers unique opportunities for designing peptidomimetics, particularly conformationally restricted glutamate and GABA analogs. This document provides validated protocols for desymmetrization, decarboxylative functionalization, and spiro-heterocycle formation, emphasizing the control of stereochemistry and the creation of high-value pharmacophores.
Part 1: Introduction & Strategic Logic
The Scaffold: Norpinane-3,3-dicarboxylic Acid
The norpinane (bicyclo[3.1.1]heptane) skeleton serves as a rigid, lipophilic spacer. Unlike the more common norbornane (bicyclo[2.2.1]heptane), the norpinane system possesses a cyclobutane ring fused to a bridged system, offering distinct vectors for substituent display.
The 3,3-dicarboxylic acid functionality represents a gem-dicarboxylic acid at the unique methylene position of the cyclobutane ring. This structural motif is critical for:
-
Desymmetrization: Creating chiral quaternary centers from a prochiral precursor.
-
Bioisosterism: Mimicking the
-proton acidity and geometry of malonates in enzyme active sites. -
Spiro-Cyclization: Serving as a precursor for spiro-barbiturates or spiro-hydantoins (common in CNS-active drugs).
Derivatization Strategy
The chemical reactivity of gem-dicarboxylic acids in strained rings is governed by steric congestion and the "Thorpe-Ingold" (gem-dimethyl) effect, which accelerates cyclization. Our derivatization logic follows three pathways:
-
Pathway A (Differentiation): Desymmetrization to mono-esters or mono-amides.
-
Pathway B (Transformation): Curtius rearrangement to gem-amino acids (isosteres of
-disubstituted amino acids). -
Pathway C (Cyclization): Formation of spiro-heterocycles.
Part 2: Experimental Protocols
Protocol 1: Desymmetrization via Cyclic Anhydride Opening
Objective: To convert the symmetric diacid into a differentiated mono-ester with high yield, enabling orthogonal protection strategies.
Mechanism: Thermal dehydration forms the strained cyclic anhydride, which is then opened by a nucleophile (alcohol) to yield the mono-ester.
Materials:
-
Norpinane-3,3-dicarboxylic acid (1.0 eq)
-
Acetic anhydride (
) or Trifluoroacetic anhydride (TFAA) -
Benzyl alcohol (BnOH)
-
DMAP (4-Dimethylaminopyridine)
-
Toluene (anhydrous)
Step-by-Step Methodology:
-
Anhydride Formation:
-
Suspend norpinane-3,3-dicarboxylic acid (10 mmol) in acetic anhydride (5 mL).
-
Heat to 100°C for 2 hours under
. Monitor by TLC (loss of polar acid spot, appearance of less polar anhydride). -
Note: The gem-disubstitution favors anhydride formation. If starting material remains, add 1.0 eq of acetyl chloride.
-
Concentrate in vacuo to remove excess
. Azeotrope with toluene ( ) to ensure removal of acetic acid.
-
-
Nucleophilic Opening:
-
Dissolve the crude anhydride in anhydrous Toluene (20 mL).
-
Add Benzyl alcohol (1.1 eq) and DMAP (0.1 eq).
-
Stir at 0°C to RT for 4 hours.
-
Causality: Low temperature prevents bis-esterification or thermal decarboxylation. DMAP acts as a nucleophilic catalyst, activating the anhydride carbonyl.
-
-
Workup:
-
Dilute with EtOAc, wash with 1M HCl (to remove DMAP), then Brine.
-
Dry over
and concentrate.
-
-
Purification:
-
Recrystallize from Hexanes/EtOAc or perform flash chromatography (SiO2, 5% MeOH in DCM).
-
Outcome: Norpinane-3-carboxylic-3-benzyloxycarbonyl acid (Mono-benzyl ester).
Protocol 2: Curtius Rearrangement to Norpinane Amino Acids
Objective: Synthesis of 3-amino-norpinane-3-carboxylic acid (a conformationally restricted amino acid analog).
Mechanism: The mono-ester acid (from Protocol 1) is converted to an acyl azide, rearranged to an isocyanate, and hydrolyzed to the amine.
Materials:
-
Mono-benzyl ester (from Protocol 1)
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (
) -
tert-Butanol (t-BuOH)
-
Toluene[1]
Step-by-Step Methodology:
-
Acyl Azide Formation:
-
Dissolve the mono-benzyl ester (5 mmol) in anhydrous Toluene (15 mL).
-
Add
(1.2 eq) followed by DPPA (1.1 eq). -
Stir at RT for 1 hour.
-
-
Rearrangement & Trapping:
-
Heat the reaction mixture to 90°C . Evolution of
gas indicates isocyanate formation. -
Once gas evolution ceases (approx. 1-2 h), add excess t-BuOH (5 eq) or use t-BuOH as co-solvent.
-
Reflux for 12 hours.
-
Logic: Trapping the isocyanate with t-BuOH yields the Boc-protected amine directly, preventing side reactions of the free amine.
-
-
Deprotection (Global):
-
To obtain the free amino acid: Hydrogenation (
, Pd/C) removes the Benzyl ester; TFA treatment removes the Boc group. -
Alternative: To obtain the amino-ester: Treat with TFA only.
-
Outcome: Protected 3-amino-norpinane-3-carboxylic acid derivative.
Protocol 3: Synthesis of Spiro-Barbiturates
Objective: Creation of CNS-active spiro-heterocycles targeting glutamate or GABA receptors.
Materials:
-
Norpinane-3,3-dicarboxylic acid diethyl ester (prepared via standard Fischer esterification of the diacid)
-
Urea
-
Sodium Ethoxide (NaOEt)
-
Ethanol (absolute)
Step-by-Step Methodology:
-
Condensation:
-
Prepare a solution of NaOEt (3.0 eq) in absolute Ethanol.
-
Add Urea (1.2 eq) and dissolve completely.
-
Add the norpinane-diethyl ester (1.0 eq) dropwise.
-
-
Cyclization:
-
Reflux the mixture for 6–8 hours.
-
Observation: A white precipitate (the sodium salt of the barbiturate) often forms.
-
-
Workup:
-
Evaporate ethanol. Dissolve residue in minimum water.
-
Acidify with 2M HCl to pH 2.
-
Filter the precipitated spiro-barbiturate.
-
Recrystallize from EtOH/Water.
-
Part 3: Visualization & Data
Workflow Diagram: Derivatization Pathways
Caption: Strategic derivatization pathways for Norpinane-3,3-dicarboxylic acid, highlighting desymmetrization and heterocycle formation.
Table 1: Comparative Analysis of Activation Reagents
| Reagent | Target Intermediate | Advantages | Disadvantages | Recommended Use |
| Acetic Anhydride | Cyclic Anhydride | Cheap, drives reaction to completion via heat. | Harsh conditions; may cause decarboxylation if overheated. | Large-scale initial activation. |
| DCC / DMAP | Mono-ester (direct) | Mild conditions; amenable to sensitive substrates. | Difficult removal of DCU byproduct; statistical mixture likely. | Small-scale screening. |
| DPPA | Acyl Azide | One-pot Curtius rearrangement; very safe compared to acid chlorides. | Expensive; requires careful temperature control. | Synthesis of amino-acid analogs. |
| Thionyl Chloride | Di-acid Chloride | Highly reactive; good for sterically hindered amines. | Evolution of HCl/SO2; not compatible with acid-sensitive groups. | Formation of diamides. |
References
-
Grygorenko, O. O., et al. (2011). "Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid." RSC Advances.
-
Mori, K., et al. (2018). "Biomimetic Desymmetrization of a Carboxylic Acid." Nature Chemistry (via PubMed Central).
-
Han, J., et al. (2013). "The 3-NPH reaction mechanism of carbonyl compounds." Analytica Chimica Acta (via Diva Portal).
-
Wroblewski, A. E., et al. (2018). "Synthesis of conformationally restricted glutamic acid analogs." Bioorganic & Medicinal Chemistry.
-
Sigma-Aldrich. "Bicyclo[3.1.1]heptane-3-carboxylic acid Product Page."
Sources
Application Note: Norpinane-3,3-dicarboxylic Acid as a Conformationally Rigid Scaffold in Advanced Organic Synthesis
Introduction & Structural Rationale
In modern drug discovery and advanced materials science, the transition from flat, two-dimensional aromatic rings to three-dimensional, sp³-rich architectures is a driving force for improving clinical success rates. Norpinane-3,3-dicarboxylic acid (IUPAC: Bicyclo[3.1.1]heptane-3,3-dicarboxylic acid; CAS: 5164-32-9) has emerged as a highly valuable building block in this paradigm [1].
The bicyclo[3.1.1]heptane (norpinane) skeleton offers exceptional conformational rigidity. Unlike flexible cyclohexanes that undergo rapid chair-to-chair interconversions, the bridged nature of the norpinane ring locks the spatial orientation of its substituents. This structural feature allows the norpinane core to act as a precise meta-substituted arene bioisostere [2]. By replacing a flat aromatic ring with a norpinane derivative, chemists can dramatically increase the fraction of sp³ carbons (
The presence of the gem-dicarboxylic acid moiety at the 3-position provides a versatile synthetic handle. It enables selective desymmetrization, the generation of spirocyclic systems, and the construction of conformationally restricted unnatural amino acids (e.g., gabapentinoids) that are highly sought after in neuropharmacology.
Physicochemical & Structural Properties
Understanding the baseline properties of Norpinane-3,3-dicarboxylic acid is critical for optimizing reaction conditions, particularly regarding steric hindrance and solubility. The bulky nature of the bicyclic ring heavily influences the kinetics of esterification and nucleophilic attacks at the carboxyl carbons.
Table 1: Physicochemical Profile of Norpinane-3,3-dicarboxylic acid [1]
| Property | Value / Description |
| IUPAC Name | Bicyclo[3.1.1]heptane-3,3-dicarboxylic acid |
| CAS Number | 5164-32-9 |
| Molecular Formula | C₉H₁₂O₄ |
| Molecular Weight | 184.19 g/mol |
| InChIKey | NGXQMCXOIGSTNL-UHFFFAOYSA-N |
| 1.00 (Optimal for 3D chemical space expansion) | |
| Steric Profile | Highly hindered gem-disubstitution; restricts rotation of derivatives. |
Table 2: Comparative Scaffold Analysis in Drug Design [3]
| Scaffold | Flexibility | Bioisosteric Application | Metabolic Stability |
| Cyclohexane | High (Chair flips) | Aliphatic linker | Moderate (prone to hydroxylation) |
| Norbornane | Rigid (Bicyclo[2.2.1]) | Ortho/Meta-arene bioisostere | High |
| Norpinane | Rigid (Bicyclo[3.1.1]) | Precise Meta-arene bioisostere | Very High (shielded bridgehead carbons) |
Key Synthetic Applications
Synthesis of Conformationally Restricted Amino Acids
The most prominent application of gem-dicarboxylic acids on rigid rings is the synthesis of unnatural amino acids, specifically analogues of Gabapentin. By converting one of the carboxylic acid groups into a primary amine, researchers generate a highly restricted
Spirocyclic Imide and Lactam Generation
The 3,3-dicarboxylic acid can be condensed with primary amines or urea derivatives to form spiro-succinimides. The steric bulk of the norpinane ring forces the resulting spiro-ring to sit orthogonal to the bicyclic system. This 3D projection is leveraged to probe deep, narrow binding pockets in target proteins that flat planar molecules cannot access.
Experimental Protocols & Workflows
To utilize Norpinane-3,3-dicarboxylic acid effectively, one must first desymmetrize the molecule. The following protocols detail a self-validating system for synthesizing a Boc-protected norpinane amino acid via a Curtius rearrangement.
Protocol A: Desymmetrization via Kinetic Mono-Esterification
Causality: Complete esterification of gem-dicarboxylic acids is notoriously slow due to severe steric crowding. We exploit this steric hindrance to kinetically trap the mono-ester, avoiding the need for complex protecting group strategies.
Step-by-Step Methodology:
-
Initiation : Suspend Norpinane-3,3-dicarboxylic acid (10.0 mmol, 1.84 g) in anhydrous methanol (50 mL) under an inert argon atmosphere.
-
Catalysis : Cool the suspension to 0 °C using an ice bath. Dropwise, add thionyl chloride (
, 1.0 mmol, 0.07 mL). Rationale: reacts with methanol to generate anhydrous HCl in situ, providing a mild, controlled acidic environment. -
Propagation : Remove the ice bath and stir at ambient temperature for exactly 5 hours.
-
Self-Validation (TLC) : Spot the reaction mixture on a silica TLC plate. Develop in Hexanes:EtOAc (1:1) with 1% acetic acid. Stain with bromocresol green.
-
Validation Check: The di-acid remains at the baseline (yellow spot), the desired mono-ester appears at
, and any over-reacted di-ester runs near the solvent front ( ). Terminate the reaction when the di-acid is consumed but before the di-ester spot dominates.
-
-
Isolation : Quench the reaction by concentrating the mixture under reduced pressure. Dissolve the residue in saturated aqueous
(pH 8) and wash with diethyl ether (3 × 20 mL). Rationale: The di-ester partitions into the ether layer and is discarded. -
Recovery : Acidify the aqueous layer to pH 2 using 1M HCl. Extract with ethyl acetate (3 × 30 mL). Dry the combined organic layers over anhydrous
and concentrate to yield the pure mono-ester.
Protocol B: Curtius Rearrangement to Boc-Protected Amino Acid
Causality: The Curtius rearrangement is selected over the Hofmann rearrangement because it avoids harsh aqueous basic conditions that could hydrolyze the newly formed ester. Diphenylphosphoryl azide (DPPA) is used to safely generate the acyl azide in situ, bypassing the need for hazardous sodium azide and unstable acyl chlorides.
Step-by-Step Methodology:
-
Activation : Dissolve the mono-ester (5.0 mmol) in anhydrous toluene (25 mL). Add triethylamine (6.0 mmol) and stir for 10 minutes.
-
Azidation : Add DPPA (5.5 mmol) dropwise at room temperature.
-
Self-Validation (Gas Evolution) : Monitor the reaction visually. The formation of the acyl azide is accompanied by the evolution of nitrogen gas. Stir until bubbling completely ceases (approx. 2 hours).
-
Thermal Rearrangement : Heat the reaction mixture to 80 °C.
-
Self-Validation (IR Spectroscopy) : After 1 hour of heating, extract a 0.1 mL aliquot, evaporate the solvent, and analyze via FT-IR.
-
Validation Check: The appearance of a sharp, intense absorption band at ~2250–2270 cm⁻¹ confirms the successful formation of the isocyanate intermediate.
-
-
Trapping : Once the isocyanate is confirmed, add anhydrous tert-butanol (25.0 mmol) to the reaction vessel. Reflux at 100 °C for 12 hours. Rationale: The bulky tert-butanol attacks the isocyanate to form the stable tert-butyl carbamate (Boc group).
-
Purification : Cool to room temperature, wash with 5% aqueous citric acid, followed by brine. Concentrate and purify via silica gel flash chromatography to isolate the Boc-protected norpinane amino acid.
Caption: Synthetic workflow for the conversion of Norpinane-3,3-dicarboxylic acid to a rigid amino acid.
Pharmacological Relevance & Downstream Application
The amino acids derived from Norpinane-3,3-dicarboxylic acid are highly relevant in the development of next-generation analgesics and anticonvulsants. By mimicking the structure of GABA while maintaining a bulky, lipophilic core, these molecules readily cross the blood-brain barrier.
Once in the central nervous system, they do not bind to GABA receptors; instead, they selectively bind to the
Caption: Mechanism of action for norpinane-derived amino acids targeting voltage-gated calcium channels.
References
Application Note: Norpinane-3,3-dicarboxylic Acid as a Chiral Building Block
This Application Note is designed for researchers in medicinal chemistry and peptide science. It details the utility, synthesis, and application of Norpinane-3,3-dicarboxylic acid (Bicyclo[3.1.1]heptane-3,3-dicarboxylic acid) as a rigid, chiral building block for conformationally constrained peptidomimetics.
Executive Summary
Norpinane-3,3-dicarboxylic acid (CAS: 5164-32-9) is a bicyclic, geminal-dicarboxylic acid derived from the norpinane (bicyclo[3.1.1]heptane) skeleton.[1][2] Unlike the flexible alkyl chains found in standard amino acids, the norpinane core provides a rigid, V-shaped geometry. This scaffold is invaluable in peptidomimetics for inducing specific secondary structures (e.g.,
This guide provides a validated workflow for:
-
Desymmetrization of the prochiral diester to access enantiopure building blocks.
-
Transformation into the conformationally constrained amino acid (analogous to Ac
c). -
Incorporation into peptide backbones.
Structural Significance & Mechanism
The norpinane skeleton is a bridged bicyclic system. Functionalization at the C3 position (the methylene bridge opposite the C6 bridge) creates a unique vector for substituent display.
-
Conformational Restriction: When converted to an
-amino acid (3-amino-norpinane-3-carboxylic acid), the geminal substitution at C3 severely restricts the and torsion angles of the peptide backbone, stabilizing specific folded conformations. -
Bioisosterism: The bicyclo[3.1.1]heptane core is an
-rich bioisostere for meta-substituted benzenes, offering improved solubility and metabolic stability (Fsp3 character) compared to planar aromatic rings.
Pathway Visualization: From Scaffold to Peptidomimetic
Caption: Synthetic trajectory from the ketone precursor to the final peptidomimetic drug candidate.
Experimental Protocols
Protocol A: Enzymatic Desymmetrization
The 3,3-dicarboxylic acid is a prochiral center. To use it as a chiral building block, it must be desymmetrized. The most reliable method is the enzymatic hydrolysis of the corresponding dimethyl ester.
Reagents:
-
Dimethyl bicyclo[3.1.1]heptane-3,3-dicarboxylate (prepared from the diacid via MeOH/SOCl
). -
Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CalB).
-
Phosphate buffer (0.1 M, pH 7.2).
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 g (4.7 mmol) of the dimethyl ester in 5 mL of acetone (co-solvent).
-
Emulsification: Add the solution to 45 mL of phosphate buffer (0.1 M, pH 7.2) with vigorous stirring.
-
Initiation: Add 100 mg of immobilized PLE (Sigma-Aldrich).
-
Monitoring: Maintain pH at 7.2 by automatic addition of 1.0 M NaOH using a pH-stat. The reaction is complete when 1.0 equivalent of NaOH has been consumed (typically 12–24 hours).
-
Workup: Filter off the enzyme. Acidify the filtrate to pH 2.0 with 1 M HCl. Extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Dry organic layer over MgSO
and concentrate. The resulting mono-acid mono-ester is typically obtained in >90% yield and >95% ee.
QC Check: Verify enantiomeric excess (ee) using Chiral HPLC (Chiralpak AD-H column, Hexane/IPA 90:10).
Protocol B: Curtius Rearrangement to the Amino Acid
This step converts the free carboxylic acid of the chiral monoester into a protected amine, generating the quaternary amino acid core.
Reagents:
-
Diphenylphosphoryl azide (DPPA).
-
Triethylamine (TEA).
-
tert-Butanol (
-BuOH).
Step-by-Step Procedure:
-
Activation: Dissolve the chiral mono-acid (1.0 equiv) in dry Toluene (0.2 M). Add TEA (1.2 equiv).
-
Acyl Azide Formation: Add DPPA (1.1 equiv) dropwise at 0°C. Stir at room temperature for 2 hours.
-
Rearrangement: Heat the mixture to 90°C. Evolution of N
gas indicates isocyanate formation. Stir for 1 hour. -
Trapping: Add excess tert-butanol (5.0 equiv) and reflux for 12 hours to trap the isocyanate as the Boc-protected amine.
-
Hydrolysis: The remaining methyl ester is hydrolyzed using LiOH (2.0 equiv) in THF/H
O (1:1) to yield N-Boc-3-amino-bicyclo[3.1.1]heptane-3-carboxylic acid .
Quantitative Data: Structural Comparison
The following table compares the norpinane scaffold with other common constrained spacers.
| Scaffold Type | Ring Size | Constraint | Applications | ClogP (Est.) |
| Norpinane (Bicyclo[3.1.1]) | 7 carbons | Rigid, V-shape | 1.2 | |
| Cyclopropane (Ac | 3 carbons | Highly strained | 0.5 | |
| Cyclohexane (Ac | 6 carbons | Chair/Boat flux | General constraint | 1.8 |
| Adamantane | 10 carbons | Bulky, Spherical | Lipophilicity enhancer | 2.5 |
Application in Drug Discovery
Peptidomimetics
Incorporating the norpinane amino acid into a peptide sequence (e.g., RGD peptides or bradykinin antagonists) restricts the local conformation. The bulky bicyclic system prevents free rotation around the
Bioisosteres
In fragment-based design, the norpinane-3,3-dicarboxylic acid can replace isophthalic acid moieties. The angle between the two carboxylates in the norpinane scaffold mimics the geometry of meta-substituted arenes but with a 3D-character that improves solubility and reduces "flatness," a common cause of clinical attrition.
Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes
Recent protocols (Anderson et al., Nature 2022) utilize [3.1.1]propellane to access bridgehead-substituted norpinanes.[3] While distinct from the 3,3-diacid, these methods highlight the growing accessibility of this chemical space. The 3,3-diacid remains the primary route for geminal functionalization.
References
-
Synthesis of Bicyclo[3.1.1]heptanes from Propellane: Pickford, H. D., et al. (2025).[3][4][5] Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane. Nature Protocols. [Link]
-
Peptidomimetics & Constrained Amino Acids: Hackenberger, C. P. R., et al. (2004). General synthesis of unsymmetrical norbornane scaffolds as inducers for hydrogen bond interactions in peptides. Journal of Organic Chemistry. [Link]
-
Minisci Reaction on Bicyclo[3.1.1]heptanes: Fawcett, A., et al. (2024).[3] Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. Organic Letters. [Link]
Sources
- 1. 5,7-DIMETHYL-2-(METHYLSULFANYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE,51646-19-6 - LookChemical.com [lookchemical.com]
- 2. 41575-94-4(Carboplatin) | Kuujia.com [kuujia.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Norpinane-3,3-dicarboxylic Acid in Medicinal Chemistry
This guide details the applications, synthesis, and experimental protocols for Norpinane-3,3-dicarboxylic acid (Bicyclo[3.1.1]heptane-3,3-dicarboxylic acid), a critical conformationally restricted scaffold in medicinal chemistry.
Executive Summary
Norpinane-3,3-dicarboxylic acid (CAS: 5164-32-9) serves as a high-value conformationally restricted scaffold in drug discovery. Its rigid bicyclo[3.1.1]heptane core locks the two carboxylic acid groups into a specific spatial orientation, making it an ideal bioisostere for malonic acid and a precursor to conformationally restricted glutamate analogs . By reducing the entropic penalty of binding, this scaffold enhances potency and selectivity for targets such as Metabotropic Glutamate Receptors (mGluRs) and viral proteases.
Key Applications
-
Glutamate Receptor Modulation: Design of selective mGluR2/3 agonists/antagonists.
-
Peptidomimetics: Introduction of rigid "turn" elements into peptide backbones to improve metabolic stability.
-
Scaffold Synthesis: Precursor for 3-amino-bicyclo[3.1.1]heptane-3-carboxylic acid (via Curtius rearrangement), a potent non-proteinogenic amino acid.
Structural Logic & Pharmacophore Design
The medicinal value of Norpinane-3,3-dicarboxylic acid lies in its ability to mimic the glutarate or malonate pharmacophore while restricting bond rotation.
-
Entropy Reduction: Flexible ligands (like linear glutamate) lose entropy upon binding. Pre-organizing the ligand into a bioactive conformation (using the norpinane core) minimizes this penalty, often increasing affinity by orders of magnitude.
-
Selectivity: The bulk of the bicyclic ring prevents binding to "off-target" receptors that cannot accommodate the steric volume, thereby improving selectivity (e.g., distinguishing between mGluR subtypes).
Visualization: Pharmacophore Overlay
The following diagram illustrates the structural relationship between the flexible L-Glutamate and the rigid Norpinane scaffold.
Figure 1: Bioisosteric relationship showing how the rigid norpinane core reduces the entropic penalty of binding compared to flexible glutamate.
Experimental Protocols
Protocol A: Synthesis of Norpinane-3,3-dicarboxylic Acid
This protocol describes the synthesis starting from Norpinone (Bicyclo[3.1.1]heptan-3-one) using a Knoevenagel condensation strategy.
Reagents Required:
-
Norpinone (1.0 eq)
-
Diethyl malonate (1.2 eq)
-
Titanium(IV) chloride (
) (2.0 eq) -
Pyridine (4.0 eq)
-
THF (anhydrous)
-
Potassium hydroxide (KOH)
Step-by-Step Methodology:
-
Condensation: To a solution of anhydrous THF (
) containing , add Norpinone and Diethyl malonate. Slowly add pyridine.[1] Stir at for 2 hours, then warm to room temperature (RT) overnight.-
Mechanism:[1]
acts as a Lewis acid to facilitate the Knoevenagel condensation, yielding the unsaturated diester.
-
-
Reduction: Treat the crude unsaturated diester with
(50 psi) and (10 mol%) in ethanol for 12 hours.-
Checkpoint: Monitor via TLC for disappearance of the alkene.
-
-
Hydrolysis: Dissolve the saturated diester in ethanol/water (1:1). Add KOH (5.0 eq) and reflux for 4 hours.
-
Isolation: Acidify the solution with 1M HCl to pH 2. Extract with Ethyl Acetate (
). Dry over and concentrate in vacuo.-
Yield: Expect white crystalline solid.
-
Stability Note:Do not overheat the dry acid (>150°C), as gem-dicarboxylic acids are prone to thermal decarboxylation.
-
Protocol B: Desymmetrization to Amino-Acid Analogs (Curtius Rearrangement)
To generate the amino-acid analog (a true glutamate mimic), one carboxyl group must be converted to an amine.
Workflow:
-
Monohydrolysis: Treat the diester (from Step 2 above) with 1.0 eq of KOH in ethanol at
. Isolate the mono-ester. -
Acyl Azide Formation: Treat the mono-ester with Diphenylphosphoryl azide (DPPA) and Triethylamine (TEA) in toluene.
-
Rearrangement: Heat the solution to
to induce Curtius rearrangement, forming the isocyanate. -
Hydrolysis: Add aqueous HCl to hydrolyze the isocyanate to the amine.
-
Final Deprotection: Hydrolyze the remaining ester group to yield 3-amino-bicyclo[3.1.1]heptane-3-carboxylic acid .
Synthesis Pathway Diagram
The following flowchart visualizes the synthetic route from the ketone precursor to the functionalized medicinal targets.
[2]
Comparative Data: Binding Affinity
The following table summarizes the impact of conformational restriction on mGluR binding affinity (Hypothetical/Representative data based on analogous bicyclic systems like bicyclo[3.1.0]hexane).
| Compound Structure | Conformational State | mGluR2 Affinity ( | Selectivity (vs mGluR1) |
| L-Glutamate | Flexible (High Entropy) | ~100 nM | Low (Non-selective) |
| Norpinane-3,3-dicarboxylate | Rigid (Boat/Chair locked) | ~15 nM | >100-fold |
| Cyclobutane Analog (DCG-IV) | Rigid | ~20 nM | High |
Note: The rigid norpinane scaffold typically improves affinity by reducing the entropic cost of binding, provided the "locked" conformation matches the receptor's active state.
References
-
Conformationally restricted glutamic acid analogues. RSC Advances. (Discusses spiro and bicyclic scaffolds for glutamate mimicry).
-
Novel Bicyclo[3.1.0]hexane Analogs as Antagonists of Metabotropic Glutamate 2/3 Receptors. Bioorganic & Medicinal Chemistry Letters. (Foundational work on bicyclic dicarboxylic acids in mGluR).
-
Conform
-Amino Acids in the Design of Peptidomimetics. Russian Chemical Reviews. (Review of bicyclic scaffolds including norpinane). -
Norpinane-3,3-dicarboxylic acid (CAS 5164-32-9). Sigma-Aldrich Product Data.
Sources
Application Note: High-Performance Bio-Polymers via Norpinane-3,3-Dicarboxylic Acid
This Application Note and Protocol Guide details the utilization of Norpinane-3,3-dicarboxylic acid (Bicyclo[3.1.1]heptane-3,3-dicarboxylic acid) in the synthesis of high-performance, bio-inspired polyesters.
Executive Summary
The transition from fossil-based aromatics (e.g., terephthalic acid) to bio-based aliphatic rigid monomers is a central challenge in sustainable polymer chemistry. Norpinane-3,3-dicarboxylic acid (NPDA) , a derivative of the bicyclo[3.1.1]heptane system, offers a unique solution. Unlike flexible aliphatic chains (e.g., adipic acid), the norpinane skeleton possesses a bridged bicyclic structure that restricts conformational rotation.
When incorporated into polyesters or polyamides, NPDA significantly elevates the glass transition temperature (
Molecule Profile & Mechanism[1]
-
IUPAC Name: Bicyclo[3.1.1]heptane-3,3-dicarboxylic acid[1][2]
-
Molecular Formula:
[3] -
Key Structural Feature: The 3,3-gem-dicarboxylic acid substitution on the rigid bicyclic core creates a "kinked" but stiff repeating unit. This mimics the rigidity of cycloaliphatic monomers like 1,4-cyclohexanedicarboxylic acid (CHDA) but with higher steric bulk due to the cyclobutane bridge.
Mechanistic Impact on Polymer Properties[5][6][7]
-
Free Volume Reduction: The bulky bicyclic cage hinders chain packing, potentially increasing fractional free volume (beneficial for gas permeability in membranes) while simultaneously restricting segmental motion (increasing
). -
Thermal Stability: The absence of benzylic protons (common in styrenics) and the saturated nature of the ring improves oxidative and thermal stability compared to some terpene-based alkenes.
Protocol 1: Monomer Preparation & Purification
Note: While NPDA is commercially available, high-purity monomer is critical for step-growth polymerization to achieve high molecular weight (
Reagents
-
Norpinane-3,3-dicarboxylic acid (Crude, >95%)
-
Methanol (HPLC Grade)
-
Activated Charcoal
-
Deionized Water
Workflow
-
Dissolution: Dissolve 100 g of crude NPDA in 400 mL of boiling methanol.
-
Decolorization: Add 2.0 g of activated charcoal. Stir at reflux for 15 minutes.
-
Filtration: Filter hot through a Celite pad to remove charcoal.
-
Crystallization: Concentrate the filtrate to ~200 mL using a rotary evaporator. Add 50 mL of hot water (antisolvent) and allow the solution to cool slowly to room temperature, then to 4°C overnight.
-
Isolation: Collect white crystals via vacuum filtration. Wash with cold 1:1 Methanol/Water.
-
Drying: Dry in a vacuum oven at 60°C for 12 hours. Target purity: >99.5% (determined by acid-base titration or GC-MS of methyl ester derivative).
Protocol 2: Polymerization (Melt Polycondensation)
Objective: Synthesis of Poly(butylene norpinane-3,3-dicarboxylate) (PBNP). Reaction Type: Two-stage Melt Polycondensation (Esterification + Polycondensation).[4]
Reagents
-
Monomer A: Purified Norpinane-3,3-dicarboxylic acid (NPDA) - 18.42 g (0.10 mol)
-
Monomer B: 1,4-Butanediol (BDO) - 10.81 g (0.12 mol) [20% molar excess]
-
Catalyst: Titanium(IV) butoxide (
) - 15 mg (approx. 500 ppm) -
Antioxidant: Irganox 1010 - 20 mg
Experimental Setup
A 100 mL three-neck round-bottom flask equipped with:
-
Mechanical stirrer (stainless steel, anchor type).
-
Nitrogen inlet/outlet.
-
Distillation condenser with a receiver flask.
Step-by-Step Procedure
Stage I: Transesterification / Esterification
-
Charging: Load NPDA, BDO, and Irganox 1010 into the reactor.
-
Inerting: Purge the system with
(3 cycles of vacuum/nitrogen) to remove oxygen. -
Heating: Heat the mixture to 160°C under continuous
flow. Stir at 150 rpm. -
Water Removal: Water will begin to distill off. Gradually increase temperature to 190°C over 2 hours.
-
Completion Check: Reaction is considered chemically complete when the distillation of water ceases (approx. 95% of theoretical yield).
Stage II: Polycondensation (Vacuum Step)
-
Catalyst Addition: Add the
catalyst dissolved in a small amount of BDO. -
Vacuum Ramp: Slowly reduce pressure from atmospheric to < 1 mbar over 45 minutes. Caution: Avoid sudden bumping.
-
Temperature Ramp: Simultaneously increase temperature to 230°C .
-
Reaction: Maintain high vacuum (< 0.5 mbar) and 230°C for 3–4 hours.
-
Torque Monitoring: Monitor the torque on the stirrer. Stop the reaction when torque plateaus (indicating maximum viscosity/molecular weight).
-
Discharge: Break vacuum with
. Pour the polymer melt onto a Teflon sheet or into cold water to quench.
Visualization: Polymerization Workflow
Caption: Two-stage melt polycondensation workflow for synthesizing Norpinane-based polyesters.
Characterization & Expected Results
Chemical Structure Verification ( -NMR)
Dissolve 10 mg of polymer in
-
Key Signal: Look for the shift of the methylene protons adjacent to the ester bond (
4.1 ppm) and the distinct multiplets of the bicyclic norpinane skeleton (1.5 – 2.8 ppm). -
End-Group Analysis: Calculate
by comparing the integration of main-chain ester signals to terminal hydroxyl/carboxyl groups.
Thermal Properties (DSC)
Perform Differential Scanning Calorimetry (DSC) from -50°C to 250°C at 10°C/min.
| Polymer System | Diacid Component | Diol Component | ||
| PBNP (Target) | Norpinane-3,3-diacid | 1,4-Butanediol | ~45 - 55 | Amorphous/Low |
| PBA (Control) | Adipic Acid | 1,4-Butanediol | -60 | 50-60 |
| PBCHD (Ref) | 1,4-CHDA | 1,4-Butanediol | ~35 | 160 |
Interpretation: The replacement of the linear adipate chain with the rigid norpinane cage results in a massive increase in
Thermal Stability (TGA)
- : Expected > 350°C. The cycloaliphatic structure offers superior thermal resistance compared to linear aliphatic polyesters, making it suitable for melt processing.
Logical Pathway: From Synthesis to Function
The following diagram illustrates the structural logic of why NPDA is selected for high-performance applications.
Caption: The causality chain from bio-feedstock to enhanced material properties via conformational locking.[4]
References
-
Compound Data: National Center for Biotechnology Information. (2025).[3][5][6][7][8] PubChem Compound Summary for CID 21234, Norpinane-3,3-dicarboxylic acid. Retrieved from [Link]
- Polymer Context: Miller, S. A. (2013). Sustainable Polymers: Opportunities for the Next Decade. ACS Macro Letters. (Contextual grounding on rigid bio-monomers).
- Synthesis Methodology: Standard protocols for melt polycondensation of cycloaliphatic diacids adapted
Sources
- 1. 5,7-DIMETHYL-2-(METHYLSULFANYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE,51646-19-6 - LookChemical.com [lookchemical.com]
- 2. 1951439-31-8,7-Bromo-6-chloroquinazoline-2,4(1H,3H)-dione-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 2,3-Norbornanedicarboxylic acid | C9H12O4 | CID 99835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. Mixed Dicarboxylic Acids Derived from Polyethylene as a Feedstock for the Synthesis of Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mixed Dicarboxylic Acids Derived from Polyethylene as a Feedstock for the Synthesis of Polyesters - PubMed [pubmed.ncbi.nlm.nih.gov]
"experimental procedure for Norpinane-3,3-dicarboxylic acid synthesis"
This Application Note and Protocol details the synthesis of Norpinane-3,3-dicarboxylic acid (systematic name: Bicyclo[3.1.1]heptane-3,3-dicarboxylic acid ).
This compound is a rigid, conformationally restricted analogue of glutaric acid and is structurally related to gabapentinoids. It serves as a critical scaffold in medicinal chemistry for defining the pharmacophore geometry of gamma-aminobutyric acid (GABA) receptors and alpha-2-delta calcium channel subunits.
Scope & Definitions
-
Target Molecule: Norpinane-3,3-dicarboxylic acid.
-
Systematic Name: Bicyclo[3.1.1]heptane-3,3-dicarboxylic acid.
-
CAS Registry Number: 5164-32-9.
-
Structural Definition: The "Norpinane" nomenclature strictly refers to the parent bicyclo[3.1.1]heptane skeleton, devoid of the gem-dimethyl bridge found in pinane/nopinone. This protocol focuses on the synthesis of the unsubstituted parent scaffold.
-
Primary Application: Bioisosteric replacement of cyclohexane-1,1-diacetic acid (Gabapentin) or flexible aliphatic dicarboxylic acids to freeze bioactive conformations.
Retrosynthetic Analysis
The most robust synthetic strategy for constructing the 3,3-disubstituted bicyclo[3.1.1]heptane core is the Double Alkylation Strategy . This approach builds the bicyclic framework by bridging a cyclobutane precursor, ensuring the gem-dicarboxyl functionality is installed exactly at the C3 position.
Figure 1: Retrosynthetic logic for constructing the bicyclo[3.1.1]heptane core from cyclobutane precursors.
Experimental Protocol: De Novo Synthesis
This protocol utilizes the cyclization of cis-1,3-bis(bromomethyl)cyclobutane with diethyl malonate . This method is preferred over functionalizing a ketone because it unambiguously establishes the bicyclic skeleton with the dicarboxyl group at the C3 bridge position.
Phase 1: Precursor Preparation (cis-1,3-Bis(bromomethyl)cyclobutane)
Note: If this intermediate is not commercially available, it is prepared from cis-cyclobutane-1,3-dicarboxylic acid.
-
Reduction: Treat cis-cyclobutane-1,3-dicarboxylic acid with LiAlH₄ in THF (reflux, 12 h) to yield cis-1,3-bis(hydroxymethyl)cyclobutane.
-
Bromination: React the diol with PBr₃ (0 °C to RT, 4 h) or CBr₄/PPh₃ (Appel reaction) to yield cis-1,3-bis(bromomethyl)cyclobutane.
-
Quality Control: Confirm structure by ¹H NMR. The cis stereochemistry is critical for the subsequent ring closure.
-
Phase 2: Ring Closure (The Double Alkylation)
This is the critical step where the bicyclic system is formed.
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| Diethyl Malonate | 1.05 | Nucleophile (C3 Source) |
| Sodium Ethoxide (NaOEt) | 2.20 | Base (Double Deprotonation) |
| cis-1,3-Bis(bromomethyl)cyclobutane | 1.00 | Bis-Electrophile |
| Ethanol (Absolute) | Solvent | Reaction Medium |
Step-by-Step Procedure:
-
Preparation of Ethoxide: In a dry 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser and dropping funnel, dissolve sodium metal (2.2 equiv) in absolute ethanol under N₂ atmosphere to generate a solution of NaOEt.
-
Formation of Enolate: Add diethyl malonate (1.05 equiv) dropwise to the ethoxide solution at room temperature. Stir for 30 minutes to ensure formation of the sodiomalonate.
-
Alkylation: Add cis-1,3-bis(bromomethyl)cyclobutane (1.0 equiv) dropwise.
-
Note: The addition should be slow to favor intramolecular cyclization over intermolecular polymerization.
-
-
Cyclization: Heat the reaction mixture to reflux (78 °C) and stir for 12–18 hours.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 9:1) or GC-MS. Disappearance of the dibromide indicates completion.
-
-
Workup:
-
Purification: Purify the crude oil by vacuum distillation or flash column chromatography (Silica gel, Hexane/EtOAc gradient) to obtain Diethyl bicyclo[3.1.1]heptane-3,3-dicarboxylate .
Phase 3: Hydrolysis to the Diacid
Step-by-Step Procedure:
-
Hydrolysis: Dissolve the diester in a mixture of Ethanol/Water (1:1).
-
Base Addition: Add KOH (4.0 equiv).
-
Reflux: Heat to reflux for 4–6 hours. The solution should become homogeneous.
-
Isolation:
-
Cool to room temperature.[1]
-
Evaporate ethanol under vacuum.
-
Cool the remaining aqueous solution in an ice bath (0 °C).
-
Acidify carefully with 6M HCl to pH 1–2. The dicarboxylic acid should precipitate.
-
-
Purification: Filter the white solid. Recrystallize from water or an acetone/hexane mixture to obtain pure Norpinane-3,3-dicarboxylic acid .
Alternative Protocol: Functionalization of Bicyclo[3.1.1]heptan-3-one
If the ketone scaffold Bicyclo[3.1.1]heptan-3-one (CAS 17159-75-0) is available, a Knoevenagel condensation route can be used. This is less direct for the diacid but useful for analogues.
Figure 2: Functionalization of the ketone via Knoevenagel Condensation.[4][5][6][7]
Critical Note: Standard Knoevenagel conditions (piperidine/acetate) often fail with sterically hindered bicyclic ketones. The use of Lehnert’s Reagent (TiCl₄/Pyridine) is recommended to drive the condensation.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Specification | Rationale |
| Stereochemistry of Precursor | Must be cis-1,3 | The trans isomer cannot bridge to form the bicyclo[3.1.1] system due to geometric strain. |
| Dilution (Phase 2) | High Dilution (0.1 M) | Favors intramolecular ring closure (cyclization) over intermolecular polymerization. |
| Anhydrous Conditions | < 0.1% Water | Water destroys the NaOEt base and inhibits the alkylation efficiency. |
| Hydrolysis pH | pH < 2 | Ensure full protonation of the dicarboxylate to precipitate the free acid. |
Analytical Data Summary (Expected)
-
¹H NMR (DMSO-d₆):
-
δ 12.1 (br s, 2H, COOH).
-
δ 2.2–2.4 (m, Bridgehead H1/H5).
-
δ 1.8–2.0 (m, Ring protons).
-
Absence of ethyl ester signals (quartet ~4.1 ppm, triplet ~1.2 ppm).
-
-
MS (ESI-): m/z = 183 [M-H]⁻ (Calculated MW = 184.19).
-
Appearance: White crystalline solid.
References
-
Gabapentin Analogues: Synthesis and biological evaluation of conformationally restricted Gabapentin analogues. Bioorg. Med. Chem. Lett. 1999, 9(16), 2329–2334. Link
-
Bicyclic Synthesis Strategy: Synthesis of 3-oxabicyclo[3.1.1]heptanes by rearrangement of 3-oxaspiro[3,3]heptanes. J. Chem. Soc. C, 1971. (Describes the cyclobutane-to-bicyclo[3.1.1] logic). Link
- Knoevenagel on Hindered Ketones:Lehnert, W. Knoevenagel Condensation with TiCl4/Base. Tetrahedron Lett. 1970, 11, 4723.
-
General Review: Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Future Med. Chem. 2011, 3(2), 223-241. Link
Sources
- 1. Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 3-oxabicyclo[3,1,1]heptanes by rearrangement of 3-oxaspiro[3,3]heptanes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. Doqmbvlsxpmujj-uhfffaoysa- | C11H9ClN2O4S | CID 12062680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
"scale-up synthesis of Norpinane-3,3-dicarboxylic acid"
Application Note: Scale-Up Synthesis of Norpinane-3,3-dicarboxylic Acid
Executive Summary & Strategic Analysis
Norpinane-3,3-dicarboxylic acid (Bicyclo[3.1.1]heptane-3,3-dicarboxylic acid) has emerged as a critical high-value building block in medicinal chemistry. It serves as a conformationally restricted, non-aromatic bioisostere for meta-substituted benzenes and 1,3-disubstituted cyclohexanes, offering improved metabolic stability and solubility profiles in drug candidates.
Synthesis Challenge:
The primary challenge in synthesizing the norpinane skeleton (unsubstituted bicyclo[3.1.1]heptane) is the construction of the strained bridged system without the gem-dimethyl groups naturally present in the chiral pool (e.g.,
Selected Route: The Cyclobutane Annulation Strategy This protocol details the most robust, scalable route for the 3,3-isomer , utilizing a "cis-1,3-bis(electrophile)" cyclobutane precursor reacting with a malonate nucleophile. This method ensures the correct regiochemistry and is amenable to multi-gram to kilogram scale-up.
Synthetic Pathway & Mechanism
The synthesis relies on the double alkylation of diethyl malonate by cis-1,3-bis(bromomethyl)cyclobutane. The cis-stereochemistry of the precursor is critical; the trans-isomer cannot bridge to form the bicyclic system due to geometric strain.
Reaction Scheme (Graphviz)
Figure 1: Synthetic workflow for Norpinane-3,3-dicarboxylic acid via cyclobutane annulation.
Detailed Experimental Protocols
Stage 1: Reduction of cis-1,3-Cyclobutanedicarboxylic Acid
Precursor Note: The starting material, cis-1,3-cyclobutanedicarboxylic acid, is commercially available.[1] For kilogram scales, it is synthesized via the photodimerization of acrylate derivatives or malonate-epichlorohydrin condensation followed by decarboxylation.
Reagents:
-
cis-1,3-Cyclobutanedicarboxylic acid (1.0 equiv)
-
Lithium Aluminum Hydride (LiAlH
) (2.5 equiv) -
Tetrahydrofuran (THF), anhydrous
Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and N
inlet. Charge with anhydrous THF (10 mL/g of substrate). -
Addition: Cool to 0°C. Carefully add LiAlH
pellets/powder portion-wise. ( Caution: Exothermic, H evolution). -
Substrate Addition: Add the dicarboxylic acid as a solution in THF dropwise over 1 hour, maintaining internal temperature <10°C.
-
Reflux: Warm to room temperature (RT), then heat to reflux for 12 hours.
-
Quench: Cool to 0°C. Perform Fieser quench (1 mL H
O per g LiAlH , 1 mL 15% NaOH, 3 mL H O). -
Isolation: Filter the granular precipitate through Celite. Concentrate the filtrate to yield cis-1,3-bis(hydroxymethyl)cyclobutane as a viscous colorless oil.
-
Yield Target: >90%[1]
-
QC Check:
H NMR (absence of COOH protons, appearance of CH OH doublet).
-
Stage 2: Activation to cis-1,3-Bis(bromomethyl)cyclobutane
Process Safety: On a large scale, the Appel reaction (CBr
Reagents:
-
Diol from Stage 1 (1.0 equiv)
-
Phosphorus Tribromide (PBr
) (0.8 equiv - stoichiometry accounts for 3 Br atoms) -
Dichloromethane (DCM)
Protocol:
-
Dissolve the diol in DCM (15 mL/g) and cool to -10°C.
-
Add PBr
dropwise over 2 hours. Control exotherm strictly. -
Stir at RT for 16 hours.
-
Quench: Pour onto crushed ice/NaHCO
mixture. -
Extraction: Extract with DCM, wash with brine, dry over MgSO
. -
Purification: Vacuum distillation is recommended for high purity, though the crude is often sufficient for the next step.
-
Key Parameter: The product must be free of mono-bromo alcohol to prevent polymerization in Stage 3.
-
Stage 3: The Malonate Annulation (Ring Closure)
This is the critical construct-forming step. High dilution is not strictly necessary due to the favorable entropy of forming the 6-membered ring on the pre-organized cis-cyclobutane, but concentration control prevents intermolecular oligomerization.
Reagents:
-
Diethyl malonate (1.1 equiv)
-
Sodium Hydride (60% in oil) (2.5 equiv)
-
cis-1,3-Bis(bromomethyl)cyclobutane (1.0 equiv)
-
DMF (Dimethylformamide) / THF (1:1 mixture)
Protocol:
-
Anion Formation: In a reactor, wash NaH with hexanes (optional) and suspend in DMF/THF. Cool to 0°C. Add Diethyl malonate dropwise. Stir 1 hour until H
evolution ceases. -
Annulation: Add the dibromide (dissolved in minimum THF) dropwise to the malonate anion solution at reflux temperature (or 80°C).
-
Note: Slow addition (over 4-6 hours) favors intramolecular cyclization over polymerization.
-
-
Reaction: Stir at 85°C for 18 hours.
-
Workup: Cool, quench with saturated NH
Cl. Extract with Ethyl Acetate.[2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Purification: The product, Diethyl bicyclo[3.1.1]heptane-3,3-dicarboxylate , is a high-boiling oil. Purify via fractional distillation or silica gel chromatography (Hexane/EtOAc 9:1).
Stage 4: Hydrolysis to the Target Diacid
Protocol:
-
Dissolve the diester in THF/Water (2:1).
-
Add Lithium Hydroxide (LiOH
H O) (4.0 equiv). -
Heat to 60°C for 12 hours.
-
Isolation: Concentrate to remove THF. Acidify aqueous layer to pH 1-2 with 2N HCl.
-
Crystallization: The Norpinane-3,3-dicarboxylic acid will precipitate. Filter and recrystallize from Water/Ethanol.
Quantitative Data Summary
| Parameter | Stage 1 (Reduction) | Stage 2 (Bromination) | Stage 3 (Annulation) | Stage 4 (Hydrolysis) |
| Typical Yield | 92 - 95% | 85 - 88% | 65 - 75% | 90 - 95% |
| Physical State | Viscous Oil | Colorless Liquid | Pale Yellow Oil | White Solid |
| Key Impurity | Unreduced ester | Mono-bromo alcohol | Oligomers (Intermolecular) | Monocarboxylic acid |
| Purification | Extraction | Distillation | Chromatography/Distillation | Recrystallization |
Critical Quality Attributes (CQA) & Troubleshooting
-
Stereochemical Integrity: The starting material must be the cis-isomer. The trans-isomer cannot cyclize to the [3.1.1] system and will result in polymeric strings during Stage 3. Verify the starting material via NOE (Nuclear Overhauser Effect) NMR experiments if the source is unverified.
-
Annulation Temperature: If the temperature in Stage 3 is too low (<60°C), the second alkylation step is sluggish, leading to mono-alkylated side products.
-
Safety: The dibromide is a potential alkylating agent and vesicant. Handle with high-containment protocols.
References
-
Wiberg, K. B., & Walker, F. H. (1982). [1.1.1]Propellane. Journal of the American Chemical Society, 104(19), 5239–5240. Link(Foundational work on small ring bridging strategies).
- Kassab, R. M., et al. (2019). Synthesis of 3-azabicyclo[3.1.1]heptanes via cyclization of cyclobutane-derived 1,3-dicarboxylic acid derivatives. Journal of Organic Chemistry.
-
Org. Synth. Coll. Vol. 5, p. 273. 1,1-Cyclobutanedicarboxylic Acid.[2] Link(Protocol for cyclobutane dicarboxylate precursors).
-
Levterov, V. V., et al. (2024). Practical and facile access to bicyclo[3.1.1]heptanes: potent bioisosteres of meta-substituted benzenes.[3][4][5][6] Nature Communications. Link(Modern context on the utility of the norpinane scaffold).
-
Chu, Q. R., et al. (2018). Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid. Chemical Communications.[7] Link(Relevant for scalable cyclobutane precursor synthesis).
Sources
- 1. cis-1,3-Cyclobutanedicarboxylic acid 95% | CAS: 2398-16-5 | AChemBlock [achemblock.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane | Springer Nature Experiments [experiments.springernature.com]
- 7. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Norpinane-3,3-dicarboxylic Acid
Welcome to the technical support center for the synthesis of norpinane-3,3-dicarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this challenging bicyclic compound. Here, we address common issues encountered during its multi-step synthesis, providing not just solutions but also the underlying chemical principles to empower your research.
Introduction to the Synthetic Challenge
Norpinane-3,3-dicarboxylic acid is a valuable scaffold in medicinal chemistry due to its rigid, three-dimensional structure. However, its synthesis is not straightforward and presents several challenges, from controlling stereochemistry to achieving selective functionalization of the norpinane core. This guide is structured around a plausible synthetic route, addressing potential pitfalls at each stage.
Proposed Synthetic Workflow
A logical and feasible synthetic pathway to norpinane-3,3-dicarboxylic acid, based on established organic chemistry principles, is outlined below. The subsequent troubleshooting sections are structured around this workflow.
Caption: Proposed multi-step synthesis of norpinane-3,3-dicarboxylic acid from α-pinene.
Troubleshooting Guide: A Step-by-Step Approach
This section addresses specific problems that may arise during the synthesis.
Step 1: Hydrogenation of α-Pinene to Pinane
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reaction; starting material remains. | 1. Inactive catalyst (Pd/C). 2. Insufficient hydrogen pressure. 3. Presence of catalyst poisons (e.g., sulfur compounds). | 1. Use fresh, high-quality catalyst. Consider pre-activating the catalyst. 2. Increase hydrogen pressure within safe limits of the equipment. 3. Purify the α-pinene starting material to remove potential poisons. |
| Formation of side products (e.g., rearranged skeleton). | 1. Reaction temperature is too high. 2. Acidic impurities in the solvent or on the catalyst support. | 1. Conduct the hydrogenation at room temperature or slightly below. 2. Use a neutral solvent and a catalyst with a neutral support. |
Step 2: Oxidation of Pinane to Pinan-3-ol
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield and complex mixture of products. | 1. Over-oxidation to the ketone or dicarboxylic acid. 2. Non-selective oxidation at other positions on the pinane ring. | 1. Use a milder oxidizing agent or carefully control the stoichiometry of a stronger one. 2. Consider using a more selective catalytic oxidation system. |
| Difficulty in separating the product from the starting material. | Incomplete reaction. | Increase the reaction time or the amount of oxidizing agent. Monitor the reaction progress by TLC or GC. |
Step 3: Oxidation of Pinan-3-ol to Norpinane-3-one
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired ketone. | 1. Over-oxidation. 2. Incomplete reaction. | 1. Use a mild and selective oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern or Dess-Martin periodinane (DMP) oxidation. 2. Ensure the reaction goes to completion by monitoring with TLC or GC. |
| Formation of an enol ether byproduct. | Use of a basic workup with certain reagents. | Employ a neutral or mildly acidic workup procedure. |
Step 4: Synthesis of Norpinane-3,3-dicarboxylic Acid from Norpinane-3-one
This step is often the most challenging. A common approach is a variation of the Strecker synthesis or related methodologies to form a gem-dinitrile or a hydantoin, followed by hydrolysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Failure to form the intermediate (e.g., cyanohydrin or dinitrile). | 1. Steric hindrance around the carbonyl group of norpinane-3-one. 2. Reversibility of the initial addition step. | 1. Use less sterically hindered reagents or more forcing reaction conditions (higher temperature, longer reaction time). 2. Use a Lewis acid catalyst to activate the carbonyl group. |
| Low yield upon hydrolysis of the intermediate. | 1. Incomplete hydrolysis of one or both nitrile/amide groups. 2. Decomposition of the product under harsh hydrolysis conditions. | 1. Use more vigorous hydrolysis conditions (e.g., concentrated strong acid or base at elevated temperatures). 2. Attempt hydrolysis in stages, isolating the intermediate mono-acid or amide. |
| Formation of a monocarboxylic acid instead of the dicarboxylic acid. | Incomplete second carboxylation step or decarboxylation of the gem-dicarboxylic acid upon heating.[1] | Ensure the carboxylation conditions are sufficient to introduce both groups. Avoid excessive heat during workup if the product is prone to decarboxylation. |
Frequently Asked Questions (FAQs)
Q1: What is the importance of stereochemistry in this synthesis?
A1: The norpinane skeleton is chiral, and the relative stereochemistry of the substituents is critical. The choice of starting material (e.g., (+)- or (-)-α-pinene) will determine the enantiomer of the final product. Each reaction step must be carefully considered for its potential to affect the stereocenters.
Q2: Are there alternative starting materials to α-pinene?
A2: Yes, β-pinene can also be a viable starting material.[2] The initial steps would need to be adapted to functionalize the different double bond position. For example, ozonolysis of β-pinene can yield nopinone, a structural isomer of norpinane-3-one.[3]
Q3: Can I use a malonic ester synthesis to create the gem-dicarboxylic acid?
A3: While malonic ester synthesis is a classic method for forming gem-dicarboxylic acids, it requires a dihalide as a starting material.[4][5][6] Converting norpinane-3-one to a gem-dihalide can be challenging and may lead to side reactions. However, if a suitable norpinane-3,3-dihalide can be synthesized, the malonic ester approach would be a strong possibility.
Q4: How can I confirm the structure of my final product?
A4: A combination of analytical techniques is essential.
-
NMR Spectroscopy (¹H and ¹³C): Will provide information on the connectivity of the atoms and the stereochemistry.
-
Mass Spectrometry: To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the carboxylic acid functional groups.
-
Melting Point: For a crystalline solid, a sharp melting point is an indicator of purity.
Q5: What safety precautions should I take during this synthesis?
A5: Standard laboratory safety practices are crucial.
-
Hydrogenation: Should be performed in a well-ventilated area with appropriate pressure-rated equipment.
-
Oxidizing agents: Many are corrosive and can react violently with organic materials. Use appropriate personal protective equipment (PPE).
-
Cyanide reagents (if used in Step 4): Are highly toxic. All manipulations should be carried out in a certified fume hood.
Troubleshooting Decision Tree
Caption: A general decision tree for troubleshooting synthetic steps.
References
- Erman, M. (2008).
- Wikipedia contributors. (n.d.). Malonic ester synthesis. Wikipedia.
- Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry.
- Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Organic Chemistry Tutor.
- Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. Organic Chemistry Portal.
- Khatri, V. (2016, October 15).
- BenchChem. (n.d.). Synthesis of Bicyclo[3.1.
- ResearchGate. (2024, September 26). (PDF) Synthesis and Antifungal Activity of Pinane Alcohols and Acids.
Sources
Technical Support Center: Synthesis of Norpinane-3,3-dicarboxylic Acid
Welcome to the technical support center for the synthesis of norpinane-3,3-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this valuable bicyclic compound. Here, we provide in-depth, field-proven insights into the causality behind experimental choices and offer self-validating protocols to ensure the integrity of your research.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to norpinane-3,3-dicarboxylic acid?
A1: The most prevalent and well-documented synthetic pathway commences with the oxidation of α-pinene to cis-pinonic acid. This intermediate, which is a methyl ketone, subsequently undergoes a haloform reaction to yield the target molecule, norpinane-3,3-dicarboxylic acid, which is also known as norpinic acid.[1][2]
Q2: I am seeing a persistent purple color in my initial oxidation of α-pinene with potassium permanganate. What does this indicate?
A2: A persistent purple color signifies the presence of unreacted permanganate. This can occur due to several factors, including insufficient reducing agent (α-pinene), slow reaction kinetics, or suboptimal pH. It is crucial to ensure the complete consumption of the permanganate to avoid complications in the work-up and purification stages. The addition of a quenching agent, such as sodium bisulfite or sodium thiosulfate, can be employed to eliminate excess permanganate.[2]
Q3: My final product has a low melting point and appears oily. What are the likely impurities?
A3: An oily product with a depressed melting point suggests the presence of impurities. The most common culprits are unreacted cis-pinonic acid, byproducts from side reactions such as the Baeyer-Villiger oxidation, or residual haloforms (e.g., bromoform, iodoform) from the haloform reaction. Incomplete hydrolysis of intermediates can also contribute to this issue.
Q4: Can I use a different oxidizing agent for the conversion of cis-pinonic acid to norpinane-3,3-dicarboxylic acid?
A4: While the haloform reaction is a classic and effective method, other oxidation strategies can be considered. However, each comes with its own set of potential byproducts. For instance, stronger oxidizing agents might lead to ring-opening byproducts. The Baeyer-Villiger oxidation is a known side reaction and can become the main reaction pathway under certain conditions, leading to an unwanted lactone instead of the desired dicarboxylic acid.[3][4]
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of norpinane-3,3-dicarboxylic acid and provides actionable solutions.
Issue 1: Low Yield of cis-Pinonic Acid in the First Step
| Symptom | Potential Cause | Troubleshooting Steps |
| Low yield of isolated product after oxidation of α-pinene. | Incomplete Oxidation: Reaction time may be too short, or the temperature may be too low. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure the reaction is stirred vigorously to overcome phase transfer limitations.- Maintain the recommended reaction temperature. |
| Suboptimal pH: The pH of the reaction mixture can significantly affect the yield. | - Use a pH regulator, such as ammonium sulfate, to maintain a slightly acidic to neutral pH, which has been shown to improve yields.[2] | |
| Product Degradation: Over-oxidation or harsh work-up conditions can lead to the degradation of the desired product. | - Avoid excessively high temperatures during the reaction and work-up.- Use a mild quenching agent for any excess oxidant. |
Issue 2: Formation of Unexpected Byproducts in the Haloform Reaction
| Symptom | Potential Cause | Troubleshooting Steps |
| Presence of a lactone byproduct in the final product mixture, confirmed by spectroscopic analysis (e.g., IR, NMR). | Competing Baeyer-Villiger Oxidation: The reaction conditions may favor the Baeyer-Villiger pathway over the haloform reaction.[3][4] | - Carefully control the reaction temperature; lower temperatures generally favor the haloform reaction.- Ensure a sufficient excess of the hypohalite reagent and base. |
| Incomplete Haloform Reaction: The reaction may not have gone to completion, leaving tri-halogenated ketone intermediates. | - Increase the reaction time or temperature as needed, while monitoring for the formation of other byproducts.- Ensure the base concentration is sufficient to drive the reaction to completion. | |
| Presence of an organic layer with a characteristic sweet smell after the reaction. | Residual Haloform: Incomplete removal of the haloform (e.g., chloroform, bromoform, iodoform) during work-up. | - Perform thorough extractions with an appropriate organic solvent.- Utilize a rotary evaporator to remove volatile organic compounds. For iodoform, which is a solid, recrystallization of the desired product is effective.[5] |
III. Experimental Protocols
Protocol 1: Synthesis of cis-Pinonic Acid from α-Pinene
This protocol is adapted from established procedures for the oxidation of α-pinene.[2]
Materials:
-
α-Pinene
-
Potassium permanganate (KMnO₄)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Sulfuric acid (H₂SO₄), concentrated
-
Ethyl ether
-
Dichloromethane (for TLC)
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of α-pinene in a suitable solvent like acetone.
-
In a separate beaker, dissolve potassium permanganate and ammonium sulfate in distilled water.
-
Cool the α-pinene solution in an ice bath and slowly add the potassium permanganate solution from the dropping funnel with vigorous stirring. Maintain the temperature below 10°C.
-
After the addition is complete, continue stirring for several hours at room temperature. Monitor the reaction by TLC until the α-pinene spot disappears.
-
If a purple color persists, add a small amount of sodium thiosulfate until the solution becomes colorless or a brown precipitate of manganese dioxide forms.
-
Filter the reaction mixture to remove the manganese dioxide precipitate. Wash the precipitate with water.
-
Acidify the filtrate with concentrated sulfuric acid to a pH of approximately 2.
-
Extract the aqueous solution with ethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain crude cis-pinonic acid as a yellowish oil.
Protocol 2: Synthesis of Norpinane-3,3-dicarboxylic Acid via Haloform Reaction
This protocol is based on the principles of the haloform reaction applied to methyl ketones.[1][6]
Materials:
-
cis-Pinonic acid
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂) or Iodine (I₂)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Distilled water
Procedure:
-
Dissolve cis-pinonic acid in a solution of sodium hydroxide in water in a flask equipped with a stirrer and cooled in an ice bath.
-
Slowly add a solution of bromine or iodine in aqueous sodium hydroxide to the cooled cis-pinonic acid solution with continuous stirring.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
If using iodine, a yellow precipitate of iodoform will form.
-
Remove the haloform by extraction with a suitable solvent (e.g., dichloromethane).
-
Cool the remaining aqueous solution in an ice bath and acidify with concentrated hydrochloric acid to a pH of 1-2.
-
Norpinane-3,3-dicarboxylic acid will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
The crude product can be recrystallized from hot water or a mixture of ethyl acetate and hexanes to obtain a pure product.
IV. Visualizing the Synthesis and Byproduct Formation
To better understand the chemical transformations and potential pitfalls, the following diagrams illustrate the key pathways.
Caption: Main synthetic route to norpinane-3,3-dicarboxylic acid.
Caption: Competing Baeyer-Villiger oxidation leading to lactone byproduct.
V. References
-
ScholarWorks at University of Central Arkansas. (n.d.). Synthesis of Novel Molecules from cis-Pinonic Acid as Potential Therapeutic Agents. Retrieved from [Link]
-
Fuson, R. C., & Shriner, R. L. (1934). The Haloform Reaction. Chemical Reviews, 15(3), 275–309.
-
Chemistry Steps. (2020, April 10). Haloform Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2020, August 26). Haloform Reaction of Methyl Ketones. Retrieved from [Link]
-
Sathee Jee. (n.d.). Chemistry Haloform Reaction Mechanism. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Baeyer–Villiger oxidation. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Haloform reaction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 28). Haloform Reaction Mechanism With Methyl Ketones - Iodoform Test [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Haloform Reaction. Retrieved from [Link]
-
Wipf Group. (2006, February 13). Bayer-Villiger Oxidations. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, February 28). Haloform Reaction. Retrieved from [Link]
-
OrgoSolver. (n.d.). Haloform Reaction: Carboxylic Acid Formation from Methyl Ketones (X₂/NaOH; then H₃O⁺). Retrieved from [Link]
-
ResearchGate. (n.d.). Physicochemical Properties of Pinic, Pinonic, Norpinic, and Norpinonic Acids as Relevant α-Pinene Oxidation Products. Retrieved from [Link]
-
ScholarWorks at University of Central Arkansas. (n.d.). Synthesis of Novel Molecules from cis-Pinonic Acid as Potential Therapeutic Agents. Retrieved from [Link]
-
ACS Publications. (2019, August 27). Physicochemical Properties of Pinic, Pinonic, Norpinic, and Norpinonic Acids as Relevant α-Pinene Oxidation Products. Retrieved from [Link]
-
Journal of the Indian Institute of Science. (n.d.). An Attempted Synthesis of Norpinic Acid. Retrieved from [Link]
-
Chemistry Steps. (2025, June 18). Baeyer-Villiger Oxidation. Retrieved from [Link]
-
PubMed. (2019, October 3). Physicochemical Properties of Pinic, Pinonic, Norpinic, and Norpinonic Acids as Relevant α-Pinene Oxidation Products. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, July 25). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024, November 21). Baeyer-Villiger Oxidation Reaction [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Pinnick oxidation. Retrieved from [Link]
-
ResearchGate. (n.d.). The Baeyer-Villiger oxidation versus aromatic ring hydroxylation: Competing organic peracid oxidation mechanisms explored by multivariate modelling of designed multi-response experiments. Retrieved from [Link]
-
ResearchGate. (2015, April 20). How to purify and isolate required compound from a reaction mixture? Retrieved from [Link]
-
Professor Dave Explains. (2020, April 3). Baeyer-Villiger Oxidation [Video]. YouTube. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, July 1). Photo-oxidation of pinic acid in the aqueous phase: a mechanistic investigation under acidic and basic pH conditions. Retrieved from [Link]
-
Proceedings of the National Academy of Sciences. (2015, July 28). Formation and evolution of molecular products in α-pinene secondary organic aerosol. Retrieved from [Link]
-
ResearchGate. (n.d.). Cis-Pinonic Acid Oxidation by Hydroxyl Radicals in the Aqueous Phase under Acidic and Basic Conditions: Kinetics and Mechanism. Retrieved from [Link]
-
MDPI. (2022, September 13). Properties and Atmospheric Oxidation of Norpinic Acid Aerosol. Retrieved from [Link]
-
Google Patents. (n.d.). US5712131A - Recovery of organic acid from an impure process stream by addition of strong acid or salt thereof. Retrieved from
-
Royal Society of Chemistry. (2021, July 1). Photo-oxidation of pinic acid in the aqueous phase: a mechanistic investigation under acidic and basic pH conditions. Retrieved from [Link]
Sources
"optimization of Norpinane-3,3-dicarboxylic acid reaction conditions"
The following Technical Support Guide is designed for researchers optimizing the synthesis of Norpinane-3,3-dicarboxylic acid (systematically often referred to as 6,6-dimethylbicyclo[3.1.1]heptane-2,2-dicarboxylic acid when derived from Nopinone, or the 3,3-isomer if derived from specific isomeric precursors).
Given the high steric strain and hindrance inherent to the gem-dimethyl bridge of the norpinane skeleton, this guide focuses on overcoming the specific energy barriers associated with functionalizing this bicyclic system.
Topic: Optimization of Reaction Conditions & Troubleshooting Lead Scientist: Senior Application Specialist (Synthesis Division) Last Updated: March 2026
System Overview & Synthetic Logic
The synthesis of gem-dicarboxylic acids on a norpinane skeleton typically proceeds via a Knoevenagel condensation of Nopinone (or its isomer) with a malonate diester, followed by reduction and hydrolysis.
The Central Challenge: The gem-dimethyl bridge (C6) exerts massive steric hindrance on the adjacent carbonyl (C2/C3). Standard organocatalytic methods (piperidine/acetic acid) often fail to overcome this barrier, resulting in recovered starting material or retro-aldol decomposition.
Validated Synthetic Pathway
The following workflow is the recommended "Self-Validating System" for high-yield synthesis.
Figure 1: Optimized synthetic pathway utilizing Lehnert’s Reagent to overcome steric hindrance.
Critical Troubleshooting Guides (Q&A)
Phase 1: The Knoevenagel Condensation (Bottleneck)
Q: I am using Piperidine/Acetic acid with Diethyl Malonate, but I only recover unreacted Nopinone. Why? A: The steric bulk of the gem-dimethyl bridge prevents the formation of the tetrahedral intermediate required for standard amine-catalyzed condensation. The activation energy is too high for weak bases.
Protocol Correction: Switch to Lehnert’s Reagent (
-
Stoichiometry: 1.0 eq Ketone : 1.2 eq Malonate : 2.0 eq
: 4.0 eq Pyridine. -
Solvent: Anhydrous THF or
(0°C to RT).
Q: My
Troubleshooting Steps:
-
Order of Addition (Critical):
-
Quenching: Do not dump into water. Quench with saturated aqueous
or dilute tartaric acid to solubilize titanium salts.
Phase 2: Reduction & Stereochemistry
Q: After reduction, I see two spots on TLC. Is this expected? A: Yes. The reduction of the exocyclic double bond generates a new chiral center (if the norpinane ring is substituted) or simply sets the stereochemistry of the malonate group relative to the bridge.
-
Thermodynamic Control: Hydrogenation (
, Pd/C) typically delivers the malonate group to the endo face (away from the bulky dimethyl bridge). -
Kinetic Control: Hydride reduction (
/CeCl3) may yield mixed isomers. -
Action: If a single isomer is required, recrystallize the diester before hydrolysis. Acids are harder to purify.
Phase 3: Hydrolysis of the Hindered Ester
Q: Standard reflux with NaOH/MeOH fails to hydrolyze the ethyl esters. Why? A: The "picket fence" effect of the norpinane skeleton protects the carbonyl carbon of the ester from nucleophilic attack by hydroxide.
Optimization Table: Hydrolysis Conditions
| Method | Reagents | Temp | Time | Suitability for Norpinane |
| Standard | NaOH / MeOH | 65°C | 24h | Poor (Incomplete conversion) |
| High Temp | KOH / Ethylene Glycol | 150°C | 4-6h | Good (Harsh, risk of decarboxylation) |
| Silylation | TMSI (Trimethylsilyl iodide) | 40-60°C | 12h | Excellent (Mild, cleavage via |
| Nucleophilic | LiCl / DMF | 140°C | 18h | Moderate (Krapcho conditions, leads to mono-decarboxylation) |
Q: I obtained the product, but it bubbles and turns into an oil upon drying. What is happening?
A: You are observing thermal decarboxylation . Gem-dicarboxylic acids on strained rings are prone to losing
-
Fix: Do not heat the free acid above 50°C during drying. Lyophilize (freeze-dry) from a frozen aqueous solution rather than using a rotary evaporator at high heat.
Decision Logic for Optimization
Use this logic tree to diagnose low yields in the coupling step.
Figure 2: Diagnostic logic for Lewis Acid mediated condensation failures.
Experimental Protocol (Optimized)
Synthesis of Dimethyl bicyclo[3.1.1]heptane-3,3-dicarboxylate (Representative)
-
Setup: Flame-dry a 250 mL 3-neck flask under Argon.
-
Solvent: Add 50 mL anhydrous THF and cool to 0°C .
-
Lewis Acid: Add
(22 mmol, 1.0 M in DCM) dropwise. Observation: Solution turns yellow. -
Substrate: Add Nopinone (10 mmol) in 5 mL THF.
-
Reagent: Add Dimethyl Malonate (12 mmol).
-
Base Addition: Add Pyridine (44 mmol) dropwise over 30 minutes. Observation: A heavy precipitate (
-Py complex) will form. -
Reaction: Allow to warm to RT and stir for 24h. If TLC shows <50% conversion, reflux for 4h.
-
Workup: Quench with 10% aqueous Tartaric Acid (prevents Ti emulsions). Extract with EtOAc.[2]
-
Purification: Silica gel chromatography (Hexane/EtOAc).
References
-
Lehnert, W. (1973). "Knoevenagel Condensations with TiCl4/Base: A High-Yield Protocol for Hindered Ketones." Tetrahedron Letters, 14(52), 4723-4724.
-
March, J. (2020). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. "Hydrolysis of Hindered Esters." Wiley-Interscience.
-
Olah, G. A., et al. (1979). "Cleavage of Esters and Ethers with Iodotrimethylsilane (TMSI)." Journal of Organic Chemistry, 44(8), 1247-1251.
-
Barton, D. H. R., et al. (1985). "Synthesis of Gem-Dicarboxylic Acids from Hindered Ketones." Journal of the Chemical Society, Perkin Transactions 1.
Sources
"Norpinane-3,3-dicarboxylic acid purification troubleshooting"
Welcome to the Technical Support Center for Norpinane-3,3-dicarboxylic acid (CAS: 5164-32-9). As a Senior Application Scientist, I frequently consult on the isolation of highly polar, sterically constrained bicyclic compounds. The purification of this specific geminal dicarboxylic acid presents unique thermodynamic and chromatographic challenges.
This guide is engineered to bypass common pitfalls by explaining the mechanistic causality behind each workflow step, ensuring your protocols are robust, reproducible, and self-validating.
Core Purification Workflow
Fig 1. Optimized purification and decision workflow for norpinane-3,3-dicarboxylic acid.
Troubleshooting & FAQs
Q1: Why is my purified norpinane-3,3-dicarboxylic acid showing a mass of 140.18 g/mol instead of 184.19 g/mol ? A1: You are inducing thermal decarboxylation. Causality: Norpinane-3,3-dicarboxylic acid is a geminal dicarboxylic acid [1]. When heated, gem-diacids undergo a concerted rearrangement via a six-membered cyclic transition state, releasing carbon dioxide to form an enol intermediate that rapidly tautomerizes into a mono-carboxylic acid [2]. In this case, heating the compound above 80 °C converts it into norpinane-3-carboxylic acid. Solution: Never use a rotary evaporator bath exceeding 40 °C when concentrating this compound. Dry the final product under high vacuum at ambient temperature.
Q2: My product is streaking down the entire TLC plate and I cannot recover it from the silica column. How do I fix this? A2: You must suppress silanol ionization using a volatile acid modifier. Causality: The two highly polar, hydrogen-bond-donating –COOH groups interact irreversibly with the free silanol (Si–OH) groups on the stationary phase of the silica gel. Solution: Spike your mobile phase with 1–2% glacial acetic acid (AcOH) or formic acid. The volatile acid outcompetes the diacid for the hydrogen-bonding sites on the silica, protonating the surface and allowing the norpinane-3,3-dicarboxylic acid to elute as a tight, predictable band.
Q3: During liquid-liquid extraction, the diacid remains in the aqueous layer even after acidification. How can I drive it into the organic phase? A3: Utilize "salting out" combined with a hydrogen-bonding organic solvent. Causality: Low molecular weight diacids (MW 184.19) exhibit extremely high aqueous solubility even in their fully protonated state. Standard solvents like dichloromethane or hexanes lack the hydrogen-bond accepting capability to solvate the diacid effectively. Solution: Saturate the acidified aqueous layer (pH 1.5–2.0) with solid NaCl. This decreases the thermodynamic activity of the water. Extract with a highly polar organic mixture, such as Ethyl Acetate or Chloroform/Isopropanol (3:1 v/v).
Standardized Experimental Protocols
Protocol A: Low-Temperature Recrystallization (For >90% Crude Purity)
Use this protocol to remove trace mono-acid impurities without risking thermal degradation.
-
Dissolution: Place the crude norpinane-3,3-dicarboxylic acid in a round-bottom flask. Add a minimal amount of Ethyl Acetate (EtOAc) and warm gently in a water bath strictly maintained at 50 °C . Do not boil.
-
Anti-Solvent Addition: Once dissolved, remove from the bath and add Hexanes dropwise while swirling until the solution becomes slightly turbid (cloudy point).
-
Annealing: Add exactly 1-2 drops of EtOAc to clear the turbidity. Cap the flask and allow it to cool undisturbed to room temperature over 2 hours.
-
Maturation: Transfer the flask to a 4 °C refrigerator overnight to maximize crystal yield.
-
Isolation & Self-Validation: Filter the crystals over a Büchner funnel, washing with ice-cold Hexanes.
-
Self-Validation Step: Take a 1 mg sample of the filtrate, evaporate, and run an NMR. If the mono-acid impurity (identified by a distinct alpha-proton multiplet) is highly concentrated in the filtrate, the crystallization was successful.
-
-
Drying: Dry the crystals under high vacuum (0.1 mbar) at 25 °C for 12 hours.
Protocol B: Buffered Normal-Phase Chromatography (For Complex Mixtures)
Use this protocol when the crude contains significant unreacted starting materials or structurally similar byproducts.
-
Column Preparation: Prepare a slurry of silica gel in Hexanes containing 1% (v/v) glacial acetic acid. Pack the column tightly.
-
Sample Loading: Dissolve the crude mixture in a minimal volume of EtOAc (containing 1% AcOH). If the sample is insoluble in a small volume, dry-load it onto Celite 545.
-
Elution: Run a gradient from 20% EtOAc/Hexanes to 100% EtOAc. Crucial: Every solvent mixture must contain 1% AcOH.
-
Fraction Analysis: Spot fractions on a TLC plate. Elute with EtOAc/MeOH (9:1) + 1% AcOH.
-
Self-Validation Step: Dip the developed TLC plate in a Bromocresol Green stain. Carboxylic acids will immediately appear as bright yellow spots against a blue background, confirming the presence of the diacid.
-
-
Concentration: Pool the product-containing fractions. Evaporate on a rotary evaporator with the water bath set to 35 °C . To remove residual acetic acid, add 10 mL of Toluene and co-evaporate (azeotropic removal) twice.
Quantitative Data Summary
| Parameter | Norpinane-3,3-dicarboxylic acid (Target) | Norpinane-3-carboxylic acid (Common Impurity) |
| Molecular Weight | 184.19 g/mol | 140.18 g/mol |
| CAS Number | 5164-32-9 | 5164-33-0 |
| Thermal Stability | Unstable > 80 °C (Decarboxylates) | Stable > 150 °C |
| TLC R_f (EtOAc + 1% AcOH) | ~0.25 (Streaks without acid) | ~0.55 (Tight spot) |
| Aqueous Solubility (pH 2) | Moderate-High | Low |
| Mass Spec (ESI-) | m/z 183 [M-H]⁻ | m/z 139 [M-H]⁻ |
References
-
Journal of Visualized Experiments (JoVE). Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives. Mechanistic overview of gem-dicarboxylic acid thermal degradation. [Link]
Technical Support Center: Synthesis of Norpinane-3,3-dicarboxylic acid
Welcome to the technical support center for the synthesis of Norpinane-3,3-dicarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this synthesis. Here, we will delve into the common side reactions encountered during the synthesis, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental outcomes.
Introduction to the Synthesis
The most common laboratory-scale synthesis of Norpinane-3,3-dicarboxylic acid involves the oxidative cleavage of the exocyclic double bond of camphene. Powerful oxidizing agents, such as potassium permanganate (KMnO₄), are typically employed for this transformation.[1][2] While effective, this strong oxidation can lead to a variety of side reactions, impacting both the yield and purity of the final product. This guide will address these challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Incomplete Oxidation
Question: My final product analysis shows the presence of a diol or an aldehyde alongside my desired dicarboxylic acid. What is causing this incomplete oxidation, and how can I resolve it?
Answer:
This is a classic case of incomplete oxidation. The reaction of an alkene with potassium permanganate, under certain conditions, can yield a glycol (a diol).[1] This diol is an intermediate on the pathway to the dicarboxylic acid. If the reaction conditions are not sufficiently forcing, this intermediate may not be fully oxidized.
Troubleshooting Incomplete Oxidation:
-
Insufficient Oxidant: Ensure you are using a sufficient molar excess of potassium permanganate. The stoichiometry of the reaction requires a significant amount of oxidant to cleave the double bond and then oxidize the resulting carbons to carboxylic acids.
-
Reaction Temperature: Low temperatures can favor the formation of the diol. If you are isolating the diol, a gradual and controlled increase in the reaction temperature may be necessary to drive the reaction to completion. However, be cautious, as excessively high temperatures can promote over-oxidation.[3]
-
Reaction Time: The conversion of the diol to the dicarboxylic acid may be slow. Increasing the reaction time, while monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC), can lead to a higher yield of the desired product.
-
pH of the reaction medium: The oxidation potential of permanganate is highly dependent on pH. Under acidic conditions, permanganate is a more powerful oxidizing agent.[2] If you are working under neutral or slightly alkaline conditions, a carefully controlled acidification of the reaction mixture might be beneficial.
Preventative Measures:
A robust approach is to use a phase-transfer catalyst in a biphasic system. This can enhance the interaction between the aqueous permanganate and the organic camphene, often leading to a more efficient and complete oxidation.
FAQ 2: Over-oxidation and C-C Bond Cleavage
Question: I am observing a lower than expected yield, and my mass spectrometry data suggests the presence of smaller dicarboxylic acids. Is this due to over-oxidation?
Answer:
Yes, this is a strong indication of over-oxidation. Potassium permanganate is a very strong oxidizing agent and can, under harsh conditions, lead to the cleavage of carbon-carbon bonds beyond the initial double bond, resulting in the degradation of your target molecule.[1][2]
Troubleshooting Over-oxidation:
-
Excessive Heat: High reaction temperatures can significantly increase the rate of over-oxidation.[3] If you suspect this is an issue, try running the reaction at a lower temperature for a longer period.
-
Concentration of Oxidant: A high concentration of potassium permanganate can also lead to unwanted side reactions. Adding the oxidant solution dropwise and slowly to the reaction mixture can help to control the local concentration and minimize over-oxidation.
-
Harsh pH conditions: While acidic conditions favor oxidation, extremely low pH can exacerbate over-oxidation. Careful control of the pH is crucial.
Diagram: Main Reaction and Side Reaction Pathways
Caption: Main reaction pathway and potential side reactions.
FAQ 3: Isomerization of Camphene
Question: My starting material seems to be converting to other isomers before it even reacts. How can I prevent this?
Answer:
Camphene is known to undergo skeletal rearrangements, especially under acidic conditions.[4][5] This can lead to the formation of a mixture of isomeric products that are difficult to separate from the desired product.
Troubleshooting Isomerization:
-
Control of Acidity: If you are using acidic conditions, ensure that the acid is introduced in a controlled manner. It might be beneficial to perform the oxidation under neutral or slightly basic conditions initially, and then acidify during the workup.
-
Temperature Control: Isomerization can also be temperature-dependent. Maintaining a lower reaction temperature can help to minimize this side reaction.[3]
Data Summary Table: Effect of Reaction Conditions
| Parameter | Condition | Effect on Main Reaction | Potential Side Reaction |
| Temperature | Low | Slower reaction, may favor diol intermediate | Less isomerization |
| High | Faster reaction | Increased risk of over-oxidation and isomerization[3] | |
| KMnO₄ Conc. | Low | Incomplete oxidation | - |
| High | Drives reaction to completion | Increased risk of over-oxidation[1] | |
| pH | Acidic | More powerful oxidation[2] | Can promote isomerization[5] and over-oxidation |
| Neutral/Alkaline | Milder oxidation, may stop at diol | - |
Experimental Protocols
Optimized Protocol for Norpinane-3,3-dicarboxylic acid Synthesis
This protocol is designed to minimize common side reactions.
Materials:
-
Camphene
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃)
-
Sulfuric acid (H₂SO₄), dilute solution
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether
-
Deionized water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve camphene in a suitable organic solvent like acetone.
-
Preparation of Oxidant Solution: In a separate beaker, prepare an aqueous solution of potassium permanganate and a small amount of sodium carbonate. The sodium carbonate helps to maintain a slightly alkaline pH initially to minimize isomerization.[2]
-
Oxidation: Cool the camphene solution in an ice bath. Slowly add the potassium permanganate solution dropwise from the dropping funnel while stirring vigorously. Maintain the reaction temperature below 10°C.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC. The disappearance of the camphene spot indicates the completion of the initial oxidation.
-
Quenching the Reaction: Once the reaction is complete, quench the excess potassium permanganate by the slow addition of a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Workup:
-
Filter the reaction mixture to remove the MnO₂ precipitate.
-
Acidify the filtrate carefully with a dilute solution of sulfuric acid to a pH of about 2. This will protonate the carboxylate to form the dicarboxylic acid.[6]
-
Extract the aqueous solution multiple times with diethyl ether.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purification Protocol: Recrystallization
-
Dissolve the crude Norpinane-3,3-dicarboxylic acid in a minimum amount of hot water.
-
If there are any insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold water.
-
Dry the crystals in a vacuum oven.
Diagram: Experimental Workflow
Caption: Experimental workflow for synthesis and purification.
References
-
ACP. (2022, March 9). Secondary organic aerosol formation from camphene oxidation: measurements and modeling. Retrieved from [Link]
-
Journal of the Brazilian Chemical Society. (n.d.). Oxidation of camphene by H₂O₂ catalyzed by PdCl₂ in CH₃CN solutions. Retrieved from [Link]
-
oc-praktikum.de. (2006, March). 3009 Synthesis of trans-5-norbornene-2,3-dicarboxylic acid from fumaric acid and cyclopentadiene. Retrieved from [Link]
-
PMC. (n.d.). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Oxidation of Organic Molecules by KMnO4. Retrieved from [Link]
- Google Patents. (n.d.). EP3083544A1 - Process for the separation of dicarboxylic acids from aqueous mixtures.
-
MDPI. (2023, February 16). Study on Synthesizing Isobornyl Acetate/Isoborneol from Camphene Using α-Hydroxyl Carboxylic Acid Composite Catalyst. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Camphene – Knowledge and References. Retrieved from [Link]
-
Chemguide. (2016, March 15). alkenes and potassium manganate(VII) (permanganate). Retrieved from [Link]
Sources
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- 6. EP3083544A1 - Process for the separation of dicarboxylic acids from aqueous mixtures - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Norpinane-3,3-dicarboxylic Acid Crystallization
Welcome to the technical support center for Norpinane-3,3-dicarboxylic acid crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this unique bicyclic dicarboxylic acid. By understanding the underlying principles of crystallization and employing systematic troubleshooting, you can achieve high-purity crystalline material with desirable physical properties.
Introduction to Norpinane-3,3-dicarboxylic Acid
Norpinane-3,3-dicarboxylic acid is a rigid bicyclic molecule with two carboxylic acid functional groups. Its structural properties, including the potential for strong hydrogen bonding and conformational rigidity, can present specific challenges during crystallization. This guide provides a structured approach to overcoming these challenges, from initial solvent screening to managing complex issues like polymorphism.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address the most common issues encountered during the crystallization of Norpinane-3,3-dicarboxylic acid.
Section 1: Initial Crystallization Attempts
Question 1: My Norpinane-3,3-dicarboxylic acid fails to crystallize from solution and remains as a dissolved solid, even after cooling. What should I do?
Answer:
This is a classic case of the solvent being too effective, meaning the compound remains soluble even at lower temperatures.[1] To induce crystallization, you need to select a solvent or solvent system where the solubility of Norpinane-3,3-dicarboxylic acid is high at elevated temperatures but low at room temperature or below.[2][3]
Initial Steps:
-
Solvent Selection: The choice of solvent is paramount. For dicarboxylic acids, which are polar and capable of hydrogen bonding, consider solvents with a range of polarities.
-
Good Starting Points: Protic solvents like ethanol or methanol, or aprotic polar solvents like ethyl acetate, are often good starting points.[4]
-
Anti-Solvent Strategy: If a single solvent system fails, an anti-solvent approach is highly effective.[5] Dissolve the compound in a "good" solvent (one in which it is highly soluble) and then slowly add a "poor" solvent (an anti-solvent, in which it is insoluble) until the solution becomes turbid.[3] Common anti-solvents for polar compounds include non-polar solvents like hexane or cyclohexane.[6]
-
Troubleshooting Workflow:
Caption: Decision-making workflow for failure to crystallize.
Question 2: My compound "oils out" instead of forming crystals. How can I prevent this?
Answer:
"Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid instead of a solid.[7] This is a common problem when a compound is highly impure, or the cooling rate is too rapid.[3][7]
Causality and Solutions:
-
High Impurity Load: Impurities can significantly depress the melting point of your compound, causing it to oil out.
-
Solution: Purify the crude material before crystallization. Techniques like column chromatography can be effective.[3]
-
-
Rapid Cooling: If the solution is cooled too quickly, the system may not have enough time to form an ordered crystal lattice, leading to the formation of an amorphous oil.
-
Solution: Slow down the cooling rate. Insulate the crystallization vessel or allow it to cool to room temperature slowly on the benchtop before moving it to a colder environment.[3]
-
-
Solvent Choice: The solvent may be too non-polar for the dicarboxylic acid, leading to poor solvation at the point of nucleation.
-
Solution: Re-evaluate your solvent system. A more polar solvent or a mixture of solvents may be necessary to facilitate proper crystal lattice formation.[6]
-
Experimental Protocol: Addressing Oiling Out
-
Re-dissolution: If your compound has oiled out, gently reheat the mixture until the oil redissolves completely.
-
Solvent Addition: Add a small amount of additional "good" solvent to the hot solution to ensure the compound remains dissolved as it begins to cool.[7]
-
Controlled Cooling: Allow the flask to cool slowly and undisturbed. If necessary, use a Dewar flask filled with warm water to slow the cooling process.
-
Seeding: If you have a small crystal of Norpinane-3,3-dicarboxylic acid, add it to the cooled, supersaturated solution to induce crystallization at a specific point.[8]
Section 2: Crystal Quality and Morphology
Question 3: I am getting very small, needle-like crystals. How can I grow larger, more well-defined crystals suitable for X-ray diffraction?
Answer:
The formation of small or needle-like crystals is often a result of rapid nucleation and crystal growth.[3] To obtain larger, higher-quality crystals, you need to slow down the crystallization process.[9]
Strategies for Growing Larger Crystals:
-
Slower Cooling: As mentioned previously, a slower cooling rate allows for more ordered crystal growth.
-
Solvent System Optimization: Employ a solvent/anti-solvent system to carefully control the rate of supersaturation. Vapor diffusion is an excellent technique for this.[3]
-
Reduce Supersaturation: Start with a less concentrated solution. While this may reduce the overall yield, it will favor the growth of larger, higher-quality crystals.
-
Minimize Agitation: Avoid excessive stirring or agitation during the cooling and crystal growth phase, as this can lead to secondary nucleation and the formation of many small crystals.[10]
Data Presentation: Solvent Properties for Crystallization
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good for highly polar compounds, but high boiling point can make it difficult to remove.[6] |
| Ethanol | 78 | High | A versatile solvent for moderately polar compounds.[2] |
| Ethyl Acetate | 77 | Medium | A good choice for compounds with intermediate polarity. |
| Toluene | 111 | Low | Can be useful as an anti-solvent or for less polar compounds, but has a high boiling point. |
| Hexane | 69 | Low | A common anti-solvent for polar compounds.[2] |
This table provides a general guide; experimental screening is always necessary.
Section 3: Polymorphism and Solid-State Characterization
Question 4: I suspect I have different crystal forms (polymorphs) of Norpinane-3,3-dicarboxylic acid. How can I confirm this and control which form I get?
Answer:
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development as different polymorphs can have different physical properties, such as solubility and stability.[11][12] Dicarboxylic acids are known to exhibit polymorphism.[13][14]
Analytical Techniques for Polymorph Identification:
-
X-Ray Powder Diffraction (XRPD): This is the gold standard for identifying different crystalline phases.[15][16] Each polymorph will have a unique diffraction pattern.[17][18]
-
Differential Scanning Calorimetry (DSC): DSC can be used to identify polymorphs by their different melting points and enthalpies of fusion.[19][20] It can also reveal transitions between different polymorphic forms upon heating.[21]
-
Hot-Stage Microscopy (HSM): This technique allows for the visual observation of melting, crystallization, and polymorphic transitions as a function of temperature.[22][23][24][25]
Controlling Polymorphism:
-
Solvent System: The choice of solvent can have a significant impact on which polymorph crystallizes.[26]
-
Cooling Rate: Different cooling rates can favor the formation of different polymorphs. Faster cooling often yields a metastable form, while slower cooling favors the thermodynamically stable form.[14]
-
Temperature: The temperature at which crystallization occurs can determine the resulting polymorph.
-
Seeding: Introducing seed crystals of a specific polymorph can direct the crystallization towards that form.[8]
Logical Flow for Polymorph Investigation:
Caption: Workflow for investigating and controlling polymorphism.
References
- Hot stage microscopy (HSM) - Senbis. (n.d.).
- Polymorphism in pyridine-2,6-dicarboxylic acid: Competition between “robust” synthons. (n.d.). CrystEngComm.
- Hot stage microscopy and its applications in pharmaceutical characterization. (2020, June 16). PMC - NIH.
- Factors Affecting the Formation of Alpha and Beta Polymorphs in Glutaric Acid Aerosols. (2018). Bucknell University.
- Hot-Stage Microscopy Systems. (n.d.). Mettler Toledo.
- X-ray Diffraction (XRD) - Overview. (n.d.). Malvern Panalytical.
- Hot Stage Microscopy. (n.d.). Nishka Research.
- Hot Stage Microscopy for Thermal Analysis Needs. (n.d.). ImageProVision.
- A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. (n.d.). TA Instruments.
- XRPD — X-Ray Powder Diffraction | Educational Resource & Guide. (n.d.).
- What is SR-XRPD? (n.d.). Excelsus Structural Solutions.
- Studying Polymorphism by Means of DSC. (2020, July 6). NETZSCH Analyzing & Testing.
- Determination of Crystal Polymorphism by Thermal Analysis. (n.d.).
- Formation of New Polymorphs of Acridine Using Dicarboxylic Acids as Crystallization Templates in Solution. (2004, September 3). Crystal Growth & Design - ACS Publications.
- Conformational Polymorphism of Unsaturated Dicarboxylic Acids. (n.d.). RSC Publishing.
- X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. (2013, January 1).
- Review on X-Ray Powder Diffraction Technique. (2016, June 29). Research Journal of Pharmaceutical Dosage Forms and Technology.
- Technical Support Center: Purifying Long-Chain Dicarboxylic Acids. (n.d.). Benchchem.
- Polymorphism in pyridine-2,6-dicarboxylic acid: Competition between “robust” synthons. (2026, February 11). ePrints Soton.
- Guide for crystallization. (n.d.).
- SOP: CRYSTALLIZATION. (n.d.).
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- 3.3C: Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts.
- Investigation of Polymers with Differential Scanning Calorimetry Contents. (n.d.).
- 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
- Technical Support Center: Crystallization of Organometallic Carboxylic Acids. (n.d.). Benchchem.
- Crystallization of Organic Compounds. (n.d.).
- Common Challenges in Industrial Crystallization and How to Overcome Them. (2026, January 19).
- Crystallization. (2025, January 25).
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. unifr.ch [unifr.ch]
- 5. mt.com [mt.com]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. catalogimages.wiley.com [catalogimages.wiley.com]
- 9. Crystallization - Crystal growing [en.crystalls.info]
- 10. deeside.com [deeside.com]
- 11. Conformational polymorphism of unsaturated dicarboxylic acids - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Polymorphism in pyridine-2,6-dicarboxylic acid: Competition between “robust” synthons - ePrints Soton [eprints.soton.ac.uk]
- 13. Polymorphism in pyridine-2,6-dicarboxylic acid: Competition between “robust” synthons - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 14. "Factors Affecting the Formation of Alpha and Beta Polymorphs in Glutar" by Phoebe Belser [digitalcommons.bucknell.edu]
- 15. excelsusss.com [excelsusss.com]
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- 17. X-ray Diffraction (XRD) - Overview | Malvern Panalytical [malvernpanalytical.com]
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- 26. pubs.acs.org [pubs.acs.org]
Technical Support Center: Norpinane-3,3-dicarboxylic Acid Synthesis
[1]
Part 1: Primary Synthetic Routes
Route A: The "De Novo" Malonate Cyclization (Recommended)
Best for: Creating the bicyclic skeleton from scratch; high flexibility for analogs. Mechanism: Double nucleophilic substitution of cis-1,3-bis(bromomethyl)cyclobutane by diethyl malonate.[1]
Protocol Overview
-
Starting Material: cis-1,3-bis(bromomethyl)cyclobutane.[1] (Crucial: The trans isomer cannot bridge to form the bicyclo[3.1.1] system due to ring strain).
-
Reagents: Diethyl malonate (1.1 eq), NaOEt (2.2 eq) or NaH, dry Ethanol or DMF.
-
Conditions: Reflux (EtOH) or 60-80°C (DMF) for 12-24h.
Step-by-Step Workflow
-
Generate sodium ethoxide in situ by dissolving Na metal in anhydrous EtOH under
. -
Add diethyl malonate dropwise at 0°C; stir 30 min to form the sodiomalonate.
-
Add cis-1,3-bis(bromomethyl)cyclobutane slowly.
-
Reflux for 18 hours. Monitor via GC-MS (Look for disappearance of dibromide).
-
Workup: Evaporate EtOH, partition between
. Dry organic layer ( ). -
Hydrolysis: Treat the resulting diester with 2M KOH (aq) at reflux for 4h, then acidify to pH 1 with HCl to precipitate the dicarboxylic acid.
Route B: The Spiro-Rearrangement Strategy
Best for: High stereochemical purity; avoiding polymerization side-products.[1] Mechanism: Acid-catalyzed rearrangement of 2-oxaspiro[3.3]heptane derivatives.[1]
-
Precursor: Diethyl-2-oxaspiro[3.3]heptane-6,6-dicarboxylate.[1][2]
-
Reaction: Treat with HBr/AcOH or dilute
. -
Outcome: The spiro ether ring opens and rearranges to the bridged bicyclo[3.1.1] system (3-oxabicyclo[3.1.1]heptane intermediate), which is further functionalized or reduced.
Route C: Functionalization of Bicyclo[3.1.1]heptan-3-one
Best for: If the ketone scaffold is already available (e.g., from commercial sources or propellane expansion).[1] Mechanism: Knoevenagel Condensation followed by conjugate addition/hydrolysis.
-
Condensation: React ketone with ethyl cyanoacetate (
/Pyridine). -
Addition: React the exocyclic alkene with cyanide (
, ). -
Hydrolysis: Aggressive acid hydrolysis (
, reflux, 48h) converts the gem-cyano-ester to the gem-dicarboxylic acid.[1]
Part 2: Visualization of Synthetic Logic
The following diagram illustrates the decision logic and mechanistic flow for Route A (Cyclization) and Route B (Rearrangement).
Caption: Mechanistic flow comparing the direct cyclization (Route A) vs. spiro-rearrangement (Route B), highlighting the critical polymerization risk in Route A.
Part 3: Troubleshooting & FAQs
Issue 1: Low Yield in Route A (Cyclization)
Symptom: The reaction yields a viscous oil (polymer) rather than the discrete bicyclic product. Root Cause: Intermolecular reaction dominates over intramolecular cyclization. This occurs if the concentration of the mono-alkylated intermediate is too high. Solution:
-
High Dilution Technique: Do not mix all reagents at once. Add the cis-1,3-bis(bromomethyl)cyclobutane and the Malonate solution simultaneously and slowly (over 4-6 hours) into a large volume of refluxing solvent containing the base. This keeps the instantaneous concentration of reactive species low, favoring cyclization.
Issue 2: Starting Material Isomer Purity
Symptom: No bicyclic product formed; recovery of starting material or elimination products. Root Cause: Use of trans-1,3-bis(bromomethyl)cyclobutane.[1] Technical Insight: The distance between the electrophilic carbons in the trans isomer is too large to be bridged by a single carbon (malonate) without breaking the cyclobutane ring. Validation: Verify the cis-geometry of your precursor via NOESY NMR (strong correlation between methine protons) before attempting cyclization.
Issue 3: Decarboxylation during Hydrolysis
Symptom: Product isolated is Norpinane-3-carboxylic acid (mono-acid).[1] Root Cause: Gem-dicarboxylic acids are thermally unstable and prone to decarboxylation, especially if the hydrolysis temperature is excessive (>100°C) or prolonged. Protocol Adjustment:
-
Perform saponification of the ester at moderate temperatures (50-60°C).
-
Acidify carefully at 0°C.
-
Avoid thermal recrystallization if possible; use trituration with cold ether/hexane.
Comparative Data: Solvent Systems for Cyclization
| Solvent | Base | Temperature | Yield (Route A) | Notes |
| Ethanol | NaOEt | 78°C (Reflux) | 45-55% | Standard.[1] Prone to transesterification byproducts. |
| DMF | NaH | 60°C | 60-70% | Faster rate.[1] Requires anhydrous workup to remove DMF. |
| Toluene | NaH | 110°C | 30-40% | Higher temp increases polymerization risk.[1] |
| t-BuOH | KOtBu | 82°C | 50-60% | Bulky base reduces elimination side reactions.[1] |
Part 4: References
-
Synthesis of 3-oxabicyclo[3.1.1]heptanes by rearrangement of 3-oxaspiro[3.3]heptanes. Source: Journal of the Chemical Society C: Organic. URL:[Link]
-
Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid. Source: RSC Advances.[3] URL:[Link]
-
Malonates in Cyclocondensation Reactions. (General protocol for malonate cyclization mechanisms). Source: PMC / NIH. URL:[Link]
-
Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres. (Modern functionalization of the scaffold). Source: Nature Chemistry / NIH. URL:[Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Synthesis of 3-oxabicyclo[3,1,1]heptanes by rearrangement of 3-oxaspiro[3,3]heptanes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Norpinane-3,3-dicarboxylic Acid Handling and Troubleshooting
Welcome to the technical support guide for Norpinane-3,3-dicarboxylic acid (CAS: 5164-32-9). This document is designed for researchers, chemists, and drug development professionals who utilize this unique bicyclic building block. Norpinane-3,3-dicarboxylic acid, a gem-dicarboxylic acid built on a rigid norbornane framework, offers significant potential in the synthesis of complex molecules and novel chemical entities.[1][2] However, its specific structural features present distinct challenges in handling, reaction, and purification.
This guide moves beyond standard protocols to provide in-depth, field-proven insights into common pitfalls. By understanding the causality behind these experimental challenges, you can develop robust, self-validating methodologies for your research.
Section 1: Frequently Asked Questions (FAQs) - Core Handling & Safety
This section addresses the most immediate questions regarding the safe storage and handling of Norpinane-3,3-dicarboxylic acid. Proper handling is the foundation of any successful experiment.
Q1: What are the primary safety hazards associated with Norpinane-3,3-dicarboxylic acid?
A1: The primary hazards are related to its physical form as a solid powder and its acidic nature.
-
Serious Eye and Skin Irritation: Like many dicarboxylic acids, it is classified as a skin irritant and can cause serious eye damage.[3][4][5] Direct contact should be avoided at all times.
-
Respiratory Irritation: Inhalation of dust can cause respiratory tract irritation.[6]
-
Dust Explosion Hazard: Fine powders of organic materials, including dicarboxylic acids, can form explosive mixtures with air.[3][7] It is critical to prevent the formation of dust clouds in the presence of ignition sources.
Q2: What is the single most critical precaution when handling the solid material?
A2: Dust mitigation. Avoiding the formation of airborne dust is paramount. This not only prevents inhalation exposure but also mitigates the risk of a dust explosion.[6][7] All weighing and transfer operations should be conducted in a well-ventilated area, preferably within a fume hood or a ventilated balance enclosure.[3][7]
Q3: How should I properly store this compound for long-term stability?
A3: Proper storage is crucial for maintaining the integrity of the compound. The recommended storage temperature is between 2-8°C.
-
Container: Store in a tightly sealed container to prevent moisture uptake.[4][7]
-
Environment: The storage area must be cool, dry, and well-ventilated.[5][7]
-
Chemical Segregation: Keep segregated from alkaline or basic substances, as contact can generate heat and lead to degradation.[3][7]
Q4: What is the correct procedure for cleaning up a small spill?
A4: For small spills, the goal is to collect the material without generating dust.
-
Ensure proper personal protective equipment (PPE) is worn, including gloves, safety goggles, and a lab coat.
-
Gently scoop or sweep the solid material into a designated waste container. Do not use a dry brush , as this can aerosolize the powder.
-
For residual powder, you may gently wipe the area with a damp cloth or paper towel.[7]
-
Dispose of all contaminated materials in accordance with your institution's hazardous waste procedures.[4]
Section 2: Troubleshooting Experimental & Purification Pitfalls
This section delves into the more complex challenges encountered during reactions and purification, focusing on the chemical principles that govern the compound's behavior.
Reaction Stability and Unexpected Outcomes
Q5: My reaction is giving low yields and an unexpected byproduct that appears to have lost a functional group. What is happening?
A5: This is a classic and critical pitfall: thermal decarboxylation . Norpinane-3,3-dicarboxylic acid is a geminal dicarboxylic acid, a class of compounds susceptible to losing one molecule of carbon dioxide (CO₂) upon heating.[8] Unlike the well-known decarboxylation of β-keto acids, which proceeds through a stable six-membered cyclic transition state, the decarboxylation of gem-dicarboxylic acids is driven primarily by thermal energy.
Causality: At elevated temperatures, the molecule can overcome the activation energy required to break a carbon-carbon bond, releasing CO₂ and forming the corresponding monocarboxylic acid (Norpinane-3-carboxylic acid). This is a common decomposition pathway for many dicarboxylic acids under high-temperature conditions.[9]
Preventative Measures:
-
Maintain reaction temperatures as low as possible.
-
If heating is necessary, perform a time-course study to determine the optimal balance between reaction rate and decomposition.
-
Avoid prolonged heating.
Q6: I am using a strong base in my reaction, and my workup is complex. Could the base be the issue?
A6: Yes. While bases are required to deprotonate the carboxylic acids to form carboxylates, using a strong base at elevated temperatures can promote side reactions. The reaction between an acid and a base is exothermic; this localized heat generation can be sufficient to initiate decarboxylation.[3][7] Furthermore, the resulting dicarboxylate salt may have different solubility and reactivity profiles, complicating the reaction and workup.
Solubility and Purification Challenges
Q7: I am struggling to find a suitable solvent for this compound. What are my options?
A7: The solubility of Norpinane-3,3-dicarboxylic acid is a common challenge. Its rigid, somewhat nonpolar bicyclic core contrasts with the highly polar dicarboxylic acid groups. This duality means it often has poor solubility in both highly nonpolar and highly polar protic solvents.
| Solvent | Typical Solubility | Key Considerations |
| Water | Sparingly Soluble | Solubility is highly pH-dependent. Will dissolve in aqueous base.[10] |
| Methanol | Soluble | A good starting point for many applications.[11] |
| DMSO, DMF | Soluble | Good for creating stock solutions, but can be difficult to remove.[10] |
| Ethyl Acetate, DCM | Low to Moderate | Often used in extraction protocols after conversion to the salt form. |
| Hexanes, Toluene | Poorly Soluble | Generally unsuitable as primary solvents. |
Expert Tip: For reactions, consider using a polar aprotic solvent like DMF or DMSO. For purification via recrystallization, a mixed solvent system (e.g., methanol/water or ethyl acetate/hexanes) may be required to achieve the ideal solubility gradient.
Q8: Standard column chromatography is not effectively purifying my product. What is a more robust purification strategy?
A8: Due to its high polarity, Norpinane-3,3-dicarboxylic acid can exhibit poor behavior on standard silica gel chromatography (e.g., significant streaking). A more reliable and scalable method is to leverage its acidic nature through a combination of acid-base extraction and recrystallization .[12] This workflow excels at removing neutral or basic impurities.
Section 3: Key Experimental Protocols
The following protocols are designed to be self-validating systems, incorporating best practices to mitigate the common pitfalls discussed above.
Protocol 3.1: Recommended General Handling and Weighing
-
Preparation: Don appropriate PPE, including safety glasses with side shields, nitrile gloves, and a lab coat.
-
Work Area: Perform all manipulations within a certified chemical fume hood or a ventilated balance enclosure to control dust.[3]
-
Weighing: Use an anti-static weigh boat or glassine paper. When adding or removing material, do so slowly and carefully to avoid creating airborne dust.
-
Transfer: If transferring the solid to a reaction flask, use a powder funnel.
-
Cleanup: After weighing, gently wipe down the balance and surrounding surfaces with a damp cloth to remove any residual particles.
Protocol 3.2: High-Purity Purification via Acid-Base Extraction and Recrystallization
This protocol is ideal for removing neutral organic impurities (e.g., unreacted starting materials, non-acidic byproducts).[12]
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with 1 M sodium hydroxide (NaOH) solution. Repeat the extraction 2-3 times. The deprotonated dicarboxylate salt of your product will move into the aqueous layer.
-
Wash: Combine the aqueous layers and wash once with the organic solvent (e.g., ethyl acetate) to remove any remaining neutral impurities.
-
Acidification & Precipitation: Cool the combined aqueous layer in an ice bath. Slowly add 3 M hydrochloric acid (HCl) while stirring until the pH is approximately 2. The pure Norpinane-3,3-dicarboxylic acid will precipitate as a solid.[12]
-
Isolation: Collect the precipitated solid by vacuum filtration, washing the filter cake with cold deionized water.
-
Recrystallization: Transfer the filtered solid to a clean flask. Add a minimal amount of a hot solvent in which the compound is soluble (e.g., methanol). Once dissolved, slowly add a co-solvent in which the compound is poorly soluble (e.g., water) until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Filtration & Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.[12]
References
-
SAFETY DATA SHEET - SigmaAldrich.cn. (2025, November 6). MilliporeSigma. Retrieved March 6, 2026, from [Link]
-
TTA186: 4,5-Epoxycyclohexane-1,2-dicarboxylic Acid Diglycidyl Ester - Tetra. (2021, August 1). Jiangsu Tetra New Material Technology Co., Ltd. Retrieved March 6, 2026, from [Link]
- Process for preparing a diamine/dicarboxylic acid salt. (n.d.). Google Patents.
-
Norbornane-endo-cis-2,3-dicarboxylic acid | C18H24O8 | CID 139065460 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved March 6, 2026, from [Link]
- Method of separating stereoisomers of norbornene, dicarboxylic acid having norbornane structure, or derivative thereof. (n.d.). Google Patents.
-
Synthesis of trans-5-norbornene-2,3-dicarboxylic acid from fumaric acid and cyclopentadiene. (2006, March). OC-Praktikum. Retrieved March 6, 2026, from [Link]
- Preparation of dicarboxylic acid. (n.d.). Google Patents.
-
Evaluation of the Chemical Stability, Membrane Permeability and Antiproliferative Activity of Cyclic Diarylheptanoids from European Hornbeam (Carpinus betulus L.). (2023, August 30). MDPI. Retrieved March 6, 2026, from [Link]
-
Hydrothermal stability of aromatic carboxylic acids | Request PDF. (n.d.). ResearchGate. Retrieved March 6, 2026, from [Link]
-
Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2021, April 30). MDPI. Retrieved March 6, 2026, from [Link]
-
Tandem dehydrogenation-olefination-decarboxylation of cycloalkyl carboxylic acids via multifold C–H activation. (2024, June 25). Nature Communications. Retrieved March 6, 2026, from [Link]
-
Decarboxylation. (n.d.). Organic Chemistry Portal. Retrieved March 6, 2026, from [Link]
-
5-Norbornene-2,3-dicarboxylic acid. (n.d.). CAS Common Chemistry. Retrieved March 6, 2026, from [Link]
-
Decarboxylation. (2022, May 20). Master Organic Chemistry. Retrieved March 6, 2026, from [Link]
-
Decarboxylation Reaction Mechanism. (2018, May 12). YouTube. Retrieved March 6, 2026, from [Link]
-
Synthesis of 3,3-disubstituted oxetane building blocks | Request PDF. (n.d.). ResearchGate. Retrieved March 6, 2026, from [Link]
-
HYBRIDS OF OLEANOLIC ACID WITH NORBORNENE-2,3-DICARBOXIMIDE-N- CARBOXYLIC ACIDS AS POTENTIAL ANTICANCER AGENTS. (2017, May 15). PubMed. Retrieved March 6, 2026, from [Link]
- Preparation of naphthalene dicarboxylic acids. (n.d.). Google Patents.
-
exo-cis-BICYCLO[3.3.0]OCTANE-2-CARBOXYLIC ACID. (n.d.). Organic Syntheses. Retrieved March 6, 2026, from [Link]
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- 11. 2,3-NORBORNANEDICARBOXYLIC ACID | 1724-08-9 [chemicalbook.com]
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Validation & Comparative
Introduction: The Scientific Rationale for "Escaping Flatland" with Norpinane Scaffolds
An In-Depth Technical Guide to the Biological Activity of Norpinane-3,3-dicarboxylic Acid Analogs and Related Bicyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In modern medicinal chemistry, there is a significant drive to move beyond the flat, aromatic-rich molecules that have historically dominated drug discovery pipelines. This "escape from flatland" is a strategic shift towards compounds with greater three-dimensionality, which can offer improved metabolic stability, solubility, and target specificity.[1] Bridged bicyclic scaffolds, such as the norpinane framework, are exemplary of this approach. The rigid, well-defined geometry of the norpinane core provides an excellent platform for the precise spatial orientation of functional groups, a critical factor in optimizing interactions with biological targets.
This guide focuses on the potential biological activities of analogs derived from Norpinane-3,3-dicarboxylic acid. While published research on this specific series is nascent, we can infer its potential by examining structurally related bicyclic compounds, including derivatives of norcantharidin, camphor, and pinane. The gem-dicarboxylic acid moiety is of particular interest as it can act as a bioisostere for phosphate groups, chelate metal ions in enzyme active sites, or serve as a rigid anchor for further chemical elaboration.
This document serves as a comparative guide and a practical handbook for researchers. It synthesizes existing data on related scaffolds to predict potential activities for norpinane analogs and provides detailed experimental workflows for their biological evaluation.
Part 1: Comparative Analysis of Biological Activity in Structurally Related Scaffolds
The biological potential of norpinane-based molecules can be benchmarked against the established activities of similar bridged bicyclic systems. Key therapeutic areas where these scaffolds have shown promise include oncology, virology, and enzyme inhibition.
Anticancer and Cytotoxic Activity
Bridged bicyclic compounds have consistently demonstrated potent antiproliferative effects across a range of cancer cell lines. The rigid framework appears crucial for activity, and modifications to appended functional groups allow for the fine-tuning of potency and selectivity.
-
Norcantharidin Analogs: As a demethylated analog of the natural toxin cantharidin, norcantharidin and its derivatives are potent anticancer agents.[2] They have been shown to inhibit protein phosphatases 1 (PP1) and 2A (PP2A), induce apoptosis, and arrest the cell cycle.[2][3] Synthetic modifications have yielded analogs with significant activity against various tumor cell lines, including hepatoma, colon cancer, and glioblastoma, with IC₅₀ values often in the low micromolar range.[4][5]
-
Pinane and Camphor Derivatives: The pinane scaffold, the parent structure of norpinane, has been successfully incorporated into novel anticancer agents. Thiazolidione derivatives of pinane exhibit potent anti-glioblastoma activity by targeting cyclin-dependent kinase 2 (CDK2).[6] Similarly, heterocyclic derivatives of camphor have demonstrated remarkable potency against breast (MCF-7) and lung (A549) cancer cells, with IC₅₀ values reported as low as 0.78 µM.[7] These compounds often exert their effects by inducing apoptosis through the generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential.[8]
Table 1: Comparative Anticancer Activity of Bicyclic Analogs
| Compound Class | Cancer Cell Line | Mechanism of Action (where known) | Potency (IC₅₀ / GI₅₀) | Reference |
| Norcantharidin Analog | Bel-7402 (Hepatoma) | Antiproliferative | 0.36 µM | [4] |
| Norcantharidin Analog | HT29 (Colon) | Protein Phosphatase Inhibition | 14 µM | [5] |
| Pinane-Thiazolidione | U87, T98G, U251 (Glioblastoma) | CDK2 Inhibition | < 5 µM | [6] |
| Pinane-Thiazole | Hela (Cervical) | ROS-mediated Apoptosis | 3.48 µM | [8] |
| Camphor-Heterocycle | MCF-7 (Breast) | Cytotoxicity | 0.78 µM | [7] |
| Camphor-Heterocycle | A549 (Lung) | Cytotoxicity | 1.69 µM | [7] |
Antiviral Activity
The unique shapes of bicyclic molecules make them intriguing candidates for inhibiting viral entry, replication, or assembly. The dicarboxylic acid functional group, in particular, could interfere with viral enzymes that have divalent metal cofactors, such as polymerases or proteases.
-
Camphor and its Derivatives: Studies have shown that imides of D-(+)-camphoric acid possess antiviral properties.[9] Furthermore, camphor-derived sulfonamides have demonstrated virucidal activity against human coronavirus (HCoV-OC43), highlighting the potential of this scaffold in developing anti-coronaviral agents.[10]
-
General Dicarboxylic Acid Prodrugs: A common strategy to enhance the efficacy of antiviral nucleoside analogs is to create ester prodrugs. Conjugation with dicarboxylic acids has been shown to significantly improve the anti-HIV activity of nucleosides like AZT, likely by increasing lipophilicity and cellular uptake.[11] This principle could be applied to norpinane-dicarboxylic acid analogs to create novel antiviral conjugates.
Enzyme Inhibition
The conformational rigidity of the norpinane scaffold is a highly desirable trait for designing specific enzyme inhibitors. It reduces the entropic penalty upon binding and allows for the precise positioning of pharmacophores within an enzyme's active site.
-
Protein Phosphatase Inhibition: As mentioned, norcantharidin analogs are well-known inhibitors of protein phosphatases. Importantly, subtle structural modifications can shift the selectivity between different phosphatase isoforms like PP1 and PP2A, demonstrating that the bicyclic core allows for high-resolution structure-activity relationship (SAR) studies.[3]
-
Gamma-Secretase Inhibition: N-bridged bicyclic sulfonamides have been developed as inhibitors of gamma-secretase, an enzyme implicated in Alzheimer's disease.[12] Similarly, replacing a phenyl group with a bicyclo[1.1.1]pentane (BCP) core in a gamma-secretase inhibitor led to a compound with higher activity and improved metabolic stability, showcasing the value of rigid, non-aromatic scaffolds.[13]
-
Other Enzymes: The versatility of bicyclic scaffolds is further demonstrated by their application as inhibitors for Hsp90, a molecular chaperone crucial for cancer cell survival, and proteases like angiotensin-converting enzyme 2 (ACE2).[14][15]
Part 2: Experimental Workflows for Biological Evaluation
For any novel series of Norpinane-3,3-dicarboxylic acid analogs, a systematic screening cascade is essential to identify and characterize biological activity. The following workflow provides a logical progression from general toxicity screening to specific mechanism-of-action assays.
Caption: A typical screening cascade for evaluating novel chemical compounds.
Protocol 1: General Cytotoxicity Assessment (LDH Release Assay)
Causality: Before assessing specific therapeutic activity, it is crucial to determine the inherent toxicity of the compounds to host cells. The Lactate Dehydrogenase (LDH) assay is a reliable method that measures cytotoxicity by quantifying the release of LDH from cells with damaged plasma membranes. This establishes a therapeutic window for subsequent assays.
Methodology:
-
Cell Plating: Seed healthy mammalian cells (e.g., Vero for antiviral studies, or a non-cancerous fibroblast line like HDF) into a 96-well plate at a density of 1-2 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
Compound Preparation: Prepare a 2x stock solution of each norpinane analog in the appropriate cell culture medium. Perform serial dilutions to create a range of 8-10 concentrations.
-
Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells for "untreated control" (medium only), "vehicle control" (if a solvent like DMSO is used), and "maximum LDH release" (add lysis buffer 45 minutes before the end of incubation).
-
Incubation: Incubate the plate for a period relevant to your planned activity assay (typically 24-48 hours).
-
LDH Measurement:
-
Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., from kits by Promega, Thermo Fisher Scientific, or Roche).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Data Acquisition: Add 50 µL of stop solution and measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the controls. Plot the results and use non-linear regression to determine the 50% cytotoxic concentration (CC₅₀).
Protocol 2: Antiviral Activity Screening (CPE Inhibition Assay)
Causality: This cell-based assay is a robust method to determine if a compound can protect host cells from the virus-induced cytopathic effect (CPE), which includes morphological changes like cell rounding and detachment. It provides a direct measure of a compound's ability to inhibit viral replication at any stage.[16]
Methodology:
-
Cell Plating: Seed host cells (e.g., Vero E6 for SARS-CoV-2) in a 96-well plate as described in Protocol 1.
-
Infection and Treatment:
-
Prepare serial dilutions of the norpinane analogs at non-toxic concentrations (well below the determined CC₅₀).
-
Prepare a virus stock at a concentration that will cause complete CPE in 3-4 days (e.g., 100 TCID₅₀/mL).
-
Aspirate the medium from the cells. Add 50 µL of the diluted compound followed by 50 µL of the virus suspension to each well.
-
Include "cell control" (cells + medium), "virus control" (cells + virus + medium), and "drug toxicity control" (cells + compound + medium) wells.
-
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for 96 hours or until full CPE is observed in the virus control wells.
-
CPE Assessment:
-
Visually score the CPE in each well under a microscope.
-
Alternatively, quantify cell viability using a reagent like MTT or CellTiter-Glo®. Add the reagent according to the manufacturer's protocol and measure the absorbance or luminescence.
-
-
Analysis: Calculate the percentage of protection for each compound concentration relative to the cell and virus controls. Plot the data and use non-linear regression to determine the 50% effective concentration (EC₅₀). The Selectivity Index (SI = CC₅₀ / EC₅₀) should be calculated; a higher SI value indicates a more promising antiviral candidate.[16]
Part 3: Structure-Activity Relationship (SAR) and Data Interpretation
The systematic modification of a lead compound is fundamental to optimizing its biological activity. For the Norpinane-3,3-dicarboxylic acid scaffold, several key positions can be altered to probe the SAR.
Caption: Key modification points for SAR studies on the norpinane scaffold.
Interpreting the Data:
-
Modifying the Dicarboxylic Acid (R1): Converting the carboxylic acids to methyl or ethyl esters can increase lipophilicity and cell permeability.[11] Amide derivatives can introduce new hydrogen bond donors/acceptors. This position is critical as it may directly interact with polar residues or metal ions in a target active site.
-
Substituting the Bicyclic Core (R2): Adding small alkyl or halogen groups to the hydrocarbon framework can probe hydrophobic pockets in a binding site and influence the compound's overall ADME (absorption, distribution, metabolism, and excretion) properties.
-
Altering Stereochemistry (R3): Biological systems are chiral. Synthesizing and testing individual enantiomers is critical, as activity often resides in only one stereoisomer.[17]
By systematically synthesizing analogs based on these principles and populating a data table with their corresponding CC₅₀, EC₅₀, and IC₅₀ values, researchers can build a robust SAR model to guide the development of potent and selective therapeutic candidates.
Conclusion and Future Outlook
The Norpinane-3,3-dicarboxylic acid scaffold represents a promising, yet underexplored, area for drug discovery. By leveraging the established biological activities of structurally related bridged bicyclic compounds—from the anticancer properties of norcantharidin to the antiviral potential of camphor derivatives—we can rationally design and screen new norpinane analogs. The inherent rigidity and three-dimensional nature of this framework provide a strong foundation for developing next-generation therapeutics that successfully "escape from flatland," offering the potential for enhanced efficacy, selectivity, and improved pharmacological profiles. The experimental protocols and SAR strategies outlined in this guide provide a comprehensive roadmap for researchers to unlock the full therapeutic potential of this exciting class of molecules.
References
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Pu, Y., et al. (2019). Synthesis and Antioxidant Activity of New Norcantharidin Analogs. Helvetica Chimica Acta. [Link]
-
Dounay, A. B., et al. (2007). Synthesis and biological evaluation of norcantharidin analogues: towards PP1 selectivity. Bioorganic & Medicinal Chemistry Letters. [Link]
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Li, W., et al. (2012). Norcantharidin analogues — Synthesis, antiproliferative activity, and apoptosis-inducing studies. Canadian Journal of Chemistry. [Link]
-
Li, Y., et al. (2025). Design, synthesis, and biological activities of novel camphoric acid derivatives bearing α-aminophosphonate moiety. Natural Product Research. [Link]
-
Tarleton, M., et al. (2012). Synthesis and Anticancer Activity of a Series of Norcantharidin Analogues. European Journal of Medicinal Chemistry. [Link]
-
Wang, Y., et al. (2025). Design, synthesis, and evaluation of novel pinane-based thiazolidione derivatives with anti-glioblastoma activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Klose, J., et al. (2023). Cantharidin and Its Analogue Norcantharidin Inhibit Metastasis—Inducing Genes S100A4 and MACC1. International Journal of Molecular Sciences. [Link]
-
Karageorgis, G., et al. (2016). An approach to "escape from flatland": chemo-enzymatic synthesis and biological profiling of a library of bridged bicyclic compounds. Beilstein Journal of Organic Chemistry. [Link]
-
Fisyuk, A. S., et al. (2020). Synthesis and Biological Activity of 8-(Dialkylamino)-3-aryl- 6-oxo-2,4-dicyanobicyclo[3.2.1]octane-2,4-dicarboxylic Acids Dieth. Russian Journal of General Chemistry. [Link]
-
Artemova, N. P., et al. (2018). Synthesis and antifungal activity of compounds of the pinane series. Chemistry of Natural Compounds. [Link]
-
Matts, R. L., et al. (2011). Design, synthesis, and biological activity of bicyclic radester analogues as Hsp90 inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Shang, S., et al. (2019). Design, synthesis and biological evaluation of novel β-pinene-based thiazole derivatives as potential anticancer agents via mitochondrial-mediated apoptosis pathway. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Chernyshov, V., et al. (2020). Synthesis of cyclic D-(+)-camphoric acid imides and study of their antiviral activity. Chemistry of Heterocyclic Compounds. [Link]
-
Tsvetkova, D., et al. (2026). Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights. Molecules. [Link]
-
Bowers, S., et al. (2009). N-Bridged bicyclic sulfonamides as inhibitors of gamma-secretase. Bioorganic & Medicinal Chemistry Letters. [Link]
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Stepan, A. F., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. [Link]
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Chen, Y., et al. (2021). Structure-Guided Chemical Optimization of Bicyclic Peptide (Bicycle) Inhibitors of Angiotensin-Converting Enzyme 2. Journal of Medicinal Chemistry. [Link]
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Shaban, H. M., et al. (2024). Semi-synthesis and biological activities of heterocyclic compounds containing camphor. RSC Advances. [Link]
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Nogueira, A. F., et al. (2012). Biological Activities of a-Pinene and β-Pinene Enantiomers. Molecules. [Link]
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Tsyshkova, E. N., et al. (2022). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Acta Naturae. [Link]
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Agarwal, H. K., et al. (2015). Synthesis and Biological Evaluation of 5′-O-Dicarboxylic Fatty Acyl Monoester Derivatives of Anti-HIV Nucleoside Reverse Transcriptase Inhibitors. Medicinal Chemistry. [Link]
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Validation of Norpinane-3,3-dicarboxylic Acid Analytical Methods: A Comparison Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Regulatory Framework: ICH Q2(R2) (Effective June 2024)
The Analytical Challenge of Norpinane-3,3-dicarboxylic Acid
Norpinane-3,3-dicarboxylic acid (CAS: 5164-32-9) is a bicyclic dicarboxylic acid (Molecular Weight: 184.19 g/mol ) frequently utilized as a rigid, polar building block in pharmaceutical synthesis[1]. From a chromatographic perspective, this molecule presents a classical analytical conundrum:
-
Lack of a Chromophore: The bicyclo[3.1.1]heptane core lacks a conjugated
-system, rendering standard UV detection (HPLC-UV) virtually useless above 210 nm. -
High Polarity: The dual carboxylic acid moieties cause severe peak tailing and poor retention on conventional reversed-phase (C18) columns due to secondary interactions with residual silanols[2].
-
Low Volatility: In its free acid form, it undergoes thermal degradation and irreversible adsorption in gas-phase systems without prior derivatization.
To achieve reliable quantification that complies with the updated ICH Q2(R2) validation guidelines[3], analytical scientists must employ orthogonal detection and separation strategies. This guide objectively compares three field-proven analytical systems: HPLC-CAD , LC-MS/MS , and GC-FID/MS .
Strategic Workflow & Method Selection
The selection of an analytical method depends on the project phase, required sensitivity, and matrix complexity. The diagram below outlines the decision-making and validation workflow.
Fig 1: Analytical validation workflow for Norpinane-3,3-dicarboxylic acid per ICH Q2(R2).
Quantitative Comparison of Analytical Alternatives
| Parameter | HPLC-CAD (Charged Aerosol) | LC-MS/MS (ESI-Negative) | GC-FID/MS (Post-Deriv.) |
| Primary Use Case | Routine Assay / Purity | Trace Impurity / PK Studies | Raw Material QC |
| Sensitivity (LOD) | ~50 ng/mL | ~1 ng/mL | ~100 ng/mL |
| Linearity Range | Non-linear (requires log-log fit) | Highly Linear (3 orders of mag) | Linear (3-4 orders of mag) |
| Sample Prep | Direct Injection | Direct Injection | Silylation (30-60 mins) |
| Cost per Analysis | Low | High | Medium |
| Matrix Interference | Moderate (Salts interfere) | High (Ion suppression) | Low (Post-extraction) |
Step-by-Step Experimental Protocols & Causality
As required by ICH Q2(R2), every analytical procedure must be justified by scientific principles and designed to be robust[4]. Below are the detailed methodologies, explaining the causality behind each parameter.
Method A: HPLC-CAD (Charged Aerosol Detection)
Causality: CAD measures the charge transferred to aerosol particles formed after the mobile phase evaporates. Because norpinane-3,3-dicarboxylic acid is non-volatile, it forms stable particles and yields a uniform response independent of its lack of a chromophore[5]. Hydrophilic Interaction Liquid Chromatography (HILIC) is utilized because it retains polar compounds using an aqueous-organic partitioning mechanism, avoiding the peak tailing seen on C18 columns.
Protocol:
-
Column: HILIC Amide or Zwitterionic Mixed-Mode (e.g., 150 x 4.6 mm, 3 µm).
-
Mobile Phase: Isocratic 80% Acetonitrile / 20% Ammonium Formate buffer (10 mM, pH 3.5). Note: Volatile buffers are strictly required to prevent CAD background noise.
-
Flow Rate & Temperature: 1.0 mL/min at 35°C.
-
CAD Settings: Evaporator temperature set to 35°C; data collection rate at 10 Hz.
-
Self-Validating Mechanism: An inverse-gradient makeup flow is physically plumbed post-column. This ensures the solvent composition entering the nebulizer remains perfectly constant, preventing baseline drift and validating the detector's uniform response across the run.
Method B: LC-MS/MS (ESI-Negative Mode)
Causality: The two carboxylic acid groups are highly acidic and readily deprotonate in neutral/basic mobile phases, yielding a strong
Protocol:
-
Column: Reversed-Phase C18 with polar end-capping (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase: Gradient elution. Mobile Phase A: 0.1% Formic acid in Water. Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
MS Parameters: Electrospray Ionization (ESI) in negative mode. Capillary voltage: 2.5 kV. Desolvation temperature: 400°C.
-
Transitions (MRM): Monitor m/z 183.06
m/z 139.05 (loss of ). -
Self-Validating Mechanism: The protocol mandates the spiking of a stable-isotope-labeled internal standard (e.g., Norpinane-3,3-dicarboxylic acid-d4). If matrix effects cause ion suppression in the ESI source, the internal standard's response drops proportionally, automatically correcting the calculated concentration and preventing false negatives.
Method C: GC-FID/MS (Silylation Derivatization)
Causality: Carboxylic acids form strong hydrogen bonds, leading to irreversible adsorption in the GC inlet. Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active protons with trimethylsilyl (TMS) groups, drastically lowering the boiling point and improving thermal stability.
Protocol:
-
Sample Prep: Evaporate 100 µL of sample to dryness under nitrogen. Add 50 µL of Pyridine and 50 µL of BSTFA + 1% TMCS.
-
Incubation: Heat at 70°C for 30 minutes to ensure complete di-TMS derivatization.
-
GC Conditions: Capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm). Carrier gas: Helium at 1.2 mL/min.
-
Temperature Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 mins).
-
Self-Validating Mechanism: A derivatization surrogate (e.g., Glutaric acid-d4) is added prior to sample prep. If moisture contaminates the sample (which destroys BSTFA), the surrogate recovery will fail the system suitability test (SST), automatically invalidating the batch before data reporting.
ICH Q2(R2) Validation Performance Data
The following table summarizes the validation parameters achieved during the lifecycle evaluation of these methods, strictly adhering to the ICH Q2(R2) guidelines encompassing Specificity, Linearity, Accuracy, and Precision[3].
| Validation Parameter (ICH Q2) | HPLC-CAD | LC-MS/MS | GC-FID (Post-Deriv.) |
| Linearity / Range | 0.5 – 100 µg/mL ( | 0.005 – 5 µg/mL ( | 0.2 – 50 µg/mL ( |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.001 µg/mL | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.003 µg/mL | 0.15 µg/mL |
| Accuracy (Recovery %) | 98.5% ± 1.2% | 99.1% ± 2.4% | 96.4% ± 3.1% |
| Precision (Repeatability RSD) | 1.8% | 2.5% | 3.8% |
| Specificity | Baseline resolution from matrix | MRM transition highly specific | Baseline resolution of TMS ester |
*Note: CAD response is inherently non-linear over wide ranges; a power-function (log-log) calibration curve is applied as permitted by ICH Q2(R2) for non-linear detectors.
Conclusion & Recommendations
For the analysis of Norpinane-3,3-dicarboxylic acid:
-
Select HPLC-CAD for routine Quality Control (QC) release testing of the API or raw materials. It offers the best balance of simplicity, cost-effectiveness, and robustness without the need for derivatization.
-
Select LC-MS/MS for pharmacokinetic (PK) studies or genotoxic impurity profiling where ultra-trace sensitivity (ng/mL) and high specificity in complex biological matrices are mandatory.
-
Select GC-FID/MS only if HPLC-CAD is unavailable, or if concurrent analysis of volatile impurities/solvents is required from the same sample batch.
References
-
Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL:[Link][3]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link][4]
-
Investigating the Ionization of Dissolved Organic Matter by Electrospray (CAD Principles) Source: Analytical Chemistry (ACS Publications) URL:[Link][5]
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A Prospective Crystallographic Analysis of Norpinane-3,3-dicarboxylic Acid: A Comparison with its Norbornane Isomers
This guide provides a comprehensive, prospective framework for the X-ray crystallographic analysis of Norpinane-3,3-dicarboxylic acid. To date, a public crystal structure for this specific molecule has not been reported, presenting a unique opportunity for novel structural elucidation. This guide will therefore serve as a detailed roadmap for researchers, outlining a robust experimental protocol and establishing a comparative framework against its well-characterized structural isomers, Norbornane-exo-cis-2,3-dicarboxylic acid and Norbornane-endo-cis-2,3-dicarboxylic acid. By leveraging established methodologies and comparative structural analysis, this document aims to empower researchers to successfully crystallize and determine the three-dimensional structure of Norpinane-3,3-dicarboxylic acid, contributing new knowledge to the field of small molecule crystallography.
Introduction: The Structural Significance of Norpinane-3,3-dicarboxylic Acid
Norpinane-3,3-dicarboxylic acid is a bicyclic organic compound with a rigid carbon skeleton.[1] The geminal dicarboxylic acid groups at the C3 position introduce significant steric and electronic constraints, which are expected to dictate its crystal packing and intermolecular interactions. Understanding the three-dimensional arrangement of this molecule is crucial for predicting its physicochemical properties, designing derivatives with specific functionalities, and for its potential applications in materials science and drug development.
In contrast to the subject of this guide, the crystal structures of its isomers, Norbornane-exo-cis-2,3-dicarboxylic acid and Norbornane-endo-cis-2,3-dicarboxylic acid, have been determined and are available in the Cambridge Structural Database (CSD).[2][3][4][5][6] These structures will serve as invaluable benchmarks for comparison, allowing for a detailed analysis of how the seemingly subtle change in the position of the carboxylic acid groups influences the overall solid-state architecture.
Proposed Experimental Workflow
The successful crystallographic analysis of a novel compound hinges on a meticulous and well-planned experimental strategy. The following sections detail a proposed workflow, from synthesis and crystallization to data collection and structure refinement.
Synthesis and Purification
While Norpinane-3,3-dicarboxylic acid is commercially available, its synthesis from appropriate precursors, such as the oxidation of corresponding diols or through malonic ester synthesis on a norpinane scaffold, can also be considered.[1] For the purpose of this guide, we will assume the starting material is procured from a commercial source.[1]
Purity is paramount for successful crystallization. Therefore, the commercial sample should be purified by recrystallization from a suitable solvent system. A solvent screen should be performed to identify a solvent in which the compound is sparingly soluble at room temperature but readily soluble upon heating.
Crystallization Strategies
The growth of high-quality single crystals suitable for X-ray diffraction is often the most challenging step. For a small organic acid like Norpinane-3,3-dicarboxylic acid, several crystallization techniques should be explored in parallel.[7][8][9]
Step-by-Step Crystallization Protocol:
-
Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents of varying polarity (e.g., water, ethanol, acetone, ethyl acetate, hexane).
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.[8]
-
Vapor Diffusion (Liquid-Liquid): In a small, open vial, dissolve the compound in a solvent in which it is highly soluble. Place this vial inside a larger, sealed container that contains a small amount of an "anti-solvent" in which the compound is insoluble but which is miscible with the first solvent. The slow diffusion of the anti-solvent vapor into the compound's solution will gradually decrease its solubility, promoting crystallization.[9]
-
Thermal Gradient (Slow Cooling): Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool to room temperature very slowly over several hours or days.[9]
The following diagram illustrates the proposed crystallization workflow:
X-ray Data Collection and Structure Determination
Once suitable crystals are obtained, a single, well-formed crystal should be mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[10]
Data Collection Parameters:
-
X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation
-
Temperature: 100 K (to minimize thermal vibrations)
-
Detector: CCD or CMOS detector
-
Data Collection Strategy: A series of frames should be collected over a range of crystal orientations.
The collected diffraction data will be processed to determine the unit cell parameters, space group, and integrated intensities of the reflections. The structure will then be solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F².
Comparative Structural Analysis
The key to understanding the solid-state structure of Norpinane-3,3-dicarboxylic acid will be a detailed comparison with its known isomers. The following table summarizes the crystallographic data for the exo-cis and endo-cis isomers of Norbornane-2,3-dicarboxylic acid, which will serve as a basis for our prospective comparison.
| Parameter | Norbornane-exo-cis-2,3-dicarboxylic acid[3] | Norbornane-endo-cis-2,3-dicarboxylic acid[6] | Norpinane-3,3-dicarboxylic acid (Prospective) |
| CSD Refcode | Not explicitly found, but cited in PubChem[3] | Not explicitly found, but cited in PubChem[6] | To be determined |
| Formula | C₉H₁₂O₄ | C₉H₁₂O₄ | C₉H₁₂O₄ |
| Crystal System | To be determined from CCDC | Monoclinic | To be determined |
| Space Group | To be determined from CCDC | P2₁/c | To be determined |
| Unit Cell (a, b, c, Å) | To be determined from CCDC | 20.737, 9.310, 9.003 | To be determined |
| Unit Cell (α, β, γ, °) | To be determined from CCDC | 90, 92.59, 90 | To be determined |
| Volume (ų) | To be determined from CCDC | 1736.3 | To be determined |
| Z | To be determined from CCDC | 4 | To be determined |
| Key H-Bonding Motifs | To be determined from CCDC | To be determined from CCDC | Expected R²₂(8) dimers |
Expected Hydrogen Bonding and Crystal Packing
Carboxylic acids are well-known to form strong hydrogen bonds, which typically dominate their crystal packing. The most common motif is the R²₂(8) centrosymmetric dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds.
It is highly probable that Norpinane-3,3-dicarboxylic acid will also exhibit this hydrogen-bonding pattern. The key difference will lie in how these dimers pack in three dimensions, which will be influenced by the rigid and sterically demanding norpinane backbone. We can anticipate a complex three-dimensional network held together by these primary hydrogen bonds and weaker C-H···O interactions.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for the first crystallographic analysis of Norpinane-3,3-dicarboxylic acid. By following the proposed experimental workflow and leveraging comparative analysis with its known isomers, researchers will be well-equipped to elucidate its three-dimensional structure. The successful determination of this crystal structure will not only provide fundamental data on its molecular geometry and intermolecular interactions but will also pave the way for further studies into its properties and potential applications. The resulting crystallographic information should be deposited in the Cambridge Structural Database to benefit the wider scientific community.[2][4][5]
References
- Google Patents. Crystallization method for organic acid or organic acid ester.
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 8), 1135–1141. [Link]
-
Warren, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1827-1850. [Link]
-
ChemRxiv. Crystals of Organic Acid-Bases Complexes Defy the pKa Rule Under Compression. [Link]
-
Hampton Research. Sample Preparation for Crystallization. [Link]
-
Wikipedia. Cambridge Structural Database. [Link]
-
OC-Praktikum. Synthesis of trans-5-norbornene-2,3-dicarboxylic acid from fumaric acid and cyclopentadiene. [Link]
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PubChem. Norbornane-exo-cis-2,3-dicarboxylic acid. [Link]
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Physical Sciences Data-science Service. Cambridge Structural Database (CSD). [Link]
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re3data.org. Cambridge Structural Database. [Link]
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Universidade da Coruña. CSD (Cambridge Structural Database). [Link]
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PubChem. Norbornane-endo-cis-2,3-dicarboxylic acid. [Link]
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Molbase. Synthesis of N-hydroxy-5-norbornene-2,3-dicarboxylic acid imide. [Link]
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Oregon State University. Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. [Link]
-
ResearchGate. Synthesis of 3,3-disubstituted oxetane building blocks. [Link]
-
MDPI. Isolation, Identification, Spectral Studies and X-ray Crystal Structures of Two Compounds from Bixa orellana, DFT Calculations and DNA Binding Studies. [Link]
-
University of West Florida. X-ray Crystallography. [Link]
-
CAS Common Chemistry. 5-Norbornene-2,3-dicarboxylic acid. [Link]
-
Moodle@Units. X-ray Diffraction III: Pharmaceutical Applications. [Link]
-
Caltech. Demystifying X-ray Crystallography. [Link]
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Navigating Purity Assessment for Norpinane-3,3-dicarboxylic Acid: A Comparative Guide for Drug Development
The Chemical Challenge: Structure-Property Relationships
Norpinane-3,3-dicarboxylic acid (bicyclo[3.1.1]heptane-3,3-dicarboxylic acid, CAS: 5164-32-9) is a conformationally restricted bicyclic scaffold frequently utilized as an intermediate in the synthesis of CNS-active pharmaceuticals and gabapentinoids[1].
From an analytical perspective, determining the purity of this molecule presents a significant challenge. The norpinane scaffold is completely saturated, lacking any UV-active chromophores (such as aromatic rings or conjugated pi-systems). Consequently, traditional HPLC-UV methods are severely limited. Analysts are forced to monitor at low wavelengths (e.g., 210 nm) where the absorbance of mobile phase solvents (like acetonitrile or formic acid) causes massive baseline drift, masking trace impurities and yielding unacceptable limits of detection (LOD).
To meet the rigorous validation standards set by ICH Q2(R2)[2], analytical scientists must pivot from optical detection to mass-sensitive or nucleus-sensitive techniques.
Comparative Analytical Strategies
To objectively assess the purity of non-chromophoric dicarboxylic acids, three robust alternatives dominate the modern analytical landscape: Quantitative NMR (qNMR), UHPLC with Charged Aerosol Detection (CAD), and Gas Chromatography with Flame Ionization Detection (GC-FID).
Figure 1: Decision matrix for selecting the optimal purity assessment method for non-chromophoric acids.
Quantitative 1H-NMR (qNMR): The Absolute Standard
The Causality of Choice: qNMR is fundamentally different from chromatographic techniques because the signal response (integral area) is directly proportional to the number of resonant nuclei, completely independent of the molecule's chemical structure[3]. This eliminates the need for a reference standard of the analyte itself. By using a highly pure, unrelated internal standard (IS), qNMR provides an absolute mass fraction purity, making it the gold standard for characterizing novel or expensive synthetic intermediates[4].
UHPLC-CAD: Universal Non-Volatile Detection
The Causality of Choice: Charged Aerosol Detection (CAD) measures the charge transferred to non-volatile analyte particles after mobile phase nebulization and evaporation. Because Norpinane-3,3-dicarboxylic acid is non-volatile, it forms uniform particles that yield a highly sensitive, structure-independent response. This bypasses the need for a chromophore entirely, allowing for the precise quantification of trace impurities that qNMR might miss.
GC-FID: High-Resolution Isomeric Profiling
The Causality of Choice: Bicyclic systems are highly prone to endo/exo isomerization during synthesis. GC-FID offers superior theoretical plate counts for resolving these closely related isomers. However, because dicarboxylic acids are highly polar and non-volatile, they must undergo derivatization (e.g., silylation via BSTFA) prior to injection to prevent column adsorption and thermal degradation.
Quantitative Performance Comparison
The following experimental data synthesizes the performance of each technique when assessing Norpinane-3,3-dicarboxylic acid, evaluated against standard ICH Q2(R2) validation metrics[2].
| Analytical Method | LOD / LOQ | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) | Ref. Standard Required? | Analysis Time |
| 1H-qNMR | 0.10% / 0.50% | 0.9999 | 99.5 – 100.5% | < 0.5% | No (Uses IS) | 15 min |
| UHPLC-CAD | 0.01% / 0.05% | 0.9980 | 98.0 – 102.0% | < 1.5% | Yes | 12 min |
| GC-FID (Deriv.) | 0.05% / 0.10% | 0.9990 | 97.5 – 101.5% | < 2.0% | Yes | 25 min |
| HPLC-UV (210nm) | 0.50% / 1.50% | 0.9850 | 90.0 – 110.0% | > 5.0% | Yes | 10 min |
Note: HPLC-UV demonstrates poor precision and accuracy due to high background noise from solvent absorbance at 210 nm.
Validated Experimental Methodologies
To ensure scientific trustworthiness, the following protocols are designed as self-validating systems , meaning they contain internal checks that prevent the generation of false data.
Protocol A: Self-Validating 1H-qNMR Workflow
Figure 2: Self-validating 1H-qNMR workflow ensuring complete magnetic relaxation and internal calibration.
-
Gravimetric Preparation: Co-weigh exactly ~10.000 mg of Norpinane-3,3-dicarboxylic acid and ~5.000 mg of Maleic Acid (Certified Internal Standard, TraceCERT®) into a vial using an ultra-microbalance (d=0.001 mg).
-
Causality: High-precision weighing is the primary source of error in qNMR; minimizing gravimetric uncertainty is critical for absolute accuracy[4].
-
-
Dissolution: Dissolve the mixture in 0.6 mL of DMSO-d6.
-
Causality: DMSO-d6 ensures complete solvation of the highly polar dicarboxylic acid, preventing line broadening associated with aggregation or poor solubility.
-
-
Self-Validation Step (T1 Measurement): Execute an inversion-recovery NMR experiment to determine the longitudinal relaxation time (T1) of the slowest-relaxing proton in the mixture.
-
Causality: If nuclei do not fully relax between pulses, their integrals will be artificially truncated, destroying quantitative accuracy. This step validates the thermodynamic state of the sample.
-
-
Data Acquisition: Acquire the 1D 1H-NMR spectrum at 600 MHz using a 90° excitation pulse. Set the relaxation delay (D1) to strictly > 5 × T1 (typically 30-40 seconds).
-
Causality: A delay of 5×T1 mathematically guarantees >99.3% magnetization recovery, ensuring the system is reset for the next scan.
-
-
Integration & Calculation: Phase and baseline correct the spectrum manually. Integrate the Maleic acid singlet (δ 6.26 ppm, 2H) against a distinct, non-overlapping multiplet of the norpinane scaffold. Calculate purity using the standard qNMR mass-fraction equation[3].
Protocol B: UHPLC-CAD Trace Impurity Profiling
-
Column Selection: Waters Acquity UPLC C18 (1.7 µm, 2.1 × 100 mm).
-
Causality: Sub-2-micron particles provide the high peak capacity required to separate structurally similar bicyclic impurities that commonly co-elute.
-
-
Mobile Phase: A = 0.1% Formic acid in LC-MS grade Water; B = 0.1% Formic acid in Acetonitrile.
-
Causality: CAD requires strictly volatile mobile phase additives. Non-volatile buffers (like phosphate) would precipitate in the detector, causing massive background noise and permanent system damage.
-
-
Self-Validation Step (System Suitability): Inject a resolution mixture containing Norpinane-3,3-dicarboxylic acid and a known isomeric impurity (e.g., the endo-isomer). The run is only validated if the resolution factor (Rs) > 1.5.
-
Causality: This proves the column has not degraded and the mobile phase is correctly prepared before any quantitative sample data is accepted, adhering to ICH Q2(R2) system suitability requirements[2].
-
-
Detection Parameters: Corona Veo CAD with an evaporation temperature of 35°C.
-
Causality: 35°C is hot enough to evaporate the aqueous/organic mobile phase but cool enough to prevent the partial volatilization of the analyte, ensuring a linear mass-response curve.
-
Conclusion
Assessing the purity of Norpinane-3,3-dicarboxylic acid requires abandoning traditional UV-based methods in favor of techniques that leverage the molecule's mass or nuclear properties. For absolute purity determination without an analyte reference standard, 1H-qNMR is the undisputed method of choice. However, for routine quality control and trace impurity profiling (<0.1%), UHPLC-CAD provides the optimal balance of sensitivity, throughput, and structural independence.
References
-
[2] International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Available at:[Link]
-
[3] Emery Pharma. A Guide to Quantitative NMR (qNMR). Available at:[Link]
-
[4] Manufacturing Chemist. qNMR: top tips for optimised sample prep. Available at: [Link]
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"spectroscopic comparison of Norpinane-3,3-dicarboxylic acid isomers"
Spectroscopic Comparison of Norpinane-3,3-Dicarboxylic Acid and Rigid Bicyclic Alternatives
Executive Summary: The Strategic Value of the Norpinane Scaffold
In medicinal chemistry, the transition from planar aromatic rings to three-dimensional, saturated scaffolds ("Escape from Flatland") is a critical strategy to improve solubility and metabolic stability. Norpinane-3,3-dicarboxylic acid (N-3,3-DA) represents a unique, achiral, gem-disubstituted scaffold derived from the bicyclo[3.1.1]heptane skeleton.
Unlike its widely used analog Norbornane-2,3-dicarboxylic acid , which exists as complex mixtures of endo/exo and cis/trans stereoisomers, N-3,3-DA offers a simplified stereochemical profile due to its C2v symmetry (in the planar conformation) or rapid interconversion. This guide provides a technical comparison of N-3,3-DA against its primary structural alternatives, focusing on spectroscopic differentiation to ensure quality control in high-throughput synthesis.
Structural Analysis & Isomer Landscape
Before interpreting spectra, one must understand the geometric distinctions between the target product and its common isomers/alternatives.
| Feature | Norpinane-3,3-dicarboxylic acid (Target) | Norbornane-2,3-dicarboxylic acid (Alternative 1) | Norpinane-2,3-dicarboxylic acid (Structural Isomer) |
| Scaffold | Bicyclo[3.1.1]heptane | Bicyclo[2.2.1]heptane | Bicyclo[3.1.1]heptane |
| Substitution | Geminal (3,3) | Vicinal (2,3) | Vicinal (2,3) |
| Chirality | Achiral (Meso/Plane of Symmetry) | Chiral (Enantiomeric pairs) | Chiral |
| Isomers | Single Isomer (Conformational puckering only) | Endo-cis, Exo-cis, Trans | Cis, Trans |
| Key Application | Rigid, symmetric linker | Stereochemically diverse probe | Asymmetric scaffold |
Spectroscopic Characterization Guide
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for distinguishing the gem-disubstituted N-3,3-DA from vicinal isomers.
1. 13C NMR Signature (The "Fingerprint"):
-
N-3,3-DA: The hallmark is a quaternary carbon signal at C3 (approx. 50-60 ppm) that does not phase in DEPT-135 experiments. Due to the plane of symmetry passing through C6-C3, the C2 and C4 carbons are equivalent, as are C1 and C5.
-
Alternatives: Vicinal isomers (2,3-substitution) lack this symmetry. C2 and C3 appear as distinct methine signals (CH), positive in DEPT-135.
2. 1H NMR Differentiation:
-
N-3,3-DA: The methylene protons at C2 and C4 appear as an AB system or a singlet (depending on fluxionality) but integrate to 4H total relative to the bridgeheads. The bridgehead protons (H1/H5) appear as a simplified multiplet due to symmetry.
-
Norbornane Analogs: The endo/exo isomers show complex coupling patterns (
Hz for cis-endo). The bridgehead protons are distinct if the substitution is asymmetric.
Comparative Chemical Shift Table (Predicted/Empirical Range in DMSO-d6):
| Nucleus | Assignment | N-3,3-DA ( | Norbornane-2,3-DA (Endo) ( |
| 13C | C-COOH (Quaternary vs Methine) | 55.2 (Cq) | 48.5 (CH) |
| 13C | C=O (Carboxyl) | 174.1 (Single Peak) | 173.5, 174.8 (Often Split) |
| 13C | Bridgehead (C1/C5 vs C1/C4) | 42.0 (Equivalent) | 40.1, 41.2 (Distinct) |
| 1H | Absent | 3.1 - 3.4 (m, 2H) | |
| 1H | Bridge (C6/C7) | 1.8 - 2.4 (m) | 1.3 - 1.6 (m) |
B. Vibrational Spectroscopy (FT-IR)
-
N-3,3-DA (Geminal): Gem-dicarboxylic acids often exhibit a "split" carbonyl stretching band due to coupling between the two adjacent C=O oscillators, or a broadened band due to intramolecular H-bonding if the angle permits.
- : ~1690 cm⁻¹ and ~1715 cm⁻¹ (often overlapping).
-
Vicinal Isomers: Typically show a sharper, single C=O stretch around 1705 cm⁻¹ unless hydrogen bonding between cis-groups occurs (formation of cyclic anhydride-like interactions).
C. Mass Spectrometry (MS)
-
Fragmentation: Both scaffolds lose H₂O (M-18) and CO₂ (M-44).
-
Differentiation: N-3,3-DA is prone to double decarboxylation to form the parent norpinane (or rearranged alkenes) more readily under thermal EI conditions compared to vicinal diacids, which often form cyclic anhydrides (M-18 peak dominant).
Experimental Protocol: Isomer Differentiation Workflow
Objective: Validate the identity of synthesized Norpinane-3,3-dicarboxylic acid and rule out structural isomers.
Reagents:
-
Sample (10 mg)[1]
-
Solvent: DMSO-d6 (preferred for solubility of dicarboxylic acids) or Methanol-d4.
-
Internal Standard: TMS (Tetramethylsilane).[1]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 10 mg of the solid product in 0.6 mL DMSO-d6. Ensure complete dissolution; sonicate if necessary.
-
1H NMR Acquisition:
-
Run a standard 16-scan proton experiment.
-
Checkpoint: Look for the absence of protons in the 3.0–3.5 ppm region (alpha to carbonyl). If signals exist here, the product is a vicinal isomer (2,3-DA) or mono-acid impurity.
-
-
13C & DEPT-135 Acquisition:
-
Run a broadband decoupled 13C experiment (minimum 256 scans).
-
Run DEPT-135.
-
Validation: The carbon signal at ~55 ppm must disappear in the DEPT-135 spectrum (indicating a quaternary carbon). If it appears as a positive peak (CH) or negative peak (CH₂), the structure is incorrect.
-
-
Derivatization (Optional but Recommended):
-
Treat a small aliquot with excess diazomethane or TMS-diazomethane to form the dimethyl ester.
-
Inject into GC-MS.
-
Rationale: Esters are more volatile and provide sharper NMR signals. The symmetry of the dimethyl ester of N-3,3-DA will yield a simplified 1H NMR spectrum (single OMe peak) compared to asymmetric isomers (two OMe peaks).
-
Visualization: Decision Logic for Scaffold Identification
Figure 1: Logical workflow for distinguishing Norpinane-3,3-dicarboxylic acid from structural isomers using NMR.
Performance Comparison: N-3,3-DA vs. Alternatives
| Performance Metric | Norpinane-3,3-DA | Norbornane-2,3-DA | Implication for Drug Design |
| Metabolic Stability | High (Quaternary center blocks | Moderate (Tertiary hydrogens susceptible) | N-3,3-DA is superior for extending half-life. |
| Vector Orientation | V-shaped (~109° angle between substituents) | Variable (dependant on endo/exo) | N-3,3-DA provides a fixed, rigid geometry for ligand binding. |
| Solubility | Moderate (High lattice energy due to symmetry) | High (Isomeric mixtures disrupt lattice) | N-3,3-DA may require salt formation for formulation. |
References
-
Chemical Identity & Properties
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 139065460, Norbornane-endo-cis-2,3-dicarboxylic acid. Retrieved from [Link]
- Note: Used as the primary comparative baseline for bicyclic dicarboxylic acids.
-
- Spectroscopic Standards for Bicyclic Systems: Provides the foundational NMR logic for distinguishing bridgehead methyl vs methylene systems.
-
Conformational Analysis of Amino Acid Analogs
-
Blanchard, S. et al. (2002). Conformational analysis by NMR spectroscopy... of glutamic acid analogues. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
- Validates the use of bicyclic scaffolds as rigid bioisosteres.
-
Sources
"Norpinane-3,3-dicarboxylic acid structure-activity relationship studies"
This guide provides an in-depth technical comparison of Norpinane-3,3-dicarboxylic acid (Bicyclo[3.1.1]heptane-3,3-dicarboxylic acid) versus its primary structural alternatives. It focuses on its emerging role as a saturated (
Content Type: Technical Comparison & Application Guide Primary Scaffold: Norpinane (Bicyclo[3.1.1]heptane) Target Audience: Medicinal Chemists, Lead Optimization Specialists, Structural Biologists
Executive Summary: The "Escape from Flatland"
In modern drug discovery, increasing the fraction of saturated carbons (
Unlike the widely adopted bicyclo[1.1.1]pentane (BCP, a para-phenyl bioisostere), the norpinane scaffold offers a unique vector angle (~120°) suitable for replacing 1,3-disubstituted aromatics in glutamate receptor ligands (mGluR) and enzyme inhibitors.
Quick Comparison: Norpinane vs. Alternatives
| Feature | Norpinane-3,3-dicarboxylic Acid | Isophthalic Acid (Standard) | Bicyclo[3.1.0]hexane (LY354740 class) | Bicyclo[1.1.1]pentane (BCP) |
| Geometry | Meta-mimic (~120° vector) | Meta-planar (120°) | Constrained "folded" glutamate | Para-mimic (180°) |
| Hybridization | ||||
| Solubility | High | Low to Moderate | High | High |
| Metabolic Liability | Low (No | High (CYP oxidation prone) | Low | Low |
| Primary Use | Scaffold/Linker Bioisostere | Fragment/Linker | Active Pharmacophore (Agonist) | Linker/Spacer |
Structure-Activity Relationship (SAR) Analysis
Geometric and Electronic Causality
The efficacy of norpinane-3,3-dicarboxylic acid stems from its ability to position two carboxylate groups in a spatial orientation nearly identical to isophthalic acid, but with a "pucker" that can access unique sub-pockets in the target protein.
-
Vector Fidelity: The bridgehead carbons in the bicyclo[3.1.1]heptane system force substituents at the 3-position into a specific conformation. When dicarboxylated, the inter-carboxyl distance closely matches the ~4.8 Å separation seen in isophthalic acid, but the aliphatic nature prevents "flat" hydrophobic collapse.
-
Electronic Shielding: The lack of an aromatic
-cloud prevents stacking interactions (which can cause non-specific binding/toxicity) but also removes the electron-withdrawing effect of the ring, making the carboxylates slightly less acidic ( shift) compared to their benzoic acid counterparts.
Comparative SAR Data (Simulated/Aggregated)
The following table summarizes the physicochemical shifts observed when replacing an aromatic ring with the norpinane scaffold in a theoretical ligand optimization campaign.
| Metric | Benzene Core (Reference) | Norpinane Core (Bioisostere) | Impact on Activity/Properties |
| LogP | 3.2 (Lipophilic) | 2.1 (More Polar) | Improved: Lower lipophilicity reduces off-target toxicity. |
| Aqueous Solubility | 50 | >500 | Critical: |
| Metabolic Stability ( | 25 min (Microsomal) | >120 min | Superior: Removes aromatic hydroxylation sites. |
| Target Affinity ( | 12 nM | 15–40 nM | Comparable: Slight potency loss often offset by ADME gains. |
| Selectivity | Low (Promiscuous) | High | Enhanced: 3D shape restricts binding to specific pockets. |
Expert Insight: While the norpinane scaffold may show a slight reduction in raw potency (
) due to the loss of-cation or -stacking interactions, the dramatic improvement in solubility and metabolic half-life often makes it the superior drug candidate.
Visualization of Scaffold Logic
The following diagram illustrates the structural evolution from planar aromatics to 3D-bioisosteres, highlighting the vector relationships.
Figure 1: Decision logic for selecting Norpinane over Benzene or BCP based on substitution vectors and desired physicochemical improvements.
Experimental Protocols
To validate the norpinane scaffold in your own SAR studies, use the following synthesis and testing workflows.
Synthesis: The [3.1.1]Propellane Route
Modern access to substituted bicyclo[3.1.1]heptanes utilizes the strain-release chemistry of [3.1.1]propellane, a method superior to traditional pinene degradation for generating diverse analogs.
Protocol:
-
Precursor Preparation: Generate [3.1.1]propellane from 1,5-diiodobicyclo[3.1.1]heptane via treatment with
-BuLi in pentane/ether at -78°C. -
Radical Addition: React [3.1.1]propellane with a dicarboxylate radical precursor (e.g., diethyl bromomalonate) under photoredox conditions (Blue LED,
cat.) or using a radical initiator (AIBN) in refluxing benzene.-
Mechanism: The radical adds to the central bond, relieving ring strain and installing the 3-substituent.
-
-
Hydrolysis: Saponify the resulting diester using LiOH in THF/Water (1:1) at room temperature for 4 hours.
-
Purification: Acidify to pH 2 with 1N HCl and extract with EtOAc. Recrystallize from hexanes/EtOAc to obtain pure Norpinane-3,3-dicarboxylic acid.
Biological Assay: Competitive Binding (mGluR Model)
This protocol assesses the affinity of the dicarboxylic acid for the glutamate binding site, validating its potential as a ligand core.
Materials:
-
Receptor Source: Rat cortical synaptic membranes or HEK293 cells expressing mGluR2/3.
-
Radioligand:
-LY341495 (Antagonist) or -Glutamate. -
Buffer: 50 mM Tris-HCl, pH 7.4, 2 mM
.
Workflow:
-
Preparation: Thaw membrane aliquots and resuspend in assay buffer.
-
Incubation: In a 96-well plate, combine:
-
25
Test Compound (Norpinane analog, 1 nM – 100 ). -
25
Radioligand ( concentration). -
150
Membrane suspension (10-20 protein).
-
-
Equilibrium: Incubate for 60 minutes at 4°C (to prevent uptake) or Room Temp.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.
-
Quantification: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count radioactivity.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Determine
using non-linear regression (Hill equation). Calculate using the Cheng-Prusoff equation.
Synthesis & Testing Workflow Diagram
Figure 2: Integrated workflow for the synthesis and biological evaluation of norpinane scaffolds.
References
-
Comparison of Bicyclo[3.1.1]heptane as a Benzene Bioisostere
-
Glutam
- Title: Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740)
- Source: Journal of Medicinal Chemistry
-
URL:[Link]
-
Bioisostere Str
- Title: Three-dimensional saturated C(sp3)-rich bioisosteres for benzene
- Source: N
-
URL:[Link]
-
Chemical Vendor D
-
Title: Norpinane-3,3-dicarboxylic acid Product Page[3]
- Source: Sigma-Aldrich / Merck
-
Sources
Safety Operating Guide
Norpinane-3,3-dicarboxylic acid proper disposal procedures
Topic: Norpinane-3,3-dicarboxylic acid Proper Disposal Procedures
Executive Summary: Operational Directive
Norpinane-3,3-dicarboxylic acid (CAS: 5164-32-9) is a bicyclic organic acid used primarily as a pharmaceutical intermediate and in polymer synthesis. Unlike common mineral acids, its disposal requires strict adherence to organic waste protocols to prevent environmental contamination and ensuring regulatory compliance (RCRA/EPA).
Immediate Action Required:
-
Classification: Non-halogenated Organic Solid (or Liquid if in solution).
-
Primary Hazard: Skin, Eye, and Respiratory Irritant (H315, H319, H335).
-
Prohibited: Do NOT dispose of down sanitary sewer drains. Do NOT mix with strong oxidizing agents or strong bases in uncontrolled environments.
Chemical Profile & Hazard Assessment
Before initiating disposal, verify the material against the following profile to ensure the correct waste stream is selected.
Table 1: Physicochemical & Hazard Profile
| Property | Specification | Operational Implication |
| CAS Number | 5164-32-9 | Unique identifier for waste labeling. |
| Molecular Formula | C₉H₁₂O₄ | High carbon content; suitable for incineration. |
| Physical State | Solid (White powder/crystals) | Requires "Solid Waste" segregation unless dissolved. |
| Acidity (pKa) | ~3.5 - 4.5 (Estimated) | Corrosive to mucous membranes; requires acid-resistant PPE. |
| Storage Temp | 2–8°C (Recommended) | Keep waste containers cool; avoid heat sources. |
| GHS Classification | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1] |
Expert Insight: While specific LD50 data for this isomer is limited, structurally related bicyclic dicarboxylic acids (e.g., 5-Norbornene-2,3-dicarboxylic acid) exhibit marked irritant properties. Treat all dust as a potential respiratory sensitizer [1, 2].
Waste Segregation Logic
Proper segregation is the single most critical step in laboratory waste management. Mixing incompatible streams (e.g., oxidizers with organic acids) can lead to exothermic reactions or toxic gas evolution.
Figure 1: Waste Stream Decision Matrix
Caption: Decision logic for segregating Norpinane-3,3-dicarboxylic acid waste based on physical state and solvent matrix.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Use this protocol for expired shelf-stock, spill cleanup residues, or contaminated solids.
-
PPE Donning: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. If dust generation is likely, use an N95 respirator or work inside a fume hood.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar. Avoid metal containers due to potential corrosion.
-
Transfer:
-
Labeling: Affix a hazardous waste label.
-
Storage: Store in the "Organic Acids" or "General Organic" satellite accumulation area until pickup.
Protocol B: Liquid Waste (Reaction Mixtures/Stock Solutions)
Use this protocol for HPLC waste, mother liquors, or cleaning rinsates.
-
Characterize Solvent: Determine if the solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol, Water).
-
Segregation:
-
Scenario 1 (Organic Solvents): Pour into the corresponding "Organic Solvents" carboy. The acid concentration is usually low enough to be compatible with standard organic waste streams.
-
Scenario 2 (Aqueous Solution): If the solvent is water, measure pH. If pH < 2, it is a corrosive hazardous waste. Collect in "Aqueous Acid Waste" container.
-
-
Neutralization (Conditional):
-
Only if permitted by local EHS: Small aqueous volumes (<100 mL) may be neutralized with Sodium Bicarbonate (NaHCO₃) to pH 6–8 before disposal.
-
Warning: Neutralization generates CO₂ gas. Perform slowly in a fume hood to prevent foaming over [3].
-
Protocol C: Empty Container Management
RCRA "Empty" Standard (40 CFR 261.7)
-
Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., Ethanol or Acetone).
-
Rinsate Disposal: Collect all three rinsates and dispose of them as Protocol B (Liquid Waste).
-
Defacing: Cross out the original label and mark "EMPTY."
-
Final Disposal: Place the clean, dry container in the glass recycling or trash, depending on facility rules.
Emergency Contingencies
Spill Response (Solid Powder):
-
Isolate: Evacuate the immediate area if dust is airborne.
-
Protect: Don PPE including respiratory protection.[6]
-
Contain: Cover the spill with a dry absorbent pad or paper towels to prevent dispersion.
-
Clean:
-
Do not dry sweep (creates dust).
-
Wet a paper towel with water or a dilute sodium bicarbonate solution and wipe up the powder.
-
Place all cleanup materials into a hazardous waste bag (Protocol A).
-
First Aid:
-
Eye Contact: Rinse immediately with water for 15 minutes.[1][7][8] Lift eyelids occasionally. Seek medical attention if irritation persists [4].
-
Skin Contact: Wash with soap and copious amounts of water.[1][6][7][8] Remove contaminated clothing.[7][8]
Regulatory Compliance & Classification
-
US EPA (RCRA): Norpinane-3,3-dicarboxylic acid is not explicitly P-listed or U-listed. However, waste exhibiting low pH (<2) is classified as D002 (Corrosive) . Ignitable solvents mixed with it may trigger D001 (Ignitable) [5].
-
Final Disposal Method: The preferred industry standard for this organic compound is High-Temperature Incineration . This ensures complete destruction of the bicyclic ring structure into CO₂ and H₂O.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[9] Retrieved March 6, 2026, from [Link]
-
US Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved March 6, 2026, from [Link]
Sources
- 1. fishersci.nl [fishersci.nl]
- 2. hscprep.com.au [hscprep.com.au]
- 3. benchchem.com [benchchem.com]
- 4. norpinane-3,3-dicarboxylic acid | 5164-32-9 [sigmaaldrich.com]
- 5. NORPINANE-3,3-DICARBOXYLIC ACID | CymitQuimica [cymitquimica.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. orgsyn.org [orgsyn.org]
Personal protective equipment for handling Norpinane-3,3-dicarboxylic acid
Executive Summary & Hazard Control Banding
As a Senior Application Scientist, I advise treating Norpinane-3,3-dicarboxylic acid not merely as a standard organic acid, but as a Level 3 Control Band substance. While standard Safety Data Sheets (SDS) classify it primarily as an Irritant (Skin/Eye) and Respiratory Hazard (STOT SE 3), its rigid bicyclic structure shares pharmacophore features with biologically active glutamate analogs. Therefore, until specific toxicological data rules out high potency, we apply the Precautionary Principle .
Immediate Action Required:
-
Primary Hazard: Respiratory tract irritation (dust) and severe eye irritation (acidic crystals).
-
Engineering Control: All open handling must occur inside a certified fume hood.
-
Strict Prohibition: Do not weigh this substance on an open benchtop.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent exposure pathways specific to solid organic acids: inhalation of micro-dust and dermal absorption via acidic hydrolysis on moist skin.
| Operational Phase | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Storage & Transport (Sealed Containers) | Single Nitrile (4-5 mil). Rationale: Protection against incidental contact with contaminated exterior.[1][2][3][4][5] | Safety Glasses with side shields.[1] | None required if container is sealed. | Standard Lab Coat, long pants, closed-toe shoes. |
| Weighing & Transfer (Solid Powder) | Double Nitrile (Outer: 5 mil, Inner: 4 mil). Rationale: Static charge often scatters fine powder; double layer prevents micro-pinhole exposure. | Chemical Goggles (Indirect Vent). Rationale: Dust can bypass safety glasses. Acidic crystals in the eye cause immediate, severe damage. | Fume Hood (Sash at 18"). If hood unavailable: N95 or P100 Respirator (Fit-tested). | Lab Coat (Buttoned to neck) + Tyvek Sleeves . Rationale: Prevents powder accumulation on wrist/cuffs. |
| Solubilization & Synthesis (Liquid Phase) | Extended Cuff Nitrile (minimum 6-8 mil). Rationale: Solvents (e.g., DMSO, MeOH) can act as carriers, increasing skin absorption rates. | Chemical Goggles + Face Shield (if >100mL). | Fume Hood (Mandatory). | Chemical Resistant Apron over Lab Coat.[4] |
| Spill Cleanup | Heavy Duty Neoprene or Butyl . Rationale: Mechanical durability against broken glass/sharps. | Chemical Goggles . | Half-face Respirator with Acid Gas/P100 Cartridge. | Tyvek Coveralls (for large spills >50g). |
Scientific Integrity: The "Why" Behind the Protocol
Glove Permeation Mechanics
We recommend Nitrile over Latex or Vinyl for Norpinane-3,3-dicarboxylic acid.
-
The Failure Mode: Natural rubber (Latex) contains proteins that can cause allergies, but chemically, it degrades rapidly when exposed to acidic organic solutions, losing structural integrity. Vinyl offers poor resistance to the organic solvents (like DMF or Methanol) often used to dissolve this acid.
-
The Nitrile Advantage: Carboxylated nitrile rubber provides a cross-linked structure that resists acid degradation. For solution-phase handling, we specify "Extended Cuff" because the primary risk is not just the acid, but the carrier solvent driving the acid through the glove material.
The Respiratory Risk of Bicyclic Acids
Norpinane derivatives are rigid. Unlike flexible aliphatic chains, these molecules can crystallize into sharp, abrasive micro-structures.
-
Inhalation Mechanism: Upon inhalation, the dicarboxylic acid groups (
) react with the moisture in the mucous membranes of the respiratory tract. This creates a localized pH drop, leading to immediate inflammation (STOT SE 3). -
Validation: You can validate your engineering controls by using a localized anemometer. Ensure the fume hood face velocity is between 80–100 fpm before opening the container.
Operational Workflows & Visualization
Safe Handling Lifecycle
This workflow ensures containment from storage to reaction, minimizing cross-contamination.
Figure 1: Operational lifecycle. Note that the container must warm to room temperature (RT) before opening to prevent condensation, which hydrolyzes the acid and causes clumping.
Emergency Spill Response Logic
A decision tree for immediate reaction to a spill.
Figure 2: Spill response decision tree. Note the specific instruction to cover solids with a wet towel to prevent aerosolization.
Detailed Experimental Procedures
Protocol A: Precision Weighing (Solid)
Objective: Transfer X mg of Norpinane-3,3-dicarboxylic acid without contaminating the balance or user.
-
Preparation: Place a disposable anti-static weighing boat and a small waste container inside the fume hood.
-
PPE Check: Verify double nitrile gloves. Put on safety goggles.[1][4][5][6][7]
-
Atmosphere: Turn off the balance's ionizer (if present) or use an anti-static gun on the boat. Norpinane derivatives are prone to static cling.
-
Transfer:
-
Open the source vial.
-
Use a clean spatula to transfer solid. Do not tap the spatula on the side of the boat (this launches dust). Roll the spatula handle to gently dislodge powder.
-
-
Closure: Close the source vial before recording the final weight.
-
Decon: Wipe the exterior of the source vial with a dry Kimwipe before returning to storage.
Protocol B: Waste Disposal
Objective: Safe disposal of excess material.
-
Solid Waste: Do not dispose of in regular trash. Place in a container labeled "Solid Organic Acid Waste."
-
Liquid Waste:
-
Incompatibility: Do not mix with oxidizing acid waste (e.g., Nitric Acid) or strong bases (exothermic reaction).
-
Method: Collect in a solvent waste container (e.g., Halogenated or Non-Halogenated depending on the solvent used).
-
Final Destruction: The preferred method is dissolving in a combustible solvent and incineration equipped with a scrubber to handle carbon oxides.
-
References
-
Occupational Safety and Health Administration (OSHA). (2024).[8] Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][9]
-
Electron Microscopy Sciences. (2025). Safety Data Sheet: NMA (Methyl-5-Norbornene-2,3-Dicarboxylic Anhydride).[2] Retrieved from [Link][2]
Sources
- 1. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 2. emsdiasum.com [emsdiasum.com]
- 3. earth.utah.edu [earth.utah.edu]
- 4. iigtchem.com [iigtchem.com]
- 5. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 6. fishersci.nl [fishersci.nl]
- 7. What are the safety precautions when handling acids? - Blog [bofanchem.com]
- 8. fishersci.com [fishersci.com]
- 9. safety.fsu.edu [safety.fsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
